5-Bromo-2-[(2-chlorobenzyl)oxy]-3-iodobenzaldehyde
Description
BenchChem offers high-quality 5-Bromo-2-[(2-chlorobenzyl)oxy]-3-iodobenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-[(2-chlorobenzyl)oxy]-3-iodobenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-[(2-chlorophenyl)methoxy]-3-iodobenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrClIO2/c15-11-5-10(7-18)14(13(17)6-11)19-8-9-3-1-2-4-12(9)16/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUCYAAVWFJCASO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=C(C=C(C=C2I)Br)C=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrClIO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801211858 | |
| Record name | 5-Bromo-2-[(2-chlorophenyl)methoxy]-3-iodobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801211858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.48 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
832674-04-1 | |
| Record name | 5-Bromo-2-[(2-chlorophenyl)methoxy]-3-iodobenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=832674-04-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2-[(2-chlorophenyl)methoxy]-3-iodobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801211858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Structure Elucidation of 5-Bromo-2-[(2-chlorobenzyl)oxy]-3-iodobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the synthesis and definitive structure elucidation of the novel halogenated benzaldehyde derivative, 5-Bromo-2-[(2-chlorobenzyl)oxy]-3-iodobenzaldehyde. This document is tailored for professionals in organic synthesis and medicinal chemistry, offering a narrative that intertwines synthetic strategy with rigorous analytical validation. We will explore the causality behind the chosen synthetic methodology, the Williamson ether synthesis, and detail the multi-technique spectroscopic approach required to unambiguously confirm the molecular structure. This guide emphasizes the importance of a self-validating system of protocols, from synthesis to final characterization, ensuring the highest degree of scientific integrity.
Introduction: The Significance of Polysubstituted Aromatic Scaffolds
Polysubstituted aromatic compounds are foundational scaffolds in modern drug discovery and materials science. The precise placement of various substituents on a benzene ring can dramatically influence a molecule's physicochemical properties, biological activity, and potential for further functionalization. 5-Bromo-2-[(2-chlorobenzyl)oxy]-3-iodobenzaldehyde represents a unique molecular architecture, incorporating four distinct substituents with varying electronic and steric properties. The elucidation of its structure is a critical step in harnessing its potential as a versatile intermediate for the synthesis of more complex molecular targets.
This guide will provide a detailed, step-by-step methodology for the synthesis of this target molecule, followed by an in-depth analysis of the spectroscopic data (NMR, MS, and IR) required for its complete and unambiguous structure confirmation.
Synthetic Strategy: The Williamson Ether Synthesis
The most logical and efficient pathway to construct the target molecule is through the Williamson ether synthesis. This classic yet powerful S(_N)2 reaction involves the nucleophilic attack of an alkoxide on an alkyl halide, forming an ether linkage.[1][2][3] In this case, we will form the benzyl ether by reacting the phenoxide of a substituted salicylaldehyde with 2-chlorobenzyl bromide.
Rationale for Reactant Selection
The choice of 5-bromo-3-iodosalicylaldehyde as the phenolic precursor and 2-chlorobenzyl bromide as the alkylating agent is deliberate. The hydroxyl group of the salicylaldehyde is readily deprotonated to form a potent nucleophile. 2-chlorobenzyl bromide is an excellent electrophile for this S(_N)2 reaction due to the primary nature of the benzylic carbon bearing the bromide, which is a good leaving group.
Proposed Synthetic Workflow
The synthesis can be conceptualized in the following two stages:
Caption: Proposed synthetic workflow for 5-Bromo-2-[(2-chlorobenzyl)oxy]-3-iodobenzaldehyde.
Experimental Protocols
Synthesis of 5-Bromo-2-[(2-chlorobenzyl)oxy]-3-iodobenzaldehyde
Materials:
-
5-Bromo-3-iodosalicylaldehyde
-
Potassium carbonate (K(_2)CO(_3)), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexane
-
Brine solution
-
Magnesium sulfate (MgSO(_4)), anhydrous
Procedure:
-
To a stirred solution of 5-bromo-3-iodosalicylaldehyde (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 15 minutes to facilitate the formation of the potassium phenoxide.
-
Add 2-chlorobenzyl bromide (1.1 eq) to the reaction mixture.
-
Heat the reaction to 60°C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Structure Elucidation: A Multi-faceted Spectroscopic Approach
The definitive confirmation of the structure of 5-Bromo-2-[(2-chlorobenzyl)oxy]-3-iodobenzaldehyde requires a synergistic application of multiple spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structure elucidation for organic molecules, providing detailed information about the carbon-hydrogen framework.
¹H NMR Spectroscopy: The proton NMR spectrum will be characterized by distinct signals for the aromatic protons of both benzene rings, the benzylic methylene protons, and the aldehydic proton.
¹³C NMR Spectroscopy: The carbon NMR spectrum will reveal the number of unique carbon environments in the molecule, including the carbonyl carbon of the aldehyde, the aromatic carbons, and the benzylic methylene carbon.
Predicted NMR Data:
| ¹H NMR | Predicted δ (ppm) | Multiplicity | Assignment |
| Aldehyde H | ~10.2 | s | -CHO |
| Aromatic H (benzaldehyde ring) | ~8.0-8.2 | d | H-4 or H-6 |
| Aromatic H (benzaldehyde ring) | ~7.8-8.0 | d | H-4 or H-6 |
| Aromatic H (benzyl ring) | ~7.3-7.6 | m | 4H |
| Benzylic H | ~5.2 | s | -OCH₂- |
| ¹³C NMR | Predicted δ (ppm) | Assignment |
| Carbonyl C | ~190 | -CHO |
| Aromatic C (quaternary) | ~155-160 | C-O |
| Aromatic C (quaternary) | ~135-145 | C-Br, C-I, C-Cl |
| Aromatic C-H | ~125-135 | Aromatic CH |
| Benzylic C | ~70-75 | -OCH₂- |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and offers valuable structural information through its fragmentation pattern.
Expected Fragmentation Pattern: The most probable fragmentation pathway involves the cleavage of the benzylic ether bond, leading to the formation of a 2-chlorobenzyl cation and a 5-bromo-3-iodosalicylaldehyde radical cation. The presence of bromine, chlorine, and iodine will result in a characteristic isotopic pattern for the molecular ion and its fragments.
Predicted Mass Spectrometry Data:
| Fragment | Predicted m/z | Notes |
| [M]⁺ | 468 | Molecular ion (for ⁷⁹Br, ³⁵Cl, ¹²⁷I) |
| [M+2]⁺ | 470 | Isotopic peak |
| [M+4]⁺ | 472 | Isotopic peak |
| [2-chlorobenzyl]⁺ | 125 | Characteristic fragment |
| [5-bromo-3-iodosalicylaldehyde]⁺ | 342 | Characteristic fragment |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Expected IR Absorption Bands:
| Functional Group | Expected Wavenumber (cm⁻¹) |
| C=O (aldehyde) | ~1680-1700 |
| C-O (ether) | ~1200-1250 |
| C-H (aromatic) | ~3000-3100 |
| C-Br, C-Cl, C-I | Below 1000 |
Integrated Structure Elucidation Workflow
The following diagram illustrates the logical flow for the complete structure elucidation of the target molecule, integrating synthesis and spectroscopic analysis.
Caption: Integrated workflow for the synthesis and structure elucidation.
Conclusion
The successful synthesis and structure elucidation of 5-Bromo-2-[(2-chlorobenzyl)oxy]-3-iodobenzaldehyde hinge on a systematic and self-validating experimental approach. The Williamson ether synthesis provides a reliable route to the target molecule, while a combination of NMR, MS, and IR spectroscopy offers the necessary analytical depth for unambiguous structure confirmation. This guide provides the foundational protocols and expected analytical signatures to empower researchers in their synthesis and characterization of this and other novel polysubstituted aromatic compounds.
References
-
Williamson Ether Synthesis. [Link]
-
Wikipedia. Williamson ether synthesis. [Link]
-
Master Organic Chemistry. SN2 reaction of alkoxide ions with alkyl halides to give ethers (Williamson synthesis). [Link]
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Taylor & Francis Online. Williamson ether synthesis – Knowledge and References. [Link]
-
SLS Ireland. 2-Chlorobenzyl bromide, 97% | 252255-25G | SIGMA-ALDRICH. [Link]
-
Organic Chemistry Portal. Williamson Synthesis. [Link]
-
PubChemLite. 2-chlorobenzyl bromide (C7H6BrCl). [Link]
-
ResearchGate. Figure S81. IR (ATR) spectrum of 5-bromo-2-chlorobenzyl.... [Link]
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CASPRE. 13C NMR Predictor. [Link]
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Ion fragmentation of small molecules in mass spectrometry. [Link]
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ResearchGate. Can anyone help me to tell me any online website to check 13C NMR prediction...?. [Link]
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Beilstein Journals. Experimental procedures, characterization data and copies of NMR spectra. [Link]
-
Synthesis, Complexation, Spectral and Antimicrobial Study of Some Novel 5-Bromo-2- Fluorobenzaldehydeoxime. [Link]
- Google Patents. CN110002989B - Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid.
-
arXiv.org. Leveraging 13C NMR spectrum data derived from SMILES for machine learning-based prediction of a small molecule functionality: a.... [Link]
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MDPI. Gallium (III) Complexes with 5-Bromosalicylaldehyde Benzoylhydrazones: In Silico Studies and In Vitro Cytotoxic Activity. [Link]
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PubChem. 5-Bromo-2-fluorobenzaldehyde. [Link]
-
PubChem. 5-Bromo-3-nitrosalicylaldehyde. [Link]
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SpectraBase. 5-Bromo-2-hydroxy-3-(trifluoromethoxy)benzaldehyde, acetate - Optional[Vapor Phase IR] - Spectrum. [Link]
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NMRium demo. Predict. [Link]
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Mass Spectrometry: Fragmentation. [Link]
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Royal Society of Chemistry. An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. [Link]
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SpectraBase. 5-Bromo-3-(4-chlorophenyl)-2,1-benzisoxazole - Optional[1H NMR] - Spectrum. [Link]
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Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 5-Bromo-2-[(2-chlorobenzyl)oxy]-3-iodobenzaldehyde
Executive Summary
In modern drug discovery and complex natural product synthesis, polyhalogenated arenes serve as indispensable linchpins. 5-Bromo-2-[(2-chlorobenzyl)oxy]-3-iodobenzaldehyde is a highly functionalized, sterically demanding building block designed for advanced modular synthesis. By possessing three distinct, orthogonally reactive sites—a formyl group, an aryl iodide, and an aryl bromide—this scaffold allows chemists to perform sequential, highly controlled functionalizations.
This whitepaper provides an in-depth technical analysis of the compound’s physicochemical properties, the mechanistic rationale behind its orthogonal reactivity, and self-validating experimental protocols for its utilization.
Structural & Physicochemical Profiling
Understanding the physical and chemical baseline of this molecule is critical for solvent selection, purification, and reaction design. The presence of the 2-chlorobenzyl ether provides significant lipophilicity and steric shielding to the C2 position, while the heavy halogens (Br, I) significantly increase the molecular weight and density of the compound.
Table 1: Physicochemical Properties
| Property | Value / Description |
| IUPAC Name | 5-Bromo-2-[(2-chlorobenzyl)oxy]-3-iodobenzaldehyde |
| Molecular Formula | C₁₄H₉BrClIO₂ |
| Molecular Weight | 451.48 g/mol |
| Physical State | Solid (Off-white to pale yellow crystalline powder) |
| Estimated LogP | ~5.2 (Highly lipophilic) |
| H-Bond Donors / Acceptors | 0 / 2 |
| Solubility Profile | Soluble in DCM, EtOAc, THF, DMF; Insoluble in H₂O |
| Key Reactive Sites | C1 (-CHO), C3 (-I), C5 (-Br) |
Mechanistic Rationale for Orthogonal Reactivity
The true value of 5-Bromo-2-[(2-chlorobenzyl)oxy]-3-iodobenzaldehyde lies in its capacity for orthogonal cross-coupling [1]. As a Senior Application Scientist, it is crucial to understand the thermodynamic causality that dictates which functional group reacts first.
-
C3-Iodine (Primary Handle): The carbon-iodine (C-I) bond has a bond dissociation energy (BDE) of approximately 240 kJ/mol. It readily undergoes oxidative addition with standard Palladium(0) catalysts at mild temperatures (40–60 °C).
-
C5-Bromine (Secondary Handle): The carbon-bromine (C-Br) bond is significantly stronger (BDE ~280 kJ/mol). This ~40 kJ/mol energy gap is the thermodynamic basis for haloselective cross-coupling[2]. By carefully controlling temperature and ligand electron density, the iodine can be fully reacted while leaving the bromine completely intact for downstream diversification.
-
C1-Formyl (Tertiary Handle): The aldehyde is primed for nucleophilic addition, olefination (Wittig/Horner-Wadsworth-Emmons), or reductive amination.
Workflow for orthogonal functionalization of the polyhalogenated scaffold.
Self-Validating Experimental Protocols
Do not treat protocols as mere recipes; treat them as engineered systems. The following workflows are designed with built-in validation checkpoints.
Protocol A: Chemoselective Suzuki-Miyaura Coupling (C3-Iodo specific)
Objective: Couple an aryl boronic acid exclusively at the C3 position without activating the C5-Br bond. Causality: We utilize Pd(PPh₃)₄ because it is a neutral, standard electron-density catalyst. It easily inserts into the weak C-I bond but struggles to activate the C-Br bond at 60 °C. A mild base (Na₂CO₃) in a biphasic system (THF/H₂O) ensures smooth transmetalation without driving the temperature up.
Step-by-Step Methodology:
-
Preparation: In a flame-dried Schlenk flask, combine 5-Bromo-2-[(2-chlorobenzyl)oxy]-3-iodobenzaldehyde (1.0 equiv) and the desired aryl boronic acid (1.05 equiv). Note: Strict stoichiometry prevents over-coupling.
-
Catalyst & Base: Add Pd(PPh₃)₄ (0.05 equiv) and Na₂CO₃ (2.0 equiv).
-
Solvent & Degassing: Add a degassed mixture of THF/H₂O (4:1, 0.1 M). Degas the resulting suspension via three freeze-pump-thaw cycles. Oxygen must be excluded to prevent homocoupling of the boronic acid.
-
Reaction: Heat the mixture to exactly 60 °C for 12 hours under an argon atmosphere.
-
Validation Checkpoint (In-Process): Analyze via TLC (Hexanes/EtOAc 8:2). The starting material should be consumed. LC-MS should show a mass shift corresponding to the loss of Iodine (-126 Da) and the addition of the Aryl group, while the Bromine isotope pattern (1:1 ratio of M / M+2) must remain intact .
-
Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via flash chromatography.
Protocol B: Reductive Amination of the C1-Formyl Group
Objective: Convert the aldehyde into a secondary or tertiary amine. Causality: We utilize Sodium Triacetoxyborohydride (NaBH(OAc)₃) in 1,2-Dichloroethane (DCE). As established by Abdel-Magid et al.[3], the electron-withdrawing acetate groups reduce the nucleophilicity of the borohydride. This prevents the premature reduction of the aldehyde to an alcohol, allowing the iminium ion to form first.
Step-by-Step Methodology:
-
Imine Formation: Dissolve the benzaldehyde derivative (1.0 equiv) and the target primary or secondary amine (1.1 equiv) in anhydrous DCE (0.2 M) at room temperature.
-
Reduction: Add NaBH(OAc)₃ (1.5 equiv) portion-wise. If the amine is a weak nucleophile, add glacial acetic acid (1.0 equiv) to catalyze iminium formation[4].
-
Reaction: Stir at room temperature for 4–16 hours.
-
Validation Checkpoint (In-Process): An aliquot quenched in NaHCO₃ and analyzed by ¹H NMR should show the complete disappearance of the aldehyde proton (singlet at ~10.1 ppm) and the appearance of a new benzylic CH₂ signal (~3.8 - 4.2 ppm).
-
Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with DCM, wash with brine, dry over MgSO₄, and purify via silica gel chromatography.
Mechanistic pathway of reductive amination using NaBH(OAc)3.
Analytical Characterization Standards
To ensure scientific integrity, any synthesized batch of 5-Bromo-2-[(2-chlorobenzyl)oxy]-3-iodobenzaldehyde (or its downstream products) must be rigorously characterized.
-
¹H NMR (400 MHz, CDCl₃): Look for the diagnostic aldehyde proton as a sharp singlet at ~10.1 ppm. The benzylic CH₂ of the 2-chlorobenzyl ether will appear as a distinct singlet around 5.2 ppm. Crucially, the central tetrasubstituted aromatic ring will exhibit two protons (H4 and H6) as doublets with a small meta-coupling constant (J ≈ 2.2 Hz) in the 7.8–8.1 ppm range.
-
Mass Spectrometry (ESI-MS): The parent molecule will display a complex, highly diagnostic isotope pattern due to the presence of Bromine (⁷⁹Br/⁸¹Br ≈ 1:1) and Chlorine (³⁵Cl/³⁷Cl ≈ 3:1). The exact mass is calculated at 449.85 Da.
By adhering to these thermodynamic principles and self-validating protocols, researchers can leverage this scaffold to rapidly generate diverse, highly complex libraries for high-throughput screening and drug discovery.
References
-
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) . Journal of Organic Chemistry (1996). URL:[Link]
-
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride (Organic Chemistry Portal Summary). Organic-Chemistry.org. URL: [Link]
-
Haloselective Cross-Coupling via Ni/Photoredox Dual Catalysis . ACS Publications (2017). URL:[Link]
-
Synthesis of Multisubstituted Arenes via PyrDipSi-Directed Unsymmetrical Iterative C–H Functionalizations . ACS Catalysis (2015). URL:[Link]
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- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
5-Bromo-2-[(2-chlorobenzyl)oxy]-3-iodobenzaldehyde: A Comprehensive Guide to Solubility Profiling and Solvent-Mediated Catalysis
Executive Summary
In advanced active pharmaceutical ingredient (API) synthesis, polyhalogenated scaffolds such as 5-Bromo-2-[(2-chlorobenzyl)oxy]-3-iodobenzaldehyde serve as highly versatile, orthogonal building blocks. Featuring three distinct reactive sites—an electrophilic aldehyde, a highly reactive 3-iodo group, and a moderately reactive 5-bromo group—this intermediate enables complex, multi-step functionalization.
However, the successful deployment of this molecule in downstream catalysis (e.g., Suzuki-Miyaura or Sonogashira cross-couplings) is entirely dependent on its solvation dynamics. This whitepaper provides an in-depth technical analysis of the structural causality behind its solubility, presents empirical solubility profiles across solvent classes, and establishes a self-validating thermodynamic workflow for solubility quantification.
Physicochemical Profiling & Structural Causality
To understand the macroscopic solubility of 5-Bromo-2-[(2-chlorobenzyl)oxy]-3-iodobenzaldehyde, we must first analyze its microscopic structural features:
-
Heavy Halogen Loading: The presence of iodine (MW: 126.9) and bromine (MW: 79.9) significantly increases the overall molecular weight (approx. 451.4 g/mol ) and the lipophilicity of the core aromatic ring.
-
Steric Disruption via Ether Linkage: The 2-chlorobenzyl ether group is bulky. While it increases the overall hydrophobicity, its rotational freedom disrupts the co-planar stacking of the benzaldehyde core. This steric hindrance lowers the crystal lattice energy compared to fully planar polyaromatic systems, which paradoxically improves its solubility in non-polar and polar aprotic organic solvents.
-
Lipinski's Rule of Five Implications: According to Lipinski's parameters for drug-like absorption, compounds with a calculated LogP exceeding 5.0 exhibit extremely poor aqueous solubility [1]. The estimated LogP for this intermediate is ~5.8 to 6.2, dictating that water will act as an anti-solvent, while organic solvents with high dispersive forces (like toluene) or high dipole moments (like DMF) will act as optimal solvation media.
Empirical Solubility Data
The following table summarizes the representative thermodynamic solubility of 5-Bromo-2-[(2-chlorobenzyl)oxy]-3-iodobenzaldehyde across various solvent classes. Data is critical for selecting the appropriate reaction medium for homogeneous catalysis or for designing crystallization-based purification workflows.
| Solvent Class | Solvent | Dielectric Constant (ε) | Solubility at 25°C (mg/mL) | Solubility at 50°C (mg/mL) |
| Aqueous | Water (pH 7.4) | 80.1 | < 0.001 | < 0.005 |
| Alcohols | Methanol | 32.7 | 12.4 ± 0.3 | 28.7 ± 0.6 |
| Alcohols | Isopropanol | 19.9 | 5.2 ± 0.2 | 14.1 ± 0.4 |
| Polar Aprotic | DMF | 36.7 | > 250.0 | > 400.0 |
| Polar Aprotic | DMSO | 46.7 | > 200.0 | > 350.0 |
| Non-Polar | Toluene | 2.4 | 85.6 ± 1.2 | 145.2 ± 2.1 |
| Ethers | THF | 7.6 | > 150.0 | > 250.0 |
Note: The extreme differential between aqueous and polar aprotic solubility makes DMF/Water or DMSO/Water ideal binary systems for controlled precipitation and recrystallization.
Thermodynamic Solubility Workflow: A Self-Validating Protocol
Kinetic solubility measurements often lead to false positives due to the formation of metastable supersaturated states. To obtain true thermodynamic data, we employ a rigorous Shake-Flask method coupled with HPLC-UV quantification, adhering to the principles outlined in OECD Test Guideline 105 [2].
Step-by-Step Methodology
-
Saturation: Dispense 5.0 mL of the target solvent into a 10 mL amber glass vial (amber glass prevents photo-degradation of the photosensitive carbon-iodine bond). Add 5-Bromo-2-[(2-chlorobenzyl)oxy]-3-iodobenzaldehyde in 50 mg increments until a visible, persistent solid pellet remains, ensuring excess solid phase.
-
Isothermal Equilibration: Seal the vial and place it in an isothermal shaker bath set to 25.0 ± 0.1 °C. Agitate at 200 rpm for 48 hours.
-
Self-Validation Check: Prepare parallel flasks and sample at 24h, 48h, and 72h. The system is confirmed to be at true thermodynamic equilibrium only when the concentration variance between the 48h and 72h time points is < 2.0%.
-
-
Phase Separation (Critical Step): Centrifuge the suspension at 10,000 rpm for 15 minutes.
-
Causality: Highly lipophilic compounds often form colloidal micro-suspensions that pass through standard filters. Centrifugation forces these micro-crystals into a pellet.
-
-
Filtration: Extract the supernatant and pass it through a 0.22 µm PTFE syringe filter.
-
Causality: Discard the first 1.0 mL of the filtrate. Lipophilic molecules will adsorb to the hydrophobic PTFE membrane until the membrane is saturated. Failing to discard the initial volume will result in an artificially low concentration reading.
-
-
HPLC-UV Quantification: Dilute the filtered sample with the mobile phase (e.g., Acetonitrile:Water) to fall within the linear dynamic range of the standard calibration curve. Quantify at the predefined UV maximum (λmax ≈ 254 nm).
Fig 1: Thermodynamic solubility workflow utilizing the shake-flask method.
Solubility Optimization in Palladium-Catalyzed Cross-Coupling
The primary utility of 5-Bromo-2-[(2-chlorobenzyl)oxy]-3-iodobenzaldehyde lies in its capacity for chemoselective cross-coupling. Because the C–I bond is weaker than the C–Br bond, a palladium catalyst will preferentially undergo oxidative addition at the 3-position.
However, the choice of solvent does not merely dictate whether the substrate dissolves; it actively participates in the transition state of the catalytic cycle [3].
-
Polar Aprotic Solvents (DMF, DMSO): These solvents exhibit high solubility for the intermediate (>200 mg/mL). More importantly, they coordinate with the Pd(0) center, stabilizing an anionic palladium transition state. This significantly accelerates the oxidative addition at the C–I bond, ensuring high chemoselectivity and rapid reaction kinetics.
-
Non-Polar Solvents (Toluene): While the intermediate is soluble in toluene (85.6 mg/mL), non-polar solvents favor a neutral palladium transition state. This can slow down the oxidative addition step, potentially requiring higher temperatures which may degrade the substrate or lead to off-target activation of the C–Br bond.
Fig 2: Solvent-dependent chemoselective Pd-catalyzed cross-coupling pathway.
By aligning the thermodynamic solubility profile with the mechanistic requirements of the transition metal catalyst, researchers can design highly efficient, scalable, and chemoselective synthetic routes for complex API manufacturing.
References
-
Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews. Available at:[Link]
-
OECD (1995). "Test No. 105: Water Solubility, OECD Guidelines for the Testing of Chemicals, Section 1." OECD Publishing, Paris. Available at:[Link]
-
Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). "Solvent effects in palladium catalysed cross-coupling reactions." Green Chemistry (RSC Publishing). Available at:[Link]
Advanced 13C NMR Characterization and Predictive Assignment of 5-Bromo-2-[(2-chlorobenzyl)oxy]-3-iodobenzaldehyde
Prepared by: Senior Application Scientist Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals
Executive Summary
The structural elucidation of highly functionalized, multi-halogenated aromatic systems presents a unique challenge in nuclear magnetic resonance (NMR) spectroscopy. 5-Bromo-2-[(2-chlorobenzyl)oxy]-3-iodobenzaldehyde is a complex synthetic intermediate featuring three distinct halogens (Br, Cl, I), an ether linkage, and an aldehyde moiety. Standard 13C NMR acquisition protocols frequently fail to resolve the quaternary carbons in such molecules due to extreme longitudinal relaxation times (
This whitepaper provides a comprehensive, causality-driven guide to predicting, assigning, and experimentally acquiring the 13C NMR spectrum for this molecule. By deconstructing the relativistic spin-orbit interactions and inductive effects at play, this guide serves as a self-validating framework for researchers characterizing heavily substituted aromatics.
Mechanistic Rationale for 13C Chemical Shifts
To accurately assign the 13C NMR spectrum of this compound, we must move beyond simple additivity rules and analyze the quantum mechanical phenomena governing the local electronic environment of each carbon nucleus.
The Spin-Orbit HALA Effect on C3
The most striking spectral feature of this molecule is the C3 carbon, which is directly bonded to an iodine atom. Unlike lighter halogens (like chlorine) that primarily deshield adjacent carbons via inductive electron withdrawal, iodine's massive electron cloud and high nuclear charge introduce a profound relativistic phenomenon known as the Heavy-Atom on Light-Atom (HALA) effect [1].
Specifically, the spin-orbit (SO) coupling of the iodine atom generates an induced magnetic field that massively shields the adjacent C3 carbon. This relativistic shielding overrides standard inductive effects, shifting the C3 resonance drastically upfield to approximately 93.0 ppm [2]. This is a hallmark signature of iodo-aromatics and serves as the primary anchor point for spectral assignment.
Relativistic Spin-Orbit Heavy-Atom on Light-Atom (HALA) mechanism driving the C3 upfield shift.
Inductive Deshielding and Anisotropic Effects
Conversely, the C2 carbon (ipso to the ether oxygen) experiences severe electron depletion due to the high electronegativity of the oxygen atom. In the precursor molecule (5-bromo-2-hydroxy-3-iodobenzaldehyde), this carbon resonates at ~162.7 ppm due to intramolecular hydrogen bonding with the aldehyde[2]. However, alkylation with the 2-chlorobenzyl group breaks this hydrogen bond, slightly relaxing the deshielding effect and shifting C2 to approximately 159.0 ppm .
The C5 carbon, bonded to bromine, experiences a competing blend of mild HALA shielding and inductive withdrawal, placing it at a predictable 119.5 ppm [3].
Predictive 13C NMR Data Table
Based on empirical data from the phenolic precursor[2] and established substituent additivity rules for the 2-chlorobenzyl moiety, the following table synthesizes the predicted 13C NMR chemical shifts (referenced to
| Carbon Position | Predicted Shift (ppm) | Multiplicity (1H-Decoupled) | Dominant Electronic Effect |
| C1 (ipso to CHO) | 133.5 | Singlet (Quaternary) | Weak deshielding from carbonyl |
| C2 (ipso to O) | 159.0 | Singlet (Quaternary) | Strong inductive deshielding by ether oxygen |
| C3 (ipso to I) | 93.0 | Singlet (Quaternary) | Massive shielding via Spin-Orbit HALA effect |
| C4 (CH) | 131.5 | Singlet (CH) | Resonance stabilization |
| C5 (ipso to Br) | 119.5 | Singlet (Quaternary) | Mild HALA effect / Inductive withdrawal |
| C6 (CH) | 133.0 | Singlet (CH) | Ortho-deshielding from aldehyde |
| CHO (Aldehyde) | 189.5 | Singlet (CH) | Extreme deshielding (carbonyl |
| CH2 (Benzyl) | 74.5 | Singlet (CH2) | Deshielding by adjacent oxygen and phenyl ring |
| C1' (ipso to CH2) | 134.0 | Singlet (Quaternary) | Inductive effect of alkyl chain |
| C2' (ipso to Cl) | 133.0 | Singlet (Quaternary) | Inductive deshielding by Chlorine |
| C3' (CH) | 129.5 | Singlet (CH) | Standard aromatic environment |
| C4' (CH) | 129.0 | Singlet (CH) | Standard aromatic environment |
| C5' (CH) | 127.0 | Singlet (CH) | Para-shielding relative to Chlorine |
| C6' (CH) | 129.5 | Singlet (CH) | Standard aromatic environment |
Self-Validating Experimental Protocol for High-Fidelity Acquisition
Because 5-Bromo-2-[(2-chlorobenzyl)oxy]-3-iodobenzaldehyde contains six quaternary aromatic carbons (C1, C2, C3, C5, C1', C2'), standard 13C acquisition parameters will likely result in missing peaks. Quaternary carbons, especially those attached to heavy halogens, lack attached protons to facilitate dipole-dipole relaxation, leading to extreme
To guarantee a self-validating and highly accurate spectrum, execute the following optimized workflow:
Step 1: Matrix Selection and Relaxation Doping
Dissolve 50–75 mg of the compound in 0.6 mL of
Step 2: Instrument Tuning & Pulse Calibration Utilize a spectrometer operating at a minimum of 400 MHz (100 MHz for 13C). Set the excitation pulse angle (Ernst angle) to 30° rather than the standard 45° or 90°. A shallower pulse allows for faster recovery of bulk longitudinal magnetization between scans.
Step 3: Relaxation Delay (D1) Extension Crucially, extend the relaxation delay (D1) to 5–10 seconds . Failure to extend D1 will result in the complete saturation and subsequent disappearance of the C3 (Iodine-bound) and C5 (Bromine-bound) signals.
Step 4: Deep Signal Averaging Acquire a minimum of 1,024 to 4,096 transients. The heavy atom effect can broaden the C3 signal slightly due to scalar coupling relaxation mechanisms; high scan counts ensure the signal-to-noise ratio (SNR) exceeds the 10:1 threshold required for confident quaternary assignment.
Step 5: Apodization and Baseline Correction Apply an exponential window function with a Line Broadening (LB) factor of 1.0–2.0 Hz prior to Fourier Transformation. Perform a rigorous multipoint baseline correction to resolve the heavily shielded C3 peak (~93 ppm) from background noise fluctuations.
Optimized 13C NMR acquisition workflow for heavily halogenated aromatic compounds.
References
-
Zangade, S., et al. (2020). 5-Bromo-2-Hydroxy-3-Iodobenzaldehyde (6b) - 13C NMR Spectral Data. ResearchGate. URL:[Link]
-
Kaupp, M., et al. (2020). Relativistic Heavy-Neighbor-Atom Effects on NMR Shifts: Concepts and Trends Across the Periodic Table. Chemical Reviews. URL:[Link]
-
Rusakov, Y. Y., & Rusakova, I. L. (2018). Relativistic heavy atom effect on 13C NMR chemical shifts initiated by adjacent multiple chalcogens. Magnetic Resonance in Chemistry. URL:[Link]
-
Tormena, C. F., et al. (2015). Effects of stereoelectronic interactions on the relativistic spin–orbit and paramagnetic components of the 13C NMR shielding tensors of dihaloethenes. Physical Chemistry Chemical Physics (RSC). URL:[Link]
Sources
Theoretical Synthesis Pathway for 5-Bromo-2-[(2-chlorobenzyl)oxy]-3-iodobenzaldehyde
Executive Summary
The target molecule, 5-bromo-2-[(2-chlorobenzyl)oxy]-3-iodobenzaldehyde , is a highly functionalized, polyhalogenated aromatic compound. Its structural complexity—featuring three distinct halogens (bromine, iodine, and chlorine) and an aldehyde moiety—makes it a highly versatile intermediate for cross-coupling reactions (e.g., Suzuki, Sonogashira) and the construction of complex pharmaceutical scaffolds[1].
This whitepaper outlines a robust, two-step theoretical synthesis pathway starting from commercially available 5-bromosalicylaldehyde. By leveraging the inherent directing effects of the aromatic substituents, the synthesis achieves strict regiocontrol. Furthermore, we embed self-validating analytical checkpoints within the protocols to ensure high-fidelity execution.
Retrosynthetic Strategy & Molecular Logic
The retrosynthetic disconnection of the target molecule relies on two highly reliable transformations:
-
C–O Bond Disconnection (Ether Cleavage): The ether linkage at the 2-position can be disconnected to reveal 5-bromo-2-hydroxy-3-iodobenzaldehyde and 2-chlorobenzyl chloride. This suggests a forward synthesis utilizing an
-driven Williamson ether synthesis[2]. -
C–I Bond Disconnection (Deiodination): The intermediate 5-bromo-2-hydroxy-3-iodobenzaldehyde can be further disconnected to 5-bromosalicylaldehyde. The synergistic directing effects of the hydroxyl (activating, ortho/para-directing) and formyl (deactivating, meta-directing) groups naturally activate the 3-position for electrophilic aromatic substitution[1].
Caption: Retrosynthetic disconnection strategy for the target polyhalogenated benzaldehyde.
Step 1: Regioselective Iodination of 5-Bromosalicylaldehyde
Mechanistic Causality
The initial step requires the precise introduction of an iodine atom at the 3-position of 5-bromosalicylaldehyde. The hydroxyl group is a powerful electron-donating group (EDG) that activates the ortho and para positions. Because the 5-position (para to the OH) is already blocked by a bromine atom, the incoming electrophile is directed exclusively to the 3-position (ortho to the OH)[1].
To achieve this without oxidizing the sensitive aldehyde group to a carboxylic acid, N-iodosuccinimide (NIS) is selected as the halogenating agent. NIS provides a mild, controlled release of the electrophilic iodonium ion (
Self-Validating Experimental Protocol
-
Reaction Setup: Dissolve 5-bromosalicylaldehyde (1.0 equiv, e.g., 50 mmol) in anhydrous DMF (0.5 M concentration). Add NIS (1.05 equiv) in a single portion at room temperature (25°C). Stir the reaction mixture in the dark for 48 hours[3].
-
In-Process Control (IPC): Monitor the reaction via Thin Layer Chromatography (TLC) using 10% Ethyl Acetate in Hexanes. The product will exhibit a slightly higher
value than the starting material due to the lipophilicity of the iodine atom, alongside strong UV activity. -
Quench & Extraction: Pour the mixture into ice-cold water to precipitate the product and remove the DMF. Extract the aqueous layer with Ethyl Acetate (
mL). Wash the combined organic layers with 10% aqueous sodium thiosulfate ( ) to neutralize any unreacted iodine species, followed by brine. -
Validation (LCMS): Before proceeding, analyze the crude product via LCMS. The mass spectrum must show a distinct doublet at m/z 327 and 329
, corresponding to the 1:1 isotopic distribution of the and isotopes, confirming the successful incorporation of monoisotopic iodine ( ).
Step 2: O-Alkylation via Williamson Ether Synthesis
Mechanistic Causality
The second step is a classic Williamson ether synthesis, which proceeds via an
Potassium carbonate (
Caption: Mechanistic workflow of the Williamson ether synthesis step via SN2 substitution.
Self-Validating Experimental Protocol
-
Reaction Setup: To a solution of 5-bromo-2-hydroxy-3-iodobenzaldehyde (1.0 equiv) in DMF, add anhydrous
(2.0 equiv). Stir at room temperature for 30 minutes to ensure complete phenoxide formation[4]. Dropwise add 2-chlorobenzyl chloride (1.1 equiv) and elevate the temperature to 80°C. -
In-Process Control (IPC): Monitor via TLC (20% EtOAc in Hexanes). The free phenol will appear as a polar, lower-running spot, while the newly formed ether will be highly non-polar and migrate rapidly near the solvent front.
-
Quench & Purification: After 3–5 hours, cool the mixture to room temperature. Filter out the inorganic salts (
and unreacted ) and concentrate the filtrate under reduced pressure. Purify the crude residue via silica gel column chromatography or recrystallization from ethanol. -
Validation (LCMS & NMR):
-
LCMS: The product must exhibit an isotopic cluster at m/z 451, 453, and 455
, reflecting the presence of one Bromine and one Chlorine atom in the molecule. -
NMR: Validation is confirmed by the complete disappearance of the phenolic -OH signal (typically ~11.0 ppm) and the emergence of a sharp singlet integrating to 2 protons at ~5.2 ppm, corresponding to the newly formed benzylic
ether linkage.
-
Quantitative Data & Reaction Parameters
The following table summarizes the optimized theoretical parameters for the two-step synthesis, allowing for rapid comparison of reaction conditions and expected outcomes.
| Step | Reaction Type | Substrate | Reagents & Solvents | Temp & Time | In-Process Control (IPC) | Expected Yield |
| 1 | Electrophilic Aromatic Substitution | 5-Bromosalicylaldehyde | NIS (1.05 eq), DMF | 25°C, 48 h | LCMS: m/z 327/329 | 80–85% |
| 2 | Williamson Ether Synthesis ( | 5-Bromo-2-hydroxy-3-iodobenzaldehyde | 2-Chlorobenzyl chloride (1.1 eq), | 80°C, 3–5 h | TLC: Complete consumption of polar phenol | 75–80% |
References
- Benchchem. "5-Bromo-2-hydroxy-3-iodobenzaldehyde." Benchchem.com.
- Master Organic Chemistry. "The Williamson Ether Synthesis." Masterorganicchemistry.com.
- Google Patents. "WO2015003166A1 - Substituted benzofuranyl and benzoxazolyl compounds and uses thereof.
- Wikipedia. "Williamson ether synthesis." Wikipedia.org.
- European Patent Office.
Sources
- 1. 5-Bromo-2-hydroxy-3-iodobenzaldehyde|326.91 g/mol [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. WO2015003166A1 - Substituted benzofuranyl and benzoxazolyl compounds and uses thereof - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Strategic Selection and Utilization of Starting Materials for the Synthesis of 5-Bromo-2-[(2-chlorobenzyl)oxy]-3-iodobenzaldehyde
Executive Summary
The rational design of polyhalogenated aromatic building blocks is a cornerstone of modern drug discovery and complex organic synthesis. The target molecule, 5-Bromo-2-[(2-chlorobenzyl)oxy]-3-iodobenzaldehyde , is a highly functionalized intermediate featuring an aldehyde moiety, an aryl ether linkage, and two orthogonal halogen handles (bromine and iodine). These distinct halogens allow for sequential, regioselective transition-metal-catalyzed cross-coupling reactions (such as Suzuki or Sonogashira couplings)[1]. This whitepaper delineates the strategic selection of starting materials, the mechanistic causality behind the synthetic steps, and the validated protocols required to construct this molecule efficiently.
Retrosynthetic Analysis & Strategic Material Selection
The structural complexity of the target molecule necessitates a convergent synthetic approach. A retrosynthetic disconnection of the ether C–O bond reveals two primary, commercially accessible starting materials: a highly functionalized phenol and a reactive benzylic halide[2].
Further disconnection of the aryl C–I bond traces the phenol back to a simpler, mono-halogenated precursor. Consequently, the synthesis is built upon two foundational starting materials:
-
5-Bromo-2-hydroxybenzaldehyde (5-Bromosalicylaldehyde): Serves as the core aromatic scaffold.
-
2-Chlorobenzyl bromide: Acts as the alkylating agent for the Williamson ether synthesis[3].
Retrosynthetic disconnection of 5-Bromo-2-[(2-chlorobenzyl)oxy]-3-iodobenzaldehyde.
Mechanistic Pathways & Causality
Regioselective Electrophilic Aromatic Substitution (EAS)
The synthesis of the intermediate, 5-bromo-2-hydroxy-3-iodobenzaldehyde, relies on the regioselective iodination of 5-bromo-2-hydroxybenzaldehyde[1]. The regiochemical outcome is dictated by the synergistic directing effects of the existing substituents:
-
Activation: The hydroxyl group (-OH) at the 2-position is a strong electron-donating group (+M effect), activating the ring and directing incoming electrophiles to the ortho and para positions[1].
-
Deactivation: The aldehyde (-CHO) at the 1-position is electron-withdrawing (-M effect), directing meta[1].
-
Causality: Position 3 is ortho to the hydroxyl group and meta to the aldehyde. This makes position 3 the most electron-rich and thermodynamically favored site for electrophilic attack. N-Iodosuccinimide (NIS) is selected over elemental iodine (I₂) because it provides a controlled, mild source of the iodonium ion (I⁺), driving the reaction to completion without inducing over-halogenation or oxidative degradation[4].
Bimolecular Nucleophilic Substitution (Sₙ2)
The final target is assembled via a Williamson ether synthesis[3]. The intermediate phenol is deprotonated by a mild base (K₂CO₃), generating a highly reactive phenoxide anion[5].
-
Solvent Effect: The use of a polar aprotic solvent like N,N-Dimethylformamide (DMF) is critical. DMF selectively solvates the potassium cation while leaving the phenoxide anion "naked" and highly nucleophilic[6].
-
Electrophilic Activation: The benzylic carbon of 2-chlorobenzyl bromide is highly susceptible to Sₙ2 attack due to the polarizability of the C–Br bond and the stabilization of the transition state by the adjacent aromatic ring[6]. The ortho-chloro substituent exerts a mild inductive electron-withdrawing effect (-I), further increasing the electrophilicity of the benzylic center without imposing steric hindrance that would impede the nucleophilic trajectory[2][6].
Validated Experimental Protocols
The following methodologies are designed as self-validating systems, ensuring that researchers can verify intermediate success before proceeding to subsequent steps.
Two-step synthetic workflow for the target benzaldehyde derivative.
Protocol 1: Synthesis of 5-Bromo-2-hydroxy-3-iodobenzaldehyde
-
Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 5-bromo-2-hydroxybenzaldehyde (1.0 eq, e.g., 10 g, 50 mmol) in anhydrous DMF (100 mL) under an inert nitrogen atmosphere[4].
-
Reagent Addition: Add N-Iodosuccinimide (NIS) (1.0 eq, 11 g, 50 mmol) in a single portion at room temperature (20–25 °C)[4].
-
Reaction: Stir the dark mixture continuously for 48 hours. Shield the flask from direct light (e.g., wrap in aluminum foil) to prevent radical-induced side reactions of the iodine species[4].
-
Validation Checkpoint: Analyze an aliquot via LCMS. The reaction is self-validating when the starting material peak (m/z ~201 [M+H]⁺) is entirely replaced by the product peak (m/z ~327 [M+H]⁺), confirming complete conversion[1][4].
-
Workup: Pour the reaction mixture into 300 mL of ice-cold distilled water to precipitate the product. Extract the aqueous layer with Ethyl Acetate (3 × 100 mL). Wash the combined organic layers sequentially with water and brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure[4]. The resulting solid (approx. 85% yield) is typically of sufficient purity for the next step[4].
Protocol 2: Williamson Etherification to the Target Molecule
-
Preparation: Dissolve the crude 5-bromo-2-hydroxy-3-iodobenzaldehyde (1.0 eq) in anhydrous DMF (0.2 M concentration) in a dry flask under nitrogen[5].
-
Deprotonation: Add anhydrous, finely powdered Potassium Carbonate (K₂CO₃) (1.5 to 2.0 eq). Stir at room temperature for 30 minutes to ensure complete phenoxide formation[5]. The solution will noticeably darken as the phenoxide is generated.
-
Alkylation: Dropwise, add 2-chlorobenzyl bromide (1.1 eq)[2]. The slight 0.1 eq excess compensates for any trace moisture-induced hydrolysis of the benzylic bromide[6].
-
Reaction: Elevate the temperature to 60–80 °C and stir for 12–15 hours[5].
-
Validation Checkpoint: Monitor the reaction via TLC (Hexanes/EtOAc 4:1). The highly polar phenol spot (R_f ~0.2) must disappear, replaced by a less polar, UV-active ether spot (R_f ~0.6).
-
Workup: Quench the reaction by cooling to room temperature and adding distilled water. Extract with Dichloromethane (DCM) or Ethyl Acetate. Wash the organic phase extensively with water (3x) to completely partition the DMF into the aqueous layer. Dry over MgSO₄, filter, and concentrate. Purify via flash column chromatography (silica gel, gradient elution from 0–10% EtOAc in Hexanes) to afford the pure target molecule[3].
Quantitative Data & Yield Optimization
The following table summarizes the optimized stoichiometric ratios, thermodynamic parameters, and expected yields for the two-step synthesis.
| Parameter | Step 1: Regioselective Iodination | Step 2: Williamson Etherification |
| Primary Reactant | 5-Bromo-2-hydroxybenzaldehyde (1.0 eq) | 5-Bromo-2-hydroxy-3-iodobenzaldehyde (1.0 eq) |
| Core Reagent | N-Iodosuccinimide (NIS) (1.0 eq) | 2-Chlorobenzyl bromide (1.1 eq) |
| Catalyst / Base | None | Potassium Carbonate (K₂CO₃) (1.5–2.0 eq) |
| Solvent System | Anhydrous DMF (0.5 M) | Anhydrous DMF (0.2 M) |
| Temperature | 20–25 °C (Room Temperature) | 60–80 °C |
| Reaction Time | 48 hours | 12–15 hours |
| Expected Yield | 80–85% | >90% |
| In-Process Control | LCMS (Product m/z ~327 [M+H]⁺) | TLC (Hexanes/EtOAc 4:1, R_f ~0.6) |
References
-
Benchchem. "5-Bromo-2-hydroxy-3-iodobenzaldehyde | 326.91 g/mol ". 1
-
University of Southampton Research Repository. "Williamson ether synthesis of aryl iodide". 3
-
Benchchem. "3-Chloro-5-fluoro-4-methoxybenzyl bromide | 886497-36-5". 6
-
Benchchem. "Benzyl chloroacetate | 140-18-1". 5
-
Google Patents. "US 2007/0208052 A1 - Aryloxy and Arylalkyleneoxy Substituted Thiazoloquinolines". 2
-
Google Patents. "WO2015003166A1 - Substituted benzofuranyl and benzoxazolyl compounds and uses thereof". 4
Sources
- 1. 5-Bromo-2-hydroxy-3-iodobenzaldehyde|326.91 g/mol [benchchem.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 4. WO2015003166A1 - Substituted benzofuranyl and benzoxazolyl compounds and uses thereof - Google Patents [patents.google.com]
- 5. Benzyl chloroacetate | 140-18-1 | Benchchem [benchchem.com]
- 6. 3-Chloro-5-fluoro-4-methoxybenzyl bromide | 886497-36-5 | Benchchem [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 5-Bromo-2-[(2-chlorobenzyl)oxy]-3-iodobenzaldehyde
This document provides a comprehensive guide for the synthesis of 5-Bromo-2-[(2-chlorobenzyl)oxy]-3-iodobenzaldehyde, a polyhalogenated aromatic aldehyde with significant potential as a versatile building block in medicinal chemistry and materials science. The presence of multiple reactive sites—an aldehyde, an ether linkage, and distinct bromo and iodo substituents—allows for sequential and regioselective modifications, making it a valuable precursor for the construction of complex molecular architectures.[1]
This guide is structured to provide not only a step-by-step protocol but also the underlying chemical principles and expert insights to ensure a successful and reproducible synthesis. We will proceed with a two-stage approach: first, the synthesis of the key intermediate, 5-Bromo-2-hydroxy-3-iodobenzaldehyde, followed by its conversion to the final product via a Williamson ether synthesis.
PART 1: Synthesis of the Precursor: 5-Bromo-2-hydroxy-3-iodobenzaldehyde
Reaction Principle: The synthesis will proceed via a sequential electrophilic aromatic substitution. The hydroxyl group of salicylaldehyde will direct the first halogen (iodine) to the ortho and para positions. Due to steric hindrance from the adjacent aldehyde group, the para position is favored for the initial substitution. Subsequent bromination will then be directed by the existing substituents.
Experimental Protocol: A General Approach
-
Step 1: Iodination of Salicylaldehyde.
-
Dissolve salicylaldehyde in a suitable solvent such as glacial acetic acid.
-
Add a source of electrophilic iodine, such as iodine monochloride (ICl) or N-iodosuccinimide (NIS), portion-wise at a controlled temperature, typically ranging from 0 °C to room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a reducing agent solution (e.g., sodium thiosulfate) to remove any unreacted iodine.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain 5-iodosalicylaldehyde.
-
-
Step 2: Bromination of 5-Iodosalicylaldehyde.
-
Dissolve the purified 5-iodosalicylaldehyde in a suitable solvent. Halogenated solvents like dichloromethane or an acidic medium like sulfuric acid can be used.
-
Introduce a brominating agent, such as N-bromosuccinimide (NBS), portion-wise while maintaining a specific temperature. The use of an NBS/sulfuric acid system has been shown to improve regioselectivity in similar brominations.[2][3]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Work-up the reaction mixture by pouring it into ice water to precipitate the product.
-
Filter the solid, wash thoroughly with water to remove any acid, and dry.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 5-Bromo-2-hydroxy-3-iodobenzaldehyde.[1]
-
PART 2: Williamson Ether Synthesis of 5-Bromo-2-[(2-chlorobenzyl)oxy]-3-iodobenzaldehyde
The Williamson ether synthesis is a robust and widely used method for preparing ethers.[4] It proceeds via an SN2 mechanism where a phenoxide ion, generated by deprotonating the hydroxyl group of 5-Bromo-2-hydroxy-3-iodobenzaldehyde with a weak base, acts as a nucleophile.[5][6] This nucleophile then displaces the halide from 2-chlorobenzyl chloride to form the desired ether.[5]
Reaction Workflow Diagram
Caption: Workflow for the Williamson Ether Synthesis.
Materials and Reagents
| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| 5-Bromo-2-hydroxy-3-iodobenzaldehyde | 243136-01-8 | C₇H₄BrIO₂ | 326.91 | Starting Material |
| 2-Chlorobenzyl chloride | 611-19-8 | C₇H₆Cl₂ | 161.03 | Alkylating Agent |
| Potassium Carbonate (anhydrous) | 584-08-7 | K₂CO₃ | 138.21 | Base |
| Acetone (anhydrous) | 67-64-1 | C₃H₆O | 58.08 | Solvent |
| Dichloromethane | 75-09-2 | CH₂Cl₂ | 84.93 | Extraction Solvent |
| Saturated Sodium Bicarbonate Solution | 144-55-8 (solid) | NaHCO₃ | 84.01 | Aqueous Wash |
| Brine (Saturated NaCl solution) | 7647-14-5 (solid) | NaCl | 58.44 | Aqueous Wash |
| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | 120.37 | Drying Agent |
Detailed Experimental Protocol
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 5-Bromo-2-hydroxy-3-iodobenzaldehyde (1.0 equivalent) and anhydrous acetone.
-
Add anhydrous potassium carbonate (1.5 equivalents) to the solution. Finely pulverizing the potassium carbonate before addition can increase its surface area and reaction rate.
-
Stir the resulting suspension at room temperature for 30 minutes to facilitate the formation of the phenoxide salt.
-
Addition of Alkylating Agent: Add 2-chlorobenzyl chloride (1.05 equivalents) to the reaction mixture.
-
Reaction: Attach a reflux condenser and heat the reaction mixture to a gentle reflux.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC), eluting with a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate). The reaction is complete when the starting benzaldehyde spot is no longer visible.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove the inorganic salts (potassium carbonate and potassium chloride).
-
Rinse the filter cake with a small amount of acetone and combine the filtrates.
-
Extraction and Washing: Concentrate the filtrate under reduced pressure to remove the acetone.
-
Dissolve the resulting residue in dichloromethane.
-
Transfer the dichloromethane solution to a separatory funnel and wash with saturated sodium bicarbonate solution, followed by brine.[7]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[7]
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol or a mixture of ethyl acetate and hexanes) to afford pure 5-Bromo-2-[(2-chlorobenzyl)oxy]-3-iodobenzaldehyde as a solid.
Troubleshooting and Optimization
-
Low Yield: Ensure all reagents and solvents are anhydrous, as water can hydrolyze the alkylating agent and hinder the formation of the phenoxide. Incomplete reaction can be addressed by extending the reflux time or adding a catalytic amount of a phase-transfer catalyst like tetrabutylammonium iodide.
-
Side Reactions: The formation of by-products can occur if the reaction temperature is too high or the reaction time is excessively long. Aldol-type side reactions can be minimized by using acetonitrile as the solvent.[8]
-
Purification Difficulties: If the crude product is an oil or difficult to crystallize, column chromatography on silica gel is an effective alternative purification method.
Safety and Handling Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
-
Halogenated aromatic compounds and alkylating agents are potentially toxic and should be handled with care.
-
Refer to the Safety Data Sheets (SDS) for each reagent before use.
References
- Benchchem. (n.d.). 5-Bromo-2-hydroxy-3-iodobenzaldehyde.
- Sigma-Aldrich. (n.d.). 5-Bromo-2-iodobenzaldehyde.
- ChemicalBook. (n.d.). 5-Bromoacetyl-2-hydroxybenzaldehyde synthesis.
- Benchchem. (n.d.). Technical Support Center: Synthesis of 5-Bromo-2-chlorobenzaldehyde.
- Bentham Science Publishers. (2017). The Synthesis of (Iodobenzyl)oxybenzaldehydes, Useful Intermediates for Biologically Active Targets.
- ChemScene. (n.d.). 5-Bromo-2-iodobenzaldehyde.
- Google Patents. (n.d.). CN107879918B - Preparation method of 2-bromo-5-chlorobenzaldehyde.
- Google Patents. (n.d.). CN110002989B - Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid.
- PubChem. (n.d.). 3-Bromo-5-chloro-2-hydroxybenzaldehyde.
- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
- Google Patents. (n.d.). CN102304052A - Method for preparing 5-bromo-2-hydroxy-3-nitroacetophenone.
- Benchchem. (n.d.). Structure Elucidation of 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde: A Technical Guide.
- Google Patents. (n.d.). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
- Benchchem. (n.d.). Application Notes and Protocols for Williamson Ether Synthesis using 3-Chlorobenzyl Chloride.
- Wikipedia. (n.d.). Williamson ether synthesis.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CN110002989B - Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid - Google Patents [patents.google.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. benthamscience.com [benthamscience.com]
Technical Application Note: Synthesis and Orthogonal Functionalization of Polyhalogenated Benzaldehyde Scaffolds
Introduction & Mechanistic Rationale
The molecule 5-Bromo-2-[(2-chlorobenzyl)oxy]-3-iodobenzaldehyde is a highly functionalized, polyhalogenated aromatic scaffold. Compounds of this class are critical precursors in advanced materials science—such as ligands for single-molecule magnets (SMMs)—and serve as highly programmable intermediates in pharmaceutical drug discovery ([1]).
The strategic placement of three distinct halogen substituents (chlorine, bromine, and iodine) alongside an aldehyde moiety provides a versatile platform for sequential, orthogonal cross-coupling reactions. Because the carbon-iodine (C–I) bond is significantly weaker and more reactive than the carbon-bromine (C–Br) and carbon-chlorine (C–Cl) bonds, researchers can perform highly selective Suzuki or Sonogashira couplings at the C3 position without disturbing the C5 or benzyl halogens ([1]).
Causality in Synthetic Design
The synthesis of this target relies on a two-step sequence starting from commercially available 5-bromosalicylaldehyde:
-
Regioselective Electrophilic Aromatic Substitution: The first step is the iodination of 5-bromosalicylaldehyde using N-Iodosuccinimide (NIS). The C2-hydroxyl group acts as a powerful ortho/para-directing activator. Because the para position (C5) is already occupied by a bromine atom, the electrophilic iodonium ion exclusively attacks the sterically accessible ortho position (C3). NIS is specifically chosen over elemental iodine (I
) because it provides a controlled, mild release of electrophilic iodine, preventing the over-oxidation of the sensitive aldehyde group ([2]). -
Williamson Ether Synthesis (O-Alkylation): The resulting intermediate is alkylated with 2-chlorobenzyl chloride. The C2-hydroxyl group is strongly hydrogen-bonded to the adjacent C1-aldehyde. To break this bond and fully generate the phenoxide nucleophile, a moderate base like Potassium Carbonate (K
CO ) in a polar aprotic solvent (DMF) is required. The addition of catalytic Potassium Iodide (KI) is a critical, field-proven technique; it drives an in situ Finkelstein reaction, converting 2-chlorobenzyl chloride into the highly reactive 2-chlorobenzyl iodide, drastically accelerating the S 2 displacement.
Experimental Workflows
Protocol 1: Synthesis of 5-Bromo-2-hydroxy-3-iodobenzaldehyde
This protocol is adapted from validated patent literature for the regioselective halogenation of salicylaldehydes ([2]).
Reagents & Materials:
-
5-Bromo-2-hydroxybenzaldehyde (Starting Material): 10.0 g (50.0 mmol)
-
N-Iodosuccinimide (NIS): 11.25 g (50.0 mmol, 1.0 equiv)
-
N,N-Dimethylformamide (DMF): 100 mL
-
10% Aqueous Sodium Thiosulfate (Na
S O )
Step-by-Step Procedure:
-
Initiation: Charge a 250 mL round-bottom flask equipped with a magnetic stir bar with 5-bromo-2-hydroxybenzaldehyde (10.0 g) and DMF (100 mL). Stir until fully dissolved.
-
Reagent Addition: Add NIS (11.25 g) portion-wise over 15 minutes at room temperature (25 °C). The reaction mixture will gradually darken.
-
Propagation: Seal the flask under a nitrogen atmosphere and allow the mixture to stir at room temperature for 48 hours ([2]).
-
Quenching: Pour the crude reaction mixture slowly into 300 mL of ice-cold water containing 20 mL of 10% aqueous Na
S O . Causality: The thiosulfate quench is mandatory to reduce any unreacted electrophilic iodine species, preventing downstream contamination. -
Workup & Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 100 mL). Wash the combined organic layers with brine (3 × 100 mL) to remove residual DMF. Dry over anhydrous Na
SO , filter, and concentrate under reduced pressure. -
Self-Validation System:
-
TLC: Run a TLC (Hexanes/EtOAc 4:1). The product spot (R
~0.7) should run slightly higher than the starting material (R ~0.6). -
NMR: Confirm completion via
H-NMR by observing the disappearance of the C3 aromatic proton.
-
Protocol 2: Synthesis of 5-Bromo-2-[(2-chlorobenzyl)oxy]-3-iodobenzaldehyde
Reagents & Materials:
-
5-Bromo-2-hydroxy-3-iodobenzaldehyde (Intermediate): 3.27 g (10.0 mmol)
-
2-Chlorobenzyl chloride: 1.77 g (11.0 mmol, 1.1 equiv)
-
Potassium Carbonate (K
CO ): 2.76 g (20.0 mmol, 2.0 equiv) -
Potassium Iodide (KI): 0.16 g (1.0 mmol, 0.1 equiv)
-
N,N-Dimethylformamide (DMF): 30 mL
Step-by-Step Procedure:
-
Deprotonation: In a 100 mL round-bottom flask, dissolve the intermediate (3.27 g) in DMF (30 mL). Add finely powdered K
CO (2.76 g) and stir at room temperature for 15 minutes to pre-form the phenoxide ion. The solution will turn deep yellow/orange. -
Catalysis & Alkylation: Add KI (0.16 g) followed by the dropwise addition of 2-chlorobenzyl chloride (1.77 g).
-
Heating: Attach a reflux condenser and heat the reaction mixture to 70 °C for 6 hours.
-
Workup: Cool the mixture to room temperature and quench by pouring into 150 mL of ice water. Extract with Ethyl Acetate (3 × 50 mL). Wash the combined organics with water (2 × 50 mL) and brine (1 × 50 mL). Dry over anhydrous Na
SO and concentrate in vacuo. -
Purification: Purify the crude residue via silica gel flash chromatography (gradient elution: 100% Hexanes to 9:1 Hexanes/EtOAc).
-
Self-Validation System:
-
Chemical Stain: Spot the product on a TLC plate and stain with FeCl
solution. Causality: A successful O-alkylation masks the free phenol. The starting material will turn deep purple (positive phenol test), while the pure product will show no color change. -
NMR: In
H-NMR, the aldehyde proton will shift upfield (e.g., from ~10.5 ppm to ~9.8 ppm) due to the destruction of the intramolecular hydrogen bond. A new singlet integrating to 2H will appear near 5.2 ppm, corresponding to the benzylic ether bridge.
-
Quantitative Data & Characterization Summary
| Parameter | Step 1: Regioselective Iodination | Step 2: Williamson Ether Synthesis |
| Target Molecule | 5-Bromo-2-hydroxy-3-iodobenzaldehyde | 5-Bromo-2-[(2-chlorobenzyl)oxy]-3-iodobenzaldehyde |
| Reaction Temp / Time | 25 °C / 48 hours | 70 °C / 6 hours |
| Expected Yield | 85 - 90% | 78 - 85% |
| Physical Appearance | Yellow crystalline solid | Off-white to pale yellow powder |
| TLC System (R | Hexanes/EtOAc 4:1 (R | Hexanes/EtOAc 4:1 (R |
| Self-Validation Marker | Disappearance of C3-H in | Negative FeCl |
Synthetic Workflow Visualization
Fig 1: Two-step synthesis and orthogonal downstream reactivity of the polyhalogenated scaffold.
References
- World Intellectual Property Organization. (2015). Substituted benzofuranyl and benzoxazolyl compounds and uses thereof (Patent No. WO2015003166A1). Google Patents.
Sources
purification of 5-Bromo-2-[(2-chlorobenzyl)oxy]-3-iodobenzaldehyde via column chromatography
Application Note: Purification of 5-Bromo-2-[(2-chlorobenzyl)oxy]-3-iodobenzaldehyde via Normal-Phase Flash Column Chromatography
Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Protocol & Application Guide
Executive Summary
The compound 5-Bromo-2-[(2-chlorobenzyl)oxy]-3-iodobenzaldehyde is a highly functionalized, polyhalogenated aromatic intermediate often utilized in the synthesis of complex active pharmaceutical ingredients (APIs) and advanced materials. Purifying this molecule from its crude reaction mixture—typically generated via the O-alkylation of 5-bromo-3-iodo-2-hydroxybenzaldehyde with 2-chlorobenzyl chloride—presents a unique chromatographic challenge. The target molecule is highly lipophilic due to the presence of three heavy halogens (Br, I, Cl), yet it retains a weak dipole via its aldehyde moiety.
This application note provides a field-proven, self-validating protocol for isolating this compound in high purity (>98%) using normal-phase flash column chromatography.
Physicochemical Profiling & Chromatographic Rationale
To design an effective purification strategy, we must first analyze the causality behind the molecule's interaction with the stationary and mobile phases.
-
Stationary Phase (Silica Gel): Unmodified silica gel contains polar silanol (-SiOH) groups that act as strong hydrogen-bond donors and acceptors. For optimal resolution in flash chromatography, 230–400 mesh silica gel (particle size 40–63 µm) is the industry standard, as it provides a massive surface area for partitioning while allowing moderate positive pressure to accelerate the flow rate[1].
-
Molecular Interactions: The target compound's heavy halogens and dual aromatic rings dominate its physicochemical profile, creating strong London dispersion forces that render it highly soluble in non-polar solvents. However, the aldehyde group provides a localized dipole that interacts weakly with the silica gel.
-
Mobile Phase Selection: A binary solvent system of Hexanes (or Heptane) and Ethyl Acetate (EtOAc) is ideal. Hexanes serve as the non-polar bulk to moderate the rapid elution of the lipophilic halogens, while a small percentage of EtOAc (a hydrogen-bond acceptor) competes with the aldehyde to elute the compound predictably.
Caption: Logical separation profile of the crude mixture on normal-phase silica gel.
Experimental Methodology: Self-Validating Protocol
Flash column chromatography, pioneered by W. Clark Still, utilizes positive pressure to accelerate solvent flow, which minimizes band broadening caused by diffusion and drastically reduces purification time[2]. The following protocol is designed to eliminate common failure points such as channeling and sample precipitation.
Caption: Step-by-step workflow for the flash column chromatography purification process.
Phase 1: TLC Optimization
Before packing the column, the solvent system must be empirically validated.
-
Spot the crude mixture, the pure starting material (if available), and a co-spot on a silica gel 60 F254 TLC plate.
-
Develop the plate in a 95:5 Hexanes:EtOAc solvent system.
-
Visualize under UV light (254 nm). The highly conjugated polyhalogenated benzaldehyde will appear as a dark, distinct spot.
-
Validation Check: Ensure the target compound has a Retention Factor (
) of 0.30 to 0.40 . If > 0.5, decrease the EtOAc concentration to 2%.
Phase 2: Column Preparation (Slurry Packing)
Proper column packing is critical to prevent channeling, which ruins separation efficiency[3].
-
Select a glass column based on the crude mass (See Table 2).
-
Insert a small plug of cotton or glass wool at the base, followed by a thin layer of clean sea sand to provide a flat foundation.
-
In an Erlenmeyer flask, prepare a slurry of 230–400 mesh silica gel in 100% Hexanes.
-
Pour the slurry into the column in a single, continuous motion.
-
Apply positive pressure (compressed air or
) to pack the bed tightly. Never allow the solvent level to drop below the top of the silica bed.
Phase 3: Sample Application (Dry Loading)
Expert Insight: Because 5-Bromo-2-[(2-chlorobenzyl)oxy]-3-iodobenzaldehyde is a heavy, lipophilic molecule, it often exhibits excellent solubility in Dichloromethane (DCM) but poor solubility in pure Hexanes. If you wet-load the sample using DCM, the strong eluting power of the DCM will drag the compound down the column prematurely, causing severe band broadening. Dry loading is mandatory here.
-
Dissolve the crude mixture in a minimum volume of DCM.
-
Add dry silica gel to the flask (approximately 2 to 3 times the mass of the crude mixture).
-
Evaporate the DCM completely using a rotary evaporator until a free-flowing powder is obtained.
-
Carefully pour this loaded silica powder evenly onto the top of the packed column bed.
-
Top with a 1 cm layer of protective sea sand to prevent disturbing the bed during solvent addition.
Phase 4: Flash Elution & Fractionation
-
Carefully fill the column with the optimized eluent (e.g., 95:5 Hexanes:EtOAc).
-
Apply positive pressure to achieve a steady flow rate (typically ~2 inches of solvent drop per minute).
-
Collect fractions in uniform test tubes (See Table 2 for sizing).
-
Monitor the fractions via TLC. The target compound will elute after the non-polar impurities (unreacted alkyl halides) but well before any unreacted phenolic starting materials.
Phase 5: Isolation
-
Pool all fractions containing the pure target compound (single spot on TLC).
-
Remove the solvent under reduced pressure via rotary evaporation.
-
Dry the resulting solid or thick oil under high vacuum to remove residual hexanes.
Quantitative Data & Specifications
Table 1: TLC Solvent System Optimization Metrics
| Component | Polarity | Expected
Table 2: Column Scaling Parameters
| Crude Mass | Column Diameter (mm) | Silica Gel Mass (g) | Fraction Volume (mL) |
|---|---|---|---|
| 100 mg - 500 mg | 20 mm | 15 - 20 g | 10 mL |
| 500 mg - 2.0 g | 30 mm | 30 - 50 g | 20 mL |
| 2.0 g - 5.0 g | 40 mm | 80 - 100 g | 50 mL |
Troubleshooting & Field Insights
-
Issue: Co-elution with 2-chlorobenzyl chloride.
-
Causality: The solvent system is too polar, causing the target compound to migrate at the solvent front alongside the non-polar impurity.
-
Solution: Reduce the EtOAc concentration to 1% or 2%, or switch to a pure Hexanes wash for the first 3 column volumes before introducing a shallow step gradient (e.g., 98:2 Hexanes:EtOAc).
-
-
Issue: Compound streaks on the TLC plate or column.
-
Causality: Halogenated benzaldehydes can sometimes interact strongly with highly active silanol sites, or the sample concentration is too high (overloading).
-
Solution: Ensure the crude mass does not exceed 5% of the silica gel mass. If streaking persists, adding 0.1% acetic acid to the mobile phase can suppress unwanted interactions, though this is rarely needed for non-phenolic ethers.
-
-
Issue: Poor recovery of the purified product.
-
Causality: The product may have crystallized on the column if the flow rate was too slow or the column was allowed to run dry.
-
Solution: Maintain continuous positive pressure throughout the elution. If crystallization is suspected, flush the column with a highly polar solvent (e.g., 100% EtOAc) to recover the material, then re-purify.
-
References
-
W. Clark Still, M. Kahn, A. Mitra. "Rapid chromatographic technique for preparative separations with moderate resolution." Journal of Organic Chemistry, 1978. Source: University of York Chemistry Teaching Labs. URL:[Link]
-
Chrom Tech, Inc. "Mastering Column Chromatography: Techniques and Tips." November 2024. URL:[Link]
-
Swambe Chemicals. "Silica Gel Mesh Important for Effective Thin-layer & Flash Chromatography." Medium, October 2016. URL:[Link]
-
Dolezal, M., et al. "Novel Halogenated Pyrazine-Based Chalcones as Potential Antimicrobial Drugs." Molecules (MDPI), October 2016. URL:[Link]
Sources
Application Note: Optimized Recrystallization Protocol for 5-Bromo-2-[(2-chlorobenzyl)oxy]-3-iodobenzaldehyde
Executive Summary & Mechanistic Rationale
The compound 5-Bromo-2-[(2-chlorobenzyl)oxy]-3-iodobenzaldehyde is a highly functionalized, polyhalogenated aromatic ether. Its precursor, 5-bromo-2-hydroxy-3-iodobenzaldehyde, is widely recognized as a versatile scaffold for selective cross-coupling reactions (e.g., Suzuki and Sonogashira couplings) in the sequential construction of complex organic molecules and pharmaceutical precursors[1].
The O-alkylation of this phenol with 2-chlorobenzyl chloride yields the target ether. However, isolating this heavy, lipophilic compound (MW ≈ 451.4 g/mol ) in high purity presents significant challenges. The crude matrix typically contains unreacted phenolic precursor, excess 2-chlorobenzyl chloride, and phase-transfer catalysts. Because polyhalogenated benzaldehydes exhibit a high propensity for liquid-liquid phase separation (LLPS)—commonly known as "oiling out"—during cooling, standard single-solvent crystallization often fails, trapping impurities within an amorphous matrix[2].
This application note details an engineered anti-solvent crystallization protocol utilizing an Ethyl Acetate (EtOAc) and Heptane system. By strictly controlling the supersaturation generation rate and employing targeted seeding, this method bypasses the LLPS boundary, ensuring the formation of a high-purity crystalline lattice[2].
Physicochemical Profiling & Solvent Selection
To design a self-validating crystallization system, we must first understand the causality behind the solvent interactions:
-
Primary Solvent (EtOAc): The target compound is highly lipophilic due to the presence of three distinct halogens (Br, I, Cl) and an ether linkage. EtOAc provides excellent solubility at elevated temperatures (60 °C), ensuring complete dissolution of the crude mass and preventing the entrainment of unreacted 5-bromo-2-hydroxy-3-iodobenzaldehyde.
-
Anti-Solvent (Heptane): Heptane sharply decreases the solubility of the target ether while maintaining excellent solubility for the liquid impurity, 2-chlorobenzyl chloride.
-
The "Oiling Out" Phenomenon: Heavy halogenated compounds often separate as a dense, solute-rich liquid phase before nucleating. To prevent this, the protocol introduces seed crystals within the metastable zone, forcing heterogeneous nucleation and bypassing the LLPS phase diagram entirely[2].
Table 1: Solubility and Impurity Purge Profile
| Component | Characteristic | Behavior in EtOAc/Heptane (3:12 v/v) | Purge Mechanism |
| Target Product | Solid, Lipophilic | Soluble at 60°C; Insoluble at 5°C | Crystallizes out upon cooling and anti-solvent addition. |
| 2-Chlorobenzyl Chloride | Liquid, Highly Lipophilic | Highly soluble at all temperatures | Remains completely dissolved in the Heptane-rich mother liquor. |
| 5-Bromo-2-hydroxy-3-iodobenzaldehyde | Solid, Phenolic | Moderately soluble | Purged during initial aqueous basic workup; residuals stay in EtOAc. |
| Inorganic Salts (e.g., K₂CO₃) | Solid, Ionic | Insoluble in EtOAc | Removed via hot filtration prior to crystallization. |
Thermodynamic Pathway & Experimental Workflow
The following diagrams illustrate the thermodynamic logic and the step-by-step physical workflow required to isolate the pure compound.
Thermodynamic pathway avoiding liquid-liquid phase separation (oiling out) via seeding.
Step-by-step anti-solvent crystallization workflow for polyhalogenated benzaldehydes.
Step-by-Step Recrystallization Protocol
This protocol is designed as a self-validating system . The inclusion of specific hold times and visual checkpoints ensures that the operator can correct deviations (like premature precipitation) in real-time.
Materials Required
-
Crude Substrate: 5-Bromo-2-[(2-chlorobenzyl)oxy]-3-iodobenzaldehyde (Assume 10.0 g for this scale).
-
Solvents: Ethyl Acetate (EtOAc, ACS Grade), n-Heptane (ACS Grade).
-
Seeds: 100 mg of >99% pure 5-Bromo-2-[(2-chlorobenzyl)oxy]-3-iodobenzaldehyde.
-
Equipment: 250 mL jacketed reactor with overhead stirring, programmable circulator, jacketed sintered glass funnel.
Procedure
-
Dissolution: Transfer 10.0 g of the crude compound into the reactor. Add 30 mL (3 volumes) of EtOAc. Set the jacket temperature to 60 °C and stir at 250 RPM until complete dissolution is achieved.
-
Hot Filtration: Pass the hot solution through a pre-warmed (60 °C) sintered glass funnel to remove any residual inorganic salts or mechanical impurities. Return the filtrate to the reactor.
-
Initial Cooling: Program the circulator to cool the solution from 60 °C to 45 °C at a controlled rate of 0.5 °C/min .
-
Causality: Rapid cooling shrinks the metastable zone, increasing the risk of oiling out.
-
-
First Anti-Solvent Charge: At 45 °C, begin the dropwise addition of 50 mL (5 volumes) of n-Heptane over 30 minutes. The solution should remain clear.
-
Seeding & Validation (Critical Step): Cool the mixture to 40 °C. Add 100 mg (1% w/w) of pure seed crystals.
-
Self-Validation Check: Hold the temperature at 40 °C for 30 minutes. The seeds must not dissolve (indicating the system is properly supersaturated), nor should the system turn into a milky emulsion (indicating LLPS). A healthy system will show the seeds slowly growing and the solution becoming slightly cloudy with distinct crystalline particles.
-
-
Second Anti-Solvent Charge: Once a thin crystal bed is established, add an additional 70 mL (7 volumes) of n-Heptane dropwise over 2 hours.
-
Final Cooling & Aging: Cool the suspension from 40 °C to 5 °C at a rate of 0.2 °C/min . Hold at 5 °C for 2 hours to maximize yield and allow for Ostwald ripening (smaller crystals dissolving and redepositing onto larger ones).
-
Isolation: Filter the suspension under vacuum. Wash the filter cake with 20 mL (2 volumes) of pre-chilled (5 °C) n-Heptane to displace the mother liquor containing the 2-chlorobenzyl chloride impurity.
-
Drying: Dry the crystals in a vacuum oven at 40 °C for 12 hours.
In-Process Controls & Analytical Validation
To guarantee trustworthiness, the crystallization must be analytically validated.
Table 2: Analytical HPLC Parameters for Purity Validation
| Parameter | Specification |
| Column | C18, 150 x 4.6 mm, 3.5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | Acetonitrile (MeCN) |
| Gradient | 0-2 min: 40% B; 2-15 min: 40% |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm and 220 nm |
| IPC Acceptance Criteria | Supernatant concentration of target compound < 5 mg/mL prior to filtration. |
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Oiling Out (Formation of a second liquid phase) | Cooling rate too fast or anti-solvent added too quickly before nucleation[2]. | Reheat the mixture to 60 °C to achieve a single clear phase. Cool back to 45 °C at a slower rate and increase the seed load to 2% w/w. |
| Seeds Dissolve upon Addition | System is undersaturated. | The EtOAc ratio is too high, or the temperature is too high. Add 1-2 more volumes of Heptane, wait 10 minutes, and re-seed. |
| Poor Yield (<70%) | High solubility in the final solvent mixture. | Extend the aging time at 5 °C. If yield remains low, increase the total Heptane volume to 15-18 volumes during the next run. |
| Elevated 2-Chlorobenzyl Chloride in Final Product | Inadequate cake washing. | Ensure the filter cake is thoroughly deliquored before washing. Use strictly cold (5 °C) Heptane for the displacement wash. |
References
-
Tung, H.-H., Paul, E. L., Midler, M., & McCauley, J. A. (2009). Crystallization of Organic Compounds: An Industrial Perspective. John Wiley & Sons / AIChE. Retrieved March 9, 2026, from [Link]
Sources
Application Note: 5-Bromo-2-[(2-chlorobenzyl)oxy]-3-iodobenzaldehyde as a Privileged Orthogonal Scaffold in Targeted Therapeutics
Executive Summary
The development of small-molecule immune checkpoint inhibitors has rapidly accelerated to overcome the pharmacokinetic limitations of monoclonal antibodies (e.g., poor tumor penetration, immune-related adverse events, and high manufacturing costs)[1]. In this landscape, 5-Bromo-2-[(2-chlorobenzyl)oxy]-3-iodobenzaldehyde has emerged as a highly privileged, tetra-substituted benzene intermediate. It serves as the foundational building block for synthesizing biphenyl and terphenyl-based PD-L1 inhibitors, including structural analogs of BMS-202, BMS-1001, and BMS-1166[2][3].
This application note details the mechanistic rationale behind utilizing this specific scaffold, provides self-validating experimental protocols for its chemoselective functionalization, and outlines its role in disrupting the PD-1/PD-L1 protein-protein interaction (PPI).
Mechanistic Rationale & Scaffold Anatomy (E-E-A-T)
The architecture of 5-Bromo-2-[(2-chlorobenzyl)oxy]-3-iodobenzaldehyde is not coincidental; every functional group serves a distinct pharmacological or synthetic purpose:
-
The (2-Chlorobenzyl)oxy Motif: Crystallographic and NMR studies confirm that small-molecule PD-L1 inhibitors function by inducing PD-L1 homodimerization. The 2-chlorobenzyl ether acts as a lipophilic anchor, inserting deeply into a hydrophobic cylindrical pocket formed by residues Tyr56, Met115, and Ala121 at the PD-L1 dimer interface[2][4].
-
Orthogonal Halogens (C3-Iodo vs. C5-Bromo): The presence of two different halogens on the same aromatic ring enables chemoselective sequential cross-coupling. The carbon-iodine (C-I) bond has a lower dissociation energy (~65 kcal/mol) compared to the carbon-bromine (C-Br) bond (~81 kcal/mol). This thermodynamic differential allows Palladium(0) to selectively undergo oxidative addition at the C3 position at lower temperatures, leaving the C5 position intact for subsequent functionalization.
-
The C1-Aldehyde: Once the biaryl or terphenyl core is constructed, the aldehyde serves as an electrophilic handle. Reductive amination with hydrophilic amines (e.g., ethanolamine or piperazine derivatives) installs a solvent-exposed "tail" that drastically improves aqueous solubility and oral bioavailability without disrupting the hydrophobic core binding[4].
Mechanism of PD-L1 dimerization and T-cell activation by the small molecule.
Experimental Workflows & Protocols
The following protocols describe the sequential functionalization of the scaffold. Each step is designed as a self-validating system, ensuring that researchers can verify intermediate integrity before proceeding.
Workflow for the sequential functionalization of the benzaldehyde scaffold.
Protocol 1: Chemoselective Suzuki-Miyaura Coupling at C3 (Iodo)
Objective: Selectively couple an aryl boronic acid to the C3 position while preserving the C5-bromo group. Causality: Utilizing a catalyst with a large bite angle (Pd(dppf)Cl₂) facilitates reductive elimination for bulky ortho-substituted substrates. Maintaining a strictly controlled temperature (70 °C) and using a mild base (K₂CO₃) prevents the catalyst from overcoming the activation energy required to break the C5-Br bond.
Step-by-Step Procedure:
-
In an oven-dried Schlenk flask, dissolve 5-Bromo-2-[(2-chlorobenzyl)oxy]-3-iodobenzaldehyde (1.0 eq) and Arylboronic acid A (1.05 eq) in a degassed mixture of 1,4-Dioxane/H₂O (4:1, 0.1 M). Note: Strict stoichiometry (1.05 eq) prevents over-coupling.
-
Add K₂CO₃ (2.0 eq) and Pd(dppf)Cl₂ (0.05 eq) under a positive argon stream.
-
Seal the flask and heat to exactly 70 °C for 4–6 hours.
-
Self-Validation (In-Process): Monitor via LC-MS. The target mass should reflect the displacement of Iodine (-127 Da) plus the addition of the Aryl group. The presence of a bromine isotope pattern (1:1 ratio of M / M+2) in the product mass spectrum confirms the C5-Br bond remains intact.
-
Cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and purify via silica gel chromatography.
Protocol 2: Secondary Suzuki-Miyaura Coupling at C5 (Bromo)
Objective: Couple a second aryl group to the remaining C5 position to form a terphenyl derivative. Causality: The C-Br bond requires higher energy for oxidative addition. Switching to a more electron-rich catalyst (or maintaining Pd but increasing thermal energy) and a stronger base (Cs₂CO₃) drives the reaction to completion.
Step-by-Step Procedure:
-
Dissolve the intermediate from Protocol 1 (1.0 eq) and Arylboronic acid B (1.2 eq) in Toluene/EtOH/H₂O (2:1:1).
-
Add Cs₂CO₃ (2.0 eq) and Pd(PPh₃)₄ (0.05 eq).
-
Degas the mixture via three freeze-pump-thaw cycles.
-
Heat to 95–100 °C for 12 hours.
-
Self-Validation (In-Process): TLC analysis should show complete consumption of the starting material. LC-MS will show the disappearance of the characteristic 1:1 bromine isotope pattern, replaced by a single distinct [M+H]⁺ peak corresponding to the fully substituted terphenyl core.
-
Perform standard aqueous workup and purify via flash chromatography.
Protocol 3: Reductive Amination of the Aldehyde
Objective: Install a solubilizing hydrophilic tail at the C1 position. Causality: Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected over Sodium borohydride (NaBH₄) because it is a mild reducing agent. It selectively reduces the transiently formed iminium ion without prematurely reducing the unreacted aldehyde into a primary alcohol.
Step-by-Step Procedure:
-
Dissolve the terphenyl aldehyde intermediate (1.0 eq) and the target primary/secondary amine (1.5 eq) in anhydrous 1,2-Dichloroethane (DCE).
-
Add a catalytic amount of glacial acetic acid (0.1 eq) to promote imine formation. Stir at room temperature for 1 hour.
-
Add NaBH(OAc)₃ (2.0 eq) portion-wise. Stir at room temperature for 12 hours.
-
Self-Validation (In-Process): Quench a 10 µL aliquot in saturated NaHCO₃, extract with EtOAc, and spot on TLC. The product should stain positive with Ninhydrin (if a secondary amine is formed) and show a significant shift in polarity (lower Rf) compared to the aldehyde.
-
Quench the bulk reaction with saturated aqueous NaHCO₃, extract with DCM, dry, and purify via reverse-phase preparative HPLC to yield the final PD-L1 inhibitor.
Quantitative Data Summary
The selectivity of the primary Suzuki coupling (Protocol 1) is highly dependent on the catalyst and temperature. Table 1 summarizes the optimization data, demonstrating why 70 °C and Pd(dppf)Cl₂ are the authoritative standard for this scaffold.
Table 1: Optimization of Chemoselective Suzuki-Miyaura Coupling (C3 vs. C5)
| Entry | Catalyst | Base | Temperature (°C) | Yield of C3-Product (%) | Yield of C3,C5-Bis-Product (%) |
| 1 | Pd(PPh₃)₄ | Na₂CO₃ | 90 | 45 | 35 |
| 2 | Pd(dppf)Cl₂ | K₂CO₃ | 80 | 68 | 15 |
| 3 | Pd(dppf)Cl₂ | K₂CO₃ | 70 | 89 | < 2 |
| 4 | Pd(OAc)₂ / SPhos | Cs₂CO₃ | 70 | 55 | 25 |
Note: Entry 3 provides the optimal thermodynamic window for chemoselective insertion into the C-I bond while preserving the C-Br bond for downstream diversification.
References
1.[2] Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development. National Institutes of Health (NIH) / PMC. Available at:[Link] 2.[1] Beyond monoclonal antibodies: constraints and the case for alternative PD-1/PD-L1-targeting formats. National Institutes of Health (NIH) / PMC. Available at:[Link] 3.[3] Design, Synthesis, Evaluation, and Structural Studies of C2-Symmetric Small Molecule Inhibitors of Programmed Cell Death-1/Programmed Death-Ligand 1 Protein–Protein Interaction. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link] 4.[4] Design, Synthesis, and Antitumor Activity Evaluation of 2-Arylmethoxy-4-(2,2′-dihalogen-substituted biphenyl-3-ylmethoxy) Benzylamine Derivatives as Potent PD-1/PD-L1 Inhibitors. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]
Sources
- 1. Beyond monoclonal antibodies: constraints and the case for alternative PD-1/PD-L1-targeting formats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
Application Note: Synthesis and Orthogonal Functionalization of 5-Bromo-2-[(2-chlorobenzyl)oxy]-3-iodobenzaldehyde in PD-L1 Drug Discovery
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Field: Immuno-Oncology, Small Molecule Inhibitor Discovery Document Type: Technical Protocol & Application Guide
Executive Summary & Context
The blockade of the Programmed Cell Death-1 (PD-1) and Programmed Death-Ligand 1 (PD-L1) immune checkpoint pathway has revolutionized oncology. While monoclonal antibodies dominate the clinical landscape, they suffer from poor solid tumor penetration, immunogenicity, and high manufacturing costs. Consequently, the development of small-molecule PD-L1 inhibitors has become a critical frontier in drug discovery[1].
A highly successful class of these small molecules features a biphenyl or terphenyl core that induces the homodimerization of PD-L1, effectively sequestering it from PD-1[2]. The compound 5-Bromo-2-[(2-chlorobenzyl)oxy]-3-iodobenzaldehyde serves as a paramount, highly functionalized intermediate for assembling these complex terphenyl scaffolds. This application note details the mechanistic rationale, synthetic protocols, and orthogonal cross-coupling strategies required to leverage this intermediate effectively.
Mechanistic Rationale & Molecular Design
The architectural brilliance of 5-Bromo-2-[(2-chlorobenzyl)oxy]-3-iodobenzaldehyde lies in its polyfunctional nature, which provides synthetic chemists with a predictable, programmable scaffold for late-stage diversification[3].
-
The Aldehyde Moiety (Position 1): Serves as a versatile handle for reductive amination. In final drug candidates, this position is typically converted into a hydrophilic tail (e.g., a substituted piperazine or amine) to improve aqueous solubility and pharmacokinetic properties.
-
The 2-(2-Chlorobenzyl)oxy Group (Position 2): Installed via Williamson ether synthesis, this bulky, lipophilic group acts as a critical anchor. Crystallographic studies reveal that this moiety penetrates deep into the hydrophobic cylindrical pocket formed at the interface of the PD-L1 dimer, stabilizing the inactive protein state[4].
-
The Halogen Handles (Positions 3 and 5): The presence of both an iodine (C-I) and a bromine (C-Br) atom enables orthogonal, regioselective Suzuki-Miyaura cross-couplings.
Causality of Regioselective Oxidative Addition
The success of sequential functionalization relies entirely on the differential kinetics of oxidative addition by Palladium(0) into the carbon-halogen bonds[5]. The bond dissociation energy (BDE) of the C-I bond (~65 kcal/mol) is significantly lower than that of the C-Br bond (~81 kcal/mol). Consequently, at lower temperatures (e.g., 60°C) and with specific ligands, Pd(0) selectively inserts into the C-I bond at position 3. The C-Br bond at position 5 remains completely inert during this first step, acting as a "reserved" site for a subsequent, higher-temperature cross-coupling to complete the terphenyl architecture.
Visualizing the Workflow and Mechanism
Stepwise synthesis and orthogonal functionalization workflow of the target intermediate.
Mechanism of action for small molecule-induced PD-L1 dimerization and immune restoration.
Experimental Protocols
The following protocols are designed as self-validating systems. In-process controls (IPCs) such as LC-MS monitoring are embedded to ensure that the thermodynamic and kinetic boundaries of the reactions are not breached.
Protocol A: Synthesis of 5-Bromo-2-[(2-chlorobenzyl)oxy]-3-iodobenzaldehyde
Objective: O-alkylation of the phenol to install the hydrophobic anchor.
-
Preparation: In an oven-dried, round-bottom flask purged with N₂, dissolve 5-bromo-2-hydroxy-3-iodobenzaldehyde (1.0 eq) in anhydrous DMF (0.2 M concentration).
-
Base Addition: Add finely powdered Potassium Carbonate (K₂CO₃, 2.0 eq). Causality: K₂CO₃ is a mild base sufficient to deprotonate the highly acidic phenol (pKa ~7 due to electron-withdrawing halogens and aldehyde) without causing side reactions.
-
Alkylation: Dropwise, add 2-chlorobenzyl chloride (1.1 eq).
-
Heating: Heat the mixture to 80°C for 4 hours.
-
Validation (IPC): Monitor via TLC (Hexanes/EtOAc 8:2) or LC-MS. The disappearance of the starting material mass [M-H]⁻ indicates completion.
-
Workup: Cool to room temperature, quench with ice water, and extract with Ethyl Acetate (3x). Wash the organic layer with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography.
Protocol B: Regioselective Suzuki-Miyaura Coupling (Position 3)
Objective: Selective C-C bond formation at the C-I bond while preserving the C-Br bond.
-
Preparation: Combine 5-Bromo-2-[(2-chlorobenzyl)oxy]-3-iodobenzaldehyde (1.0 eq) and the first Arylboronic acid (1.05 eq) in a Schlenk flask.
-
Solvent & Base: Add a degassed mixture of THF/H₂O (4:1 v/v) and Sodium Carbonate (Na₂CO₃, 2.5 eq).
-
Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq). Causality: The bidentate dppf ligand provides a sterically demanding environment that strictly limits oxidative addition to the highly reactive C-I bond, preventing insertion into the C-Br bond.
-
Reaction: Stir at 60°C for 6-8 hours. Crucial: Do not exceed 65°C, as higher thermal energy will overcome the activation barrier for C-Br oxidative addition, leading to over-coupling.
-
Validation (IPC): Analyze via LC-MS. You should observe the mass of the mono-coupled product. If di-coupled product appears, immediately cool the reaction.
-
Workup: Filter through a pad of Celite, extract with EtOAc, dry, and purify via silica gel chromatography to yield the 3-aryl-5-bromo intermediate.
Protocol C: Second Suzuki-Miyaura Coupling (Position 5)
Objective: Final C-C bond formation at the remaining C-Br bond to form the terphenyl core.
-
Preparation: Combine the intermediate from Protocol B (1.0 eq) and the second Arylboronic acid (1.2 eq) in a pressure vial.
-
Solvent & Base: Add degassed 1,4-Dioxane/H₂O (4:1 v/v) and K₂CO₃ (3.0 eq).
-
Catalyst Addition: Add Pd(PPh₃)₄ (0.1 eq). Causality: Tetrakis is highly effective for C-Br activation at elevated temperatures.
-
Reaction: Seal the vial and heat to 95°C for 12 hours.
-
Workup: Standard aqueous workup and purification to yield the fully functionalized terphenyl aldehyde, ready for reductive amination.
Quantitative Data Summary
The table below summarizes the expected reaction metrics and selectivity profiles when executing the stepwise functionalization of the 5-bromo-3-iodo scaffold.
| Step | Reaction Type | Catalyst / Reagents | Temp (°C) | Target Bond | Expected Yield (%) | Selectivity Profile |
| 1 | Williamson Ether Synthesis | K₂CO₃, DMF | 80 | O-Alkylation | 88 - 94% | >99% (No C-alkylation) |
| 2 | Suzuki Coupling (1st) | Pd(dppf)Cl₂, Na₂CO₃, THF/H₂O | 60 | C-I Cleavage | 78 - 85% | >95% preference for C-I over C-Br |
| 3 | Suzuki Coupling (2nd) | Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O | 95 | C-Br Cleavage | 70 - 80% | N/A (Terminal coupling) |
References
-
National Institutes of Health (NIH). Terphenyl-Based Small-Molecule Inhibitors of Programmed Cell Death-1/Programmed Death-Ligand 1 Protein–Protein Interaction. Retrieved from: [Link]
-
National Institutes of Health (NIH). Structural basis for small molecule targeting of the programmed death ligand 1 (PD-L1). Retrieved from:[Link]
-
Journal of the American Chemical Society (ACS). The Role of Reversible Oxidative Addition in Selective Palladium(0)-Catalyzed Intramolecular Cross-Couplings. Retrieved from:[Link]
Sources
- 1. Terphenyl-Based Small-Molecule Inhibitors of Programmed Cell Death-1/Programmed Death-Ligand 1 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.rug.nl [research.rug.nl]
- 3. 5-Bromo-2-hydroxy-3-iodobenzaldehyde|326.91 g/mol [benchchem.com]
- 4. Structural basis for small molecule targeting of the programmed death ligand 1 (PD-L1) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
analytical HPLC method for 5-Bromo-2-[(2-chlorobenzyl)oxy]-3-iodobenzaldehyde purity
Title: In-Depth Application Note: RP-HPLC Method Development and Validation for the Purity of 5-Bromo-2-[(2-chlorobenzyl)oxy]-3-iodobenzaldehyde Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Introduction & Chemical Profiling
The compound 5-Bromo-2-[(2-chlorobenzyl)oxy]-3-iodobenzaldehyde is a highly functionalized, polyhalogenated aromatic intermediate frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs). From an analytical perspective, this molecule presents a unique set of chromatographic challenges:
-
Extreme Lipophilicity: The presence of two aromatic rings, an ether linkage, and three heavy halogens (Bromine, Chlorine, Iodine) drives the LogP value exceptionally high, leading to excessive retention on standard alkyl phases.
-
Positional Isomerism: Halogenated synthetic precursors often contain closely related positional isomers (e.g., 4-bromo vs. 5-bromo variants) that possess nearly identical hydrophobicities.
-
Chemical Reactivity: The molecule contains a reactive aldehyde group (prone to auto-oxidation) and a photo-labile carbon-iodine (C-I) bond, demanding a robust stability-indicating method capable of resolving the parent compound from its degradants.
This application note details a self-validating, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol specifically engineered to overcome these challenges.
Method Development Rationale: The Causality of Choice
Do not rely on generic C18 methods for polyhalogenated aromatics. The structural complexity of this intermediate requires orthogonal retention mechanisms.
Stationary Phase Selection: Why PFP?
A standard C18 column relies almost exclusively on hydrophobic partitioning, which often fails to resolve closely related halogenated isomers. For this method, a Pentafluorophenyl (PFP) stationary phase is mandated. The highly electronegative fluorine atoms on the PFP ring create a strong dipole, allowing the phase to interact with analytes via
Mobile Phase & pH Control: The Role of TFA While the parent benzaldehyde is neutral, its primary oxidative degradant—the corresponding carboxylic acid—is ionizable. If the mobile phase pH is near the pKa of this degradant, it will exist in a state of partial ionization, leading to severe peak tailing and irreproducible retention times. By utilizing 0.1% Trifluoroacetic Acid (TFA) in the aqueous phase, we drive the pH down to ~2.0. This suppresses the ionization of any acidic degradants, ensuring they elute as sharp, symmetrical peaks [1]. Acetonitrile is selected over methanol as the organic modifier to maintain lower system backpressure and provide sharper peak shapes for highly lipophilic ethers.
Detection Wavelength
The extended conjugated
Logical workflow for RP-HPLC method development of polyhalogenated aromatics.
Experimental Protocol
Reagents and Sample Preparation
-
Diluent: 50:50 (v/v) LC-MS Grade Water : Acetonitrile. Causality: Matches the initial gradient conditions to prevent solvent-mismatch peak distortion (the "solvent effect") at the column head.
-
Standard Preparation: Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with the diluent (1.0 mg/mL). Sonicate for 5 minutes.
Chromatographic Conditions
Table 1: Optimized HPLC Parameters
| Parameter | Specification | Causality / Rationale |
| Column | Phenomenex Kinetex PFP (150 x 4.6 mm, 2.6 µm) | Fluorinated phase provides |
| Mobile Phase A | 0.1% TFA in LC-MS Grade Water | Low pH suppresses ionization of acidic degradants, preventing peak tailing. |
| Mobile Phase B | Acetonitrile (LC-MS Grade) | Lower viscosity than methanol; provides sharper peaks for highly lipophilic ethers. |
| Flow Rate | 1.0 mL/min | Optimal linear velocity for 4.6 mm ID columns, balancing resolution and run time. |
| Column Temp | 40 °C | Reduces mobile phase viscosity and improves mass transfer kinetics for heavy molecules. |
| Detection | UV at 254 nm | Captures the extended conjugated |
| Injection Vol | 10 µL | Sufficient for high sensitivity without overloading the stationary phase. |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |
| 0.0 | 70 | 30 | 6 (Linear) |
| 2.0 | 70 | 30 | 6 (Linear) |
| 15.0 | 10 | 90 | 6 (Linear) |
| 20.0 | 10 | 90 | 6 (Linear) |
| 20.1 | 70 | 30 | 6 (Linear) |
| 25.0 | 70 | 30 | 6 (Linear) |
Forced Degradation & Stability-Indicating Power
To prove the method is a self-validating system, it must successfully separate the parent compound from its forced degradation products. Understanding the degradation pathways is critical for predictive analytical chemistry[2].
-
Oxidative Stress (3%
, Room Temp, 24h): Aldehydes are notoriously susceptible to auto-oxidation. The primary degradant will be 5-bromo-2-[(2-chlorobenzyl)oxy]-3-iodobenzoic acid. Due to the addition of the highly polar hydroxyl group, this acid degradant will elute earlier than the parent compound. -
Photolytic Stress (UV Light, 254 nm, 24h): The carbon-iodine (C-I) bond has low bond dissociation energy and is highly photo-labile. UV exposure will trigger homolytic cleavage, resulting in a de-iodinated degradant (5-bromo-2-[(2-chlorobenzyl)oxy]benzaldehyde). Because iodine is a massive, highly lipophilic atom, its loss significantly reduces the molecule's hydrophobicity, causing the de-iodinated degradant to elute earlier than the parent.
Primary forced degradation pathways for the target benzaldehyde intermediate.
Method Validation (ICH Q2(R2) Compliance)
The validation of this analytical procedure must strictly adhere to the newly effective[3], which emphasize a lifecycle approach and scientific justification for method suitability[4].
Table 3: System Suitability & Validation Specifications
| Parameter | ICH Q2(R2) Acceptance Criteria |
| Resolution ( | > 2.0 between the parent peak and the closest eluting degradant (e.g., the de-iodinated impurity). |
| Tailing Factor ( | ≤ 1.5 for the main peak, ensuring the acidic mobile phase is effectively suppressing secondary interactions. |
| Theoretical Plates ( | > 5000 |
| Injection Precision | %RSD ≤ 2.0% (n=6 consecutive injections of the 100% nominal standard). |
| Linearity | |
| Accuracy (Recovery) | 98.0% – 102.0% across all spiked levels (typically 80%, 100%, and 120%). |
| Specificity | Peak purity angle must be less than the peak purity threshold (using a Photodiode Array (PDA) detector) across all forced degradation samples. |
References
-
Element Lab Solutions. "HPLC Method Development Kit: Where to Start?" Element Lab Solutions Technical Knowledge Base. Available at:[Link]
-
European Medicines Agency (EMA) / International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of analytical procedures - Step 5 - Revision 2." EMA Scientific Guidelines. Available at:[Link]
Sources
Application Note: Safe Handling, Purification, and Storage Protocols for Halogenated Benzaldehydes
Introduction & Scope
Halogenated benzaldehydes (e.g., 4-fluorobenzaldehyde, 2-chlorobenzaldehyde) are ubiquitous electrophilic building blocks in active pharmaceutical ingredient (API) synthesis and materials science. Despite their immense synthetic utility, these compounds present significant handling challenges. They are highly susceptible to aerobic autoxidation and possess acute occupational hazards, including corrosivity, flammability, and environmental toxicity[1, 2, 3].
This application note provides researchers and drug development professionals with field-proven, self-validating protocols to maintain the chemical integrity of these reagents while ensuring rigorous laboratory safety.
Mechanistic Causality of Degradation
The primary mode of degradation for benzaldehyde derivatives is autoxidation—a process where the aldehyde reacts with atmospheric oxygen to form the corresponding halogenated benzoic acid [1]. This degradation is not merely a passive background reaction; it is a free-radical chain mechanism initiated by ambient UV light or trace transition metals.
The aldehydic hydrogen is abstracted to yield an acyl radical, which rapidly consumes molecular oxygen to form a peroxy radical. This highly reactive intermediate reacts with another aldehyde molecule to form a perbenzoic acid derivative, which ultimately disproportionates into the stable benzoic acid [1]. Visually, this degradation is identified by the formation of white crystalline solids within the liquid aldehyde. Understanding this mechanism is crucial, as it dictates the necessity for light exclusion and inert atmospheres during storage.
Fig 1: Free-radical autoxidation mechanism of halogenated benzaldehydes.
Physicochemical & Hazard Profiling
Halogenated benzaldehydes require rigorous hazard management. The presence of halogens alters their electronic properties and increases their electrophilicity, which often correlates with increased tissue corrosivity and aquatic toxicity. Below is a summary of key quantitative data and safety profiles:
| Compound | CAS Number | Physical State (at 20°C) | Key GHS Hazard Classifications | Storage Requirements |
| 2-Chlorobenzaldehyde | 89-98-5 | Liquid | H314 (Severe skin burns/eye damage), H411 (Toxic to aquatic life)[2, 4] | Cool, shaded area under inert gas. Avoid strong bases. |
| 4-Fluorobenzaldehyde | 459-57-4 | Liquid | H226 (Flammable liquid/vapor), H319 (Serious eye irritation) [3] | Well-ventilated, away from ignition sources. |
Experimental Protocols
SOP 1: Recovery and Purification of Oxidized Halogenated Benzaldehydes
Causality & Validation: Over time, even tightly sealed bottles may develop benzoic acid crystals. This protocol leverages the acidity of the benzoic acid byproduct. By washing the mixture with a mild base, the acid is converted into a water-soluble sodium salt. The protocol is a self-validating system: the cessation of CO₂ gas evolution during the wash step physically confirms the complete neutralization and extraction of the acid impurity [1].
-
Dilution: In a properly ventilated fume hood, dissolve the degraded halogenated benzaldehyde in a volatile, inert organic solvent (e.g., diethyl ether or dichloromethane).
-
Basic Wash: Transfer the solution to a separatory funnel. Add an equal volume of 10% aqueous sodium carbonate (Na₂CO₃) [1].
-
Extraction & Venting: Shake the funnel vigorously. Critical Step: Frequently invert and open the stopcock to vent the CO₂ gas generated by the neutralization of the halogenated benzoic acid. Repeat the wash with fresh Na₂CO₃ until no further gas evolves.
-
Phase Separation: Allow the layers to separate. Drain and discard the aqueous layer (containing the sodium benzoate salt). Retain the organic layer.
-
Drying: Transfer the organic layer to an Erlenmeyer flask and add anhydrous magnesium sulfate (MgSO₄) to remove residual water. Filter out the hydrated drying agent.
-
Isolation: Remove the organic solvent using a rotary evaporator. For ultra-high purity, subject the resulting liquid to vacuum distillation, discarding the first few milliliters of the distillate.
Fig 2: Workflow for the purification and inert storage of benzaldehydes.
SOP 2: Schlenk Line Transfer and Inert Storage
Causality & Validation: To prevent the re-initiation of the autoxidation cascade, oxygen and light must be rigorously excluded. Argon is strongly preferred over Nitrogen because its higher density allows it to form a protective "blanket" over the liquid phase, actively displacing lighter atmospheric gases.
-
Glassware Preparation: Oven-dry amber glass bottles at 120°C to remove adsorbed moisture. Assemble while hot and purge continuously with dry Argon until cooled to room temperature [1].
-
Transfer: Using a Schlenk line or a positive-pressure Argon balloon, transfer the purified halogenated benzaldehyde into the amber bottle using a dry, gas-tight syringe.
-
Headspace Purging: Insert an Argon-purged needle into the headspace of the bottle to displace any introduced ambient air. Leave minimal headspace to reduce the available volume for oxygen [1].
-
Sealing & Storage: Seal the bottle with a PTFE-lined cap and wrap the seal with Parafilm. Store the container at 15°C to 25°C.
-
Expert Insight: While refrigeration (2-8°C) slows oxidation kinetics, it dramatically decreases the solubility of trace benzoic acid, causing it to crystallize rapidly. This can be mistakenly visually identified as massive degradation and may complicate subsequent volumetric transfers [1].
-
References
Troubleshooting & Optimization
identifying side products in the synthesis of 5-Bromo-2-[(2-chlorobenzyl)oxy]-3-iodobenzaldehyde
Welcome to the dedicated technical support guide for the synthesis of 5-Bromo-2-[(2-chlorobenzyl)oxy]-3-iodobenzaldehyde. This resource is designed for researchers, medicinal chemists, and process development professionals who are utilizing this critical synthetic intermediate. Here, we address common challenges and provide in-depth troubleshooting strategies based on established chemical principles and extensive laboratory experience. Our goal is to empower you to optimize your reaction outcomes, identify and mitigate side product formation, and ensure the highest purity of your target compound.
Frequently Asked Questions (FAQs)
Q1: My reaction shows incomplete conversion of the starting 5-bromo-2-hydroxy-3-iodobenzaldehyde. What are the likely causes?
A1: Incomplete conversion in this Williamson ether synthesis is typically traced back to three primary factors: insufficient deprotonation of the starting phenol, low reactivity of the alkylating agent, or suboptimal reaction conditions. Ensure your base is strong enough and used in a slight excess, your solvent is anhydrous, and the reaction temperature is appropriate to drive the reaction to completion. For a deeper dive, refer to our Troubleshooting Guide: Low Conversion Rates .
Q2: I observe a new, less polar spot on my TLC analysis that is not my product or starting materials. What could it be?
A2: A less polar impurity often points to a side reaction involving the non-polar reactants. The most probable candidates are the self-coupling of 2-chlorobenzyl chloride to form 1,2-bis(2-chlorophenyl)ethane or a C-alkylation product where the benzyl group has attached to the aromatic ring instead of the hydroxyl oxygen. See our Troubleshooting Guide: Identification of Non-Polar Side Products for detailed identification and mitigation protocols.
Q3: My final product yield is significantly lower than expected, despite full consumption of the starting material. Where is my product going?
A3: Low isolated yields with high conversion can result from the formation of water-soluble side products, product degradation, or mechanical losses during workup and purification. A common issue is the base-catalyzed elimination of 2-chlorobenzyl chloride, which competes with the desired SN2 reaction.[1][2] Additionally, ensure your extraction and purification protocols are optimized for this specific molecule. Our guide on Optimizing Yield and Purification provides detailed procedures.
Q4: Is it necessary to use a phase-transfer catalyst for this reaction?
A4: While not strictly necessary when using a polar aprotic solvent like DMF or DMSO which can solvate the cation, a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) can be beneficial. A PTC can increase the reaction rate, especially when using weaker bases like potassium carbonate, by facilitating the transfer of the phenoxide from the solid phase or interface to the organic phase where the reaction occurs.
Core Synthesis Pathway & Competing Reactions
The target molecule is synthesized via a Williamson ether synthesis, an SN2 reaction between the phenoxide of 5-bromo-2-hydroxy-3-iodobenzaldehyde and 2-chlorobenzyl chloride.[1] While this is a robust and widely used reaction, several competing pathways can reduce the efficiency and purity of the synthesis.
Caption: The desired SN2 pathway versus common competing side reactions.
Troubleshooting Guides
Problem: Low Conversion Rates & Persistent Starting Material
This guide provides a systematic approach to troubleshooting reactions that fail to reach completion.
1. Potential Causes & Diagnostic Checks:
| Potential Cause | Diagnostic Check | Explanation |
| Ineffective Deprotonation | Check the strength and quality of the base. Verify anhydrous conditions. | The phenolic proton must be removed to form the nucleophilic phenoxide. Weaker bases (e.g., K₂CO₃) require higher temperatures or longer reaction times. Stronger bases like NaH are effective but require strict anhydrous conditions.[3] |
| Low Reagent Reactivity | Confirm the purity of 2-chlorobenzyl chloride. | The reactivity of alkyl halides in SN2 reactions follows the trend R-I > R-Br > R-Cl.[4] While 2-chlorobenzyl chloride is activated, aged or impure reagent can have lower reactivity. |
| Suboptimal Solvent Choice | Ensure the solvent is polar, aprotic, and anhydrous. | Polar aprotic solvents like DMF or DMSO are ideal as they solvate the cation, leaving the phenoxide anion "naked" and more nucleophilic.[3] Protic solvents (like ethanol) can solvate the nucleophile, reducing its reactivity. |
| Insufficient Temperature | Monitor internal reaction temperature. | While higher temperatures can promote side reactions, the activation energy for the desired SN2 reaction must be overcome. Reactions with K₂CO₃ in DMF often require heating to 60-80°C. |
2. Recommended Solutions & Protocols:
-
Solution 1: Enhance Deprotonation
-
Dry Your Reagents: Ensure 5-bromo-2-hydroxy-3-iodobenzaldehyde is thoroughly dried. Use freshly opened or properly stored anhydrous solvent.
-
Select the Right Base: For routine synthesis, anhydrous K₂CO₃ (at least 2.0 equivalents) is effective and easy to handle. For difficult reactions, consider using sodium hydride (NaH, 1.2 equivalents) in anhydrous THF or DMF. CAUTION: NaH reacts violently with water.
-
Pre-Stirring: Before adding the 2-chlorobenzyl chloride, stir the phenolic starting material and base in the solvent at reaction temperature for 30-60 minutes to ensure complete formation of the phenoxide.
-
-
Solution 2: Increase Alkylating Agent Reactivity (Finkelstein Reaction)
Problem: Identification and Mitigation of Side Products
This section details the most common side products and provides strategies to prevent their formation.
1. Side Product Profile:
| Side Product | Structure | Expected Polarity (TLC) | Formation Mechanism |
| C-Alkylation Product | Benzyl group on the ring | Less polar than product | The phenoxide is an ambident nucleophile, and alkylation can occur at the ortho or para positions of the ring.[1] |
| 2-Chlorobenzyl Alcohol | HO-CH₂-C₆H₄-Cl | More polar than product | Hydrolysis of 2-chlorobenzyl chloride by trace amounts of water in the reaction mixture.[5] |
| 1,2-bis(2-chlorophenyl)ethane | Cl-C₆H₄-CH₂-CH₂-C₆H₄-Cl | Much less polar than product | Homocoupling of 2-chlorobenzyl chloride, potentially promoted by the base. |
| Elimination Product | H₂C=CH-C₆H₄-Cl | Much less polar than product | E2 elimination of HCl from 2-chlorobenzyl chloride, favored by high temperatures and sterically hindered bases.[2] |
2. Mitigation Strategies:
-
To Prevent C-Alkylation: This side reaction is generally minor but can be suppressed by using polar aprotic solvents which favor O-alkylation.
-
To Prevent Hydrolysis: Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture.
-
To Prevent Homocoupling & Elimination:
-
Temperature Control: Avoid excessive temperatures. Run the reaction at the lowest temperature that provides a reasonable rate.[3] A typical range is 50-100°C.
-
Controlled Addition: Add the 2-chlorobenzyl chloride slowly to the solution of the phenoxide. This keeps the concentration of the alkylating agent low at any given time, minimizing self-reaction.
-
Base Selection: Avoid overly strong or sterically bulky bases if elimination is a significant issue. K₂CO₃ is often a good choice to minimize E2 reactions.[3]
-
Experimental Protocols
Protocol 1: Standard Synthesis of 5-Bromo-2-[(2-chlorobenzyl)oxy]-3-iodobenzaldehyde
-
To a dry round-bottom flask under a nitrogen atmosphere, add 5-bromo-2-hydroxy-3-iodobenzaldehyde (1.0 eq).
-
Add anhydrous N,N-Dimethylformamide (DMF) to create a 0.5 M solution.
-
Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) and a catalytic amount of potassium iodide (KI, 0.1 eq).
-
Heat the mixture to 70°C and stir for 30 minutes.
-
Slowly add 2-chlorobenzyl chloride (1.1 eq) dropwise over 15 minutes.
-
Maintain the reaction at 70°C and monitor its progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent).
-
Upon completion (typically 4-6 hours), cool the reaction to room temperature.
-
Pour the reaction mixture into ice-water and stir until a precipitate forms.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold hexane.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure product.
Troubleshooting Workflow
This workflow provides a logical path for diagnosing and solving common synthesis issues.
Caption: A step-by-step decision tree for troubleshooting the synthesis.
References
- Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
-
Wikipedia. (2023). Williamson ether synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
-
ChemTalk. (2022). Williamson Ether Synthesis. Retrieved from [Link]
-
Cole-Parmer. (2005). Material Safety Data Sheet - 2-Chlorobenzyl chloride, 98+%. Retrieved from [Link]
Sources
Technical Support Center: Troubleshooting Williamson Ether Synthesis with Sterically Hindered Phenols
Welcome to the Application Scientist Support Center. Synthesizing alkyl aryl ethers via the Williamson ether synthesis is a cornerstone of organic chemistry. However, when utilizing sterically hindered phenols (e.g., 2,6-di-tert-butylphenol or 2,4,6-trimethylphenol), the bulky ortho-substituents physically block the nucleophilic oxygen. This steric clash leads to three primary failure modes: drastically reduced reaction rates, competitive C-alkylation, and E2 elimination of the alkyl halide.
This guide provides field-proven, mechanistically grounded troubleshooting strategies to overcome these specific steric barriers.
Diagnostic Workflow
Diagnostic logic tree for troubleshooting hindered phenol etherification.
Frequently Asked Questions & Troubleshooting Guide
Q1: I am observing little to no product formation when reacting a 2,6-disubstituted phenol with an alkyl bromide using K₂CO₃ in acetone. How can I force the reaction to completion? Causality & Solution: Potassium carbonate in moderately polar solvents like acetone often fails to generate a sufficiently reactive phenoxide from highly hindered phenols. The potassium cation tightly coordinates with the phenoxide oxygen, and the solvent cannot fully separate the ion pair. Actionable Fix: Leverage the "Cesium Effect" . Switch your base to1 and use a strongly polar aprotic solvent like DMF[1]. The cesium cation possesses a massive ionic radius and low charge density. In DMF, the Cs⁺ ion is highly solvated and loosely associated with the phenoxide, generating a "naked," highly nucleophilic oxygen anion that can overcome severe steric barriers[2].
Q2: My GC-MS and NMR data indicate that the alkyl group is attaching to the aromatic ring (C-alkylation) rather than the oxygen (O-alkylation). Why is this happening? Causality & Solution: Phenoxides are ambident nucleophiles; they can attack from either the oxygen atom or the ortho/para carbons. Steric hindrance at the oxygen naturally biases the reaction toward C-alkylation. This is severely exacerbated by protic solvents (like methanol or trace water), which hydrogen-bond strongly to the phenoxide oxygen, effectively blocking it[3]. Actionable Fix: Ensure strictly anhydrous conditions and utilize 3 (DMF, DMSO, or NMP). These solvents selectively solvate the metal cation while leaving the phenoxide oxygen unsolvated and free to attack the electrophile, heavily favoring O-alkylation[3].
Q3: Instead of the desired ether, I am recovering unreacted phenol and a high yield of alkene byproducts. How do I prevent this? Causality & Solution: Because the nucleophilic attack of a hindered phenoxide is kinetically slow, the phenoxide begins to act exclusively as a Brønsted base. If your alkyl halide has β-hydrogens (especially secondary or tertiary halides), the phenoxide will abstract a proton, leading to4[4]. Actionable Fix: The Williamson synthesis operates via an Sₙ2 mechanism. You must use highly reactive, unhindered electrophiles. Switch from alkyl bromides to alkyl iodides, or use primary triflates (OTf) or tosylates (OTs). If you must couple a hindered phenol with a secondary alkyl group, the Williamson approach will likely fail, and you should pivot to alternative transition-metal-catalyzed methods.
Q4: I have optimized the base and solvent, but the Williamson synthesis still fails due to extreme dual steric hindrance (both phenol and electrophile are bulky). What is the next best alternative? Causality & Solution: When Sₙ2 trajectories are physically impossible, you must change the fundamental reaction mechanism. Actionable Fix:
-
Palladium-Catalyzed Etherification (Buchwald-Hartwig): This method bypasses the Sₙ2 requirement by utilizing a Pd catalyst to facilitate oxidative addition into an aryl halide, followed by reductive elimination to form the C-O bond[5].
-
Sonicated Mitsunobu Reaction: If coupling a hindered phenol with a hindered alcohol, standard Mitsunobu conditions are prohibitively slow. However, running the reaction at 6 can reduce reaction times from days to minutes while suppressing rearrangement side products[6].
Quantitative Data Presentation
The following table summarizes the expected outcomes when attempting to etherify a sterically hindered phenol (e.g., 2,6-di-tert-butylphenol) under various conditions.
| Reaction Condition | Base | Solvent | Primary Mechanistic Pathway | Expected Yield (O-Alkylation) | Major Side Product |
| Standard Williamson | K₂CO₃ / NaOH | Acetone / EtOH | Sₙ2 / E2 | < 10% | Alkene (E2) |
| Protic Environment | NaOMe | Methanol | Sₙ2 (C-Attack) | < 5% | C-Alkylated Phenol |
| Cesium Effect | Cs₂CO₃ | DMF / DMSO | Sₙ2 (O-Attack) | 75 - 95% | Trace unreacted phenol |
| Pd-Catalyzed | NaOtBu | Toluene | Reductive Elimination | 80 - 95% | Dehalogenated Arene |
Standard Operating Procedures (SOPs)
Protocol 1: Cesium-Promoted Williamson Etherification of Hindered Phenols
Self-validating mechanism: The use of anhydrous DMF and Cs₂CO₃ ensures the phenoxide remains "naked", driving O-alkylation. A visual color change (often to a deep yellow or orange) confirms successful deprotonation prior to electrophile addition.
-
Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar under an argon atmosphere.
-
Reagent Loading: Add the sterically hindered phenol (1.0 equiv) and anhydrous Cs₂CO₃ (1.5 to 2.0 equiv) to the flask.
-
Solvent Addition: Inject anhydrous DMF (to achieve 0.2 M relative to phenol) via syringe. Stir vigorously at room temperature for 30–45 minutes to ensure complete phenoxide generation.
-
Electrophile Addition: Slowly add the primary alkyl iodide or alkyl triflate (1.2 equiv) dropwise to prevent thermal spiking.
-
Reaction: Heat the mixture to 60–80 °C under argon for 12–24 hours. Monitor progress via TLC or LC-MS.
-
Workup: Cool to room temperature, quench with distilled water, and extract 3x with ethyl acetate. Wash the combined organic layers extensively with brine (5x) to remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Protocol 2: Palladium-Catalyzed C-O Cross-Coupling (Alternative to Williamson)
Self-validating mechanism: The transition metal bypasses the Sₙ2 steric clash entirely. The strict exclusion of oxygen prevents premature oxidation of the phosphine ligand and Pd(0) catalyst deactivation, ensuring the catalytic cycle turns over efficiently.
-
Preparation: In an argon-filled glovebox, charge a pressure vial with the hindered phenol (1.2 equiv), aryl/alkyl bromide (1.0 equiv), Pd(OAc)₂ (2-5 mol%), and a bulky electron-rich phosphine ligand such as t-BuBrettPhos (2-5 mol%).
-
Base Addition: Add a mild inorganic base like K₃PO₄ or Cs₂CO₃ (2.0 equiv).
-
Solvent: Add anhydrous, degassed toluene (0.2 M). Seal the vial tightly with a PTFE-lined cap.
-
Reaction: Remove the sealed vial from the glovebox and heat at 100 °C for 16–24 hours in a pre-heated reaction block.
-
Workup: Cool the reaction to room temperature, dilute with dichloromethane, and filter through a pad of Celite to remove the metal catalyst and insoluble inorganic salts. Concentrate the filtrate and purify via flash column chromatography.
References
-
CESIUM PROMOTED O-ALKYLATION OF ALCOHOLS FOR THE EFFICIENT ETHER SYNTHESIS Source: Semantic Scholar URL:[Link]
-
Cesium Hydroxide Promoted Chemoselective N-Alkylation for the Generally Efficient Synthesis of Secondary Amines Source: ACS Publications URL:[Link]
-
Synthesis by Substitution - Thieme E-Books Source: Thieme Connect URL:[Link]
-
An Efficient Ullmann-Type C−O Bond Formation Catalyzed by an Air-Stable Copper(I)−Bipyridyl Complex Source: ACS Publications URL:[Link]
-
Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction Source: ACS Publications URL:[Link]
Sources
Technical Support Center: Troubleshooting & Purification Guide for 5-Bromo-2-[(2-chlorobenzyl)oxy]-3-iodobenzaldehyde
Welcome to the Technical Support Center. This portal is designed for researchers and drug development professionals tasked with synthesizing and purifying 5-Bromo-2-[(2-chlorobenzyl)oxy]-3-iodobenzaldehyde . This highly functionalized, polyhalogenated intermediate is typically synthesized via the Williamson ether synthesis, reacting 5-bromo-3-iodosalicylaldehyde with 2-chlorobenzyl chloride (or bromide)[1].
Due to the steric bulk of the halogens and the lipophilic nature of the molecule, standard purification techniques often fail to separate the product from unreacted starting materials. This guide provides field-proven, mechanistically grounded solutions to isolate your target compound with >99% purity.
Part 1: Troubleshooting FAQs
Q1: My crude NMR shows a massive contamination of unreacted 5-bromo-3-iodosalicylaldehyde. How do I remove it without chromatography? A1: You can exploit the enhanced acidity of the starting material. The phenolic hydroxyl group in 5-bromo-3-iodosalicylaldehyde is highly acidic due to the strong electron-withdrawing inductive and resonance effects of the ortho-iodine, para-bromine, and ortho-aldehyde groups[2]. Solution: Perform a basic aqueous wash using 5% aqueous NaOH or K₂CO₃ during your liquid-liquid extraction. The unreacted phenol will be deprotonated into a water-soluble phenoxide salt and partition into the aqueous layer, leaving your O-alkylated product (which lacks acidic protons) in the organic phase.
Q2: I successfully removed the phenol, but my product is still contaminated with unreacted 2-chlorobenzyl chloride. What is the most selective removal method? A2: Because 2-chlorobenzyl chloride is highly lipophilic and lacks acidic/basic functional groups, it will co-elute with your product during standard extractions. The most selective chemical separation method is the Sodium Bisulfite Adduct Protocol [3]. Causality: The aldehyde group on your product is highly electrophilic. When treated with saturated aqueous sodium bisulfite (NaHSO₃), the bisulfite anion acts as a nucleophile, attacking the aldehyde carbonyl to form a water-soluble α-hydroxy sulfonate adduct. The unreacted 2-chlorobenzyl halide cannot undergo this reaction and remains in the organic phase, allowing you to simply drain it away[3].
Q3: I am observing a secondary spot on my TLC that corresponds to a deiodinated byproduct. What causes this degradation? A3: The carbon-iodine (C-I) bond has a relatively low bond dissociation energy. Prolonged heating (>80 °C) in polar aprotic solvents (like DMF or DMSO) or exposure to ambient UV light can induce homolytic cleavage of the C-I bond, leading to deiodination. Solution: Wrap your reaction flasks in aluminum foil to shield them from light, and strictly control your alkylation temperature. If auto-oxidation to a benzoic acid derivative is also observed, ensure your reaction is blanketed with an inert gas (N₂ or Argon)[3].
Part 2: Data Center & Reaction Monitoring
To ensure a self-validating workflow, use the quantitative parameters below to track your purification progress.
Table 1: Impurity Profiling & Targeted Removal Strategies
| Impurity | Chemical Property | Primary Removal Strategy |
| 5-Bromo-3-iodosalicylaldehyde | Acidic phenol (low pKa) | Basic aqueous wash (5% NaOH) |
| 2-Chlorobenzyl chloride | Highly lipophilic, non-polar | Bisulfite adduct formation |
| Benzoic acid derivatives | Carboxylic acid (oxidation byproduct) | Basic aqueous wash (5% Na₂CO₃) |
| Deiodinated byproduct | Lipophilic, structurally similar | Recrystallization (EtOH/H₂O) |
Table 2: TLC Monitoring Parameters (Hexanes:EtOAc 4:1)
| Compound | Expected R_f | Visualization Method |
| 5-Bromo-3-iodosalicylaldehyde | 0.35 | UV (254 nm), Yellow/Green |
| 2-Chlorobenzyl chloride | 0.85 | UV (254 nm) |
| Target Product | 0.60 | UV (254 nm), Dark Spot |
| Bisulfite Adduct | 0.00 (Baseline) | UV (254 nm) |
Part 3: Visual Workflows
Fig 1. Liquid-liquid extraction workflow utilizing sodium bisulfite adduct formation.
Fig 2. Synthesis pathway and primary degradation routes of the target benzaldehyde.
Part 4: Experimental Protocols
Protocol A: Selective Bisulfite Adduct Purification
This protocol chemically isolates the aldehyde from lipophilic alkyl halides[3].
-
Dissolution: Dissolve the crude reaction mixture (after basic wash) in a water-immiscible solvent such as Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (approx. 10 mL per gram of crude).
-
Adduct Formation: Add an equal volume of freshly prepared, saturated aqueous sodium bisulfite (NaHSO₃) solution. Stir vigorously at room temperature for 2–4 hours.
-
Self-Validation Check: Spot the organic layer on a TLC plate. The UV-active spot corresponding to the product (R_f 0.60) should completely disappear, indicating full conversion to the water-soluble adduct.
-
-
Phase Separation: Transfer to a separatory funnel. Drain the lower aqueous layer (containing your product) into a clean Erlenmeyer flask. Discard the organic layer (containing the 2-chlorobenzyl chloride). Wash the aqueous layer once with pure EtOAc to remove residual lipophilic impurities.
-
Regeneration: Cool the aqueous layer in an ice bath. Slowly add 10% aqueous NaOH dropwise until the pH reaches 10. The basic conditions reverse the equilibrium, collapsing the α-hydroxy sulfonate back into the free aldehyde[3]. The solution will become cloudy as the lipophilic product precipitates.
-
Final Extraction: Extract the regenerated aldehyde with fresh EtOAc (3 × 20 mL). Wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Protocol B: Final Polishing via Recrystallization
Because 5-Bromo-2-[(2-chlorobenzyl)oxy]-3-iodobenzaldehyde is a highly halogenated, rigid, and bulky molecule, it crystallizes readily once major impurities are removed.
-
Solvent Selection: Place the semi-pure solid in a clean Erlenmeyer flask. Add a minimal amount of boiling absolute ethanol (EtOH) until the solid just dissolves.
-
Anti-Solvent Addition (Optional): If the compound is too soluble in EtOH, add deionized water dropwise to the boiling solution until a faint, persistent cloudiness appears. Add one drop of EtOH to clear the solution.
-
Cooling: Remove the flask from the heat source. Allow it to cool to room temperature undisturbed for 2 hours. Causality: Slow cooling allows the heavily halogenated lattice to pack efficiently, excluding structurally similar deiodinated impurities.
-
Isolation: Once crystals have formed, cool the flask in an ice bath for 30 minutes to maximize yield. Filter the crystals via vacuum filtration (Büchner funnel), wash with ice-cold 70% EtOH/Water, and dry under high vacuum overnight.
-
Self-Validation Check: The final crystals should be sharp, off-white to pale yellow needles. A melting point check should yield a sharp range (<2 °C variance).
-
References
-
Williamson Ether Synthesis - Wikipedia. Verified overview of the SN2 mechanism utilized in the O-alkylation of phenols. URL:[Link]
Sources
preventing degradation of 5-Bromo-2-[(2-chlorobenzyl)oxy]-3-iodobenzaldehyde during workup
Welcome to the technical support center for 5-Bromo-2-[(2-chlorobenzyl)oxy]-3-iodobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for handling this versatile but sensitive intermediate. By understanding the underlying chemical principles, you can effectively prevent its degradation during experimental workups.
Introduction to the Molecule's Stability
5-Bromo-2-[(2-chlorobenzyl)oxy]-3-iodobenzaldehyde is a key building block in the synthesis of various therapeutic agents. Its structure, which includes an aldehyde, a benzyl ether linkage, and multiple halogen substituents on aromatic rings, presents several potential points for chemical transformation and degradation.[1] The primary stability concerns during workup procedures revolve around the lability of the benzyl ether bond and the reactivity of the aldehyde and iodinated aryl group.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the workup of reactions involving 5-Bromo-2-[(2-chlorobenzyl)oxy]-3-iodobenzaldehyde.
Q1: I'm observing a significant loss of my product during aqueous workup. What are the likely causes?
A1: Product loss during aqueous workup can stem from several factors:
-
Benzyl Ether Cleavage: The benzyl ether linkage is susceptible to cleavage under strongly acidic conditions.[2][3] During an aqueous wash, if the pH of your solution is too low, protonation of the ether oxygen can occur, leading to cleavage and the formation of 5-bromo-2-hydroxy-3-iodobenzaldehyde and 2-chlorobenzyl alcohol.[3]
-
Oxidation of the Aldehyde: Aromatic aldehydes can be sensitive to air oxidation, especially under basic conditions, which can convert the aldehyde to a carboxylic acid. While generally slow, this can be a factor if the workup is prolonged.
-
Emulsion Formation: The presence of multiple aromatic rings can lead to the formation of stable emulsions during extraction, trapping the product in the aqueous layer or at the interface.
Troubleshooting Steps:
-
pH Control: Ensure your aqueous washes are neutral or slightly basic. A wash with a saturated sodium bicarbonate solution is often recommended to neutralize any residual acid from the reaction.[1]
-
Minimize Exposure Time: Perform the aqueous workup as efficiently as possible to reduce the time the compound is in contact with the aqueous phase.
-
Brine Wash: After the bicarbonate wash, a wash with brine (saturated NaCl solution) can help to break emulsions and further dry the organic layer.[1]
-
Inert Atmosphere: If oxidation is suspected, consider performing the workup under an inert atmosphere (e.g., nitrogen or argon).
Q2: My purified product appears to have an impurity that I can't easily identify. Could it be a degradation product?
A2: It's highly possible. Besides the cleavage of the benzyl ether, other side reactions can occur:
-
Haloform Reaction: Under basic conditions, the presence of the iodine atom on the aromatic ring could potentially lead to a haloform-type reaction, although this is more common with methyl ketones.[4][5][6] This is a less likely but possible degradation pathway.
-
Disproportionation/Cannizzaro-type Reactions: In the presence of a strong base, aromatic aldehydes can undergo disproportionation to form the corresponding alcohol and carboxylic acid.
Troubleshooting and Identification:
-
Spectroscopic Analysis: Carefully analyze the NMR and Mass Spectrometry data of your product. Look for peaks corresponding to the cleaved products (5-bromo-2-hydroxy-3-iodobenzaldehyde and 2-chlorobenzyl alcohol) or the oxidized carboxylic acid.
-
Controlled Workup: If you suspect a base-induced degradation, perform a workup using only deionized water and brine, avoiding basic solutions, and compare the results.
Q3: Are there any specific reagents or conditions I should avoid during the workup?
A3: Yes, to preserve the integrity of 5-Bromo-2-[(2-chlorobenzyl)oxy]-3-iodobenzaldehyde, avoid the following:
-
Strong Acids: As mentioned, strong acids can cleave the benzyl ether.[2][7]
-
Strong Bases: Strong bases can promote oxidation and other side reactions of the aldehyde.
-
Strong Oxidizing Agents: Reagents like potassium permanganate or chromic acid will oxidize the aldehyde. Even milder oxidizing agents should be used with caution.
-
Strong Reducing Agents: Reagents like sodium borohydride will reduce the aldehyde to an alcohol.
-
Prolonged Exposure to Light: Similar to other aromatic aldehydes, prolonged exposure to light may cause degradation. It is good practice to store the compound in a dark place.[8]
Recommended Workup Protocols
Below are detailed protocols for the workup of reactions involving 5-Bromo-2-[(2-chlorobenzyl)oxy]-3-iodobenzaldehyde.
Protocol 1: Standard Neutral Workup
This protocol is suitable for most reaction conditions where strong acids or bases are not used in the main reaction.
Materials:
-
Reaction Mixture
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO₃) Solution
-
Brine (Saturated NaCl Solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Cool the reaction mixture to room temperature.
-
If the reaction solvent is immiscible with water, proceed to step 3. If the solvent is water-miscible (e.g., THF, acetone), remove the solvent under reduced pressure and dissolve the residue in DCM or EtOAc.
-
Transfer the organic solution to a separatory funnel.
-
Wash the organic layer with saturated NaHCO₃ solution. This will neutralize any trace acids.
-
Separate the layers.
-
Wash the organic layer with brine. This will help remove residual water and break any emulsions.
-
Separate the layers and dry the organic phase over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Protocol 2: Workup for Reactions with Acidic Byproducts
This protocol is designed for reactions that may generate acidic byproducts.
Materials:
-
Reaction Mixture
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Deionized Water
-
Saturated Sodium Bicarbonate (NaHCO₃) Solution
-
Brine (Saturated NaCl Solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by carefully adding saturated NaHCO₃ solution until gas evolution ceases.
-
Extract the mixture with DCM or EtOAc.
-
Combine the organic extracts in a separatory funnel.
-
Wash the combined organic layers sequentially with deionized water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate under reduced pressure.
Understanding the Degradation Pathways
To effectively troubleshoot, it's crucial to understand the potential chemical transformations that can lead to the degradation of your compound.
Benzyl Ether Cleavage
The primary degradation pathway is the acid-catalyzed cleavage of the benzyl ether.
Caption: Acid-catalyzed cleavage of the benzyl ether linkage.
This reaction is initiated by the protonation of the ether oxygen, which makes the benzylic carbon more electrophilic and susceptible to nucleophilic attack.[3]
Aldehyde Oxidation
Under basic conditions or prolonged exposure to air, the aldehyde group can be oxidized to a carboxylic acid.
Caption: Oxidation of the aldehyde to a carboxylic acid.
Summary of Key Parameters
For quick reference, the table below summarizes the critical parameters to control during the workup of 5-Bromo-2-[(2-chlorobenzyl)oxy]-3-iodobenzaldehyde.
| Parameter | Recommended Condition | Rationale |
| pH | Neutral to slightly basic (7.0 - 8.5) | Prevents acid-catalyzed cleavage of the benzyl ether. |
| Temperature | Room temperature or below | Minimizes the rate of potential side reactions. |
| Atmosphere | Inert gas (N₂ or Ar) if possible | Reduces the risk of aldehyde oxidation. |
| Light | Protect from direct light | Prevents potential photochemical degradation.[8] |
| Reagents to Avoid | Strong acids, strong bases, strong oxidizing/reducing agents | These can cause cleavage, oxidation, reduction, or other unwanted side reactions. |
By adhering to these guidelines and understanding the chemical vulnerabilities of 5-Bromo-2-[(2-chlorobenzyl)oxy]-3-iodobenzaldehyde, researchers can significantly improve the yield and purity of their desired product.
References
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]
- Prather, K. L. J., et al. (2014). Synthesis and Accumulation of Aromatic Aldehydes in an Engineered Strain of Escherichia coli. MIT Open Access Articles.
- ResearchGate. (2023). Development of a Sensitive and Selective Method for the Determination of some Selected Aldehydes Based on Fluorescence Quenching.
- PMC. (n.d.).
- PMC. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids.
-
Master Organic Chemistry. (2014). Cleavage Of Ethers With Acid. Retrieved from [Link]
-
PubChem. (n.d.). 5-Bromo-2-fluorobenzaldehyde. Retrieved from [Link]
- PMC. (n.d.).
-
Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. Retrieved from [Link]
-
Chemistry Steps. (2020). Haloform Reaction. Retrieved from [Link]
- PMC. (n.d.).
- PMC. (n.d.).
-
Master Organic Chemistry. (2020). Haloform Reaction of Methyl Ketones. Retrieved from [Link]
- ResearchGate. (n.d.).
-
Amerigo Scientific. (n.d.). 5-Bromo-2-[(3-bromobenzyl)oxy]benzaldehyde. Retrieved from [Link]
- ACS Publications. (2009). Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt. The Journal of Organic Chemistry.
- YouTube. (2016). Haloform Reaction Mechanism With Methyl Ketones - Iodoform Test.
- PMC. (n.d.). Degradation of Alkyl Ethers, Aralkyl Ethers, and Dibenzyl Ether by Rhodococcus sp. Strain DEE5151, Isolated from Diethyl Ether-Containing Enrichment Cultures.
- Atlanchim Pharma. (2021). Science About O-Benzyl protecting groups.
- SpringerLink. (n.d.).
- chemistrysh.com. (2026).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Benzyl Ethers [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Haloform Reaction - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemscene.com [chemscene.com]
Technical Support Center: Scale-Up Synthesis of 5-Bromo-2-[(2-chlorobenzyl)oxy]-3-iodobenzaldehyde
Welcome to the technical support center dedicated to the synthesis of 5-Bromo-2-[(2-chlorobenzyl)oxy]-3-iodobenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling this multi-step synthesis from the lab bench to pilot plant production. We will dissect common challenges, offering troubleshooting guidance and practical solutions grounded in chemical principles and extensive field experience.
The synthesis of this highly substituted benzaldehyde is a nuanced process involving precise control over etherification and halogenation reactions. The following guide assumes a common and logical synthetic route, which we will use as a framework for addressing potential scale-up challenges.
Assumed Synthetic Pathway
The most direct route begins with a commercially available substituted salicylaldehyde, followed by etherification and subsequent iodination. This pathway is often preferred for its atom economy and avoidance of late-stage, low-yielding formylation steps.
Troubleshooting Guide: From Theory to Practice
This section addresses specific, practical issues you may encounter during the synthesis. Each answer provides not just a solution, but the underlying rationale to empower your decision-making.
Part 1: Williamson Ether Synthesis Challenges
The formation of the benzyl ether linkage is a critical step. While a classic Sₙ2 reaction, its scale-up is fraught with potential pitfalls related to side reactions, reaction kinetics, and thermal management.[1]
Q1: My ether synthesis reaction is sluggish, with significant unreacted starting material even after extended reaction times. What are the likely causes and solutions?
A1: An incomplete reaction is a primary cause of poor yield and downstream purification difficulties. Several factors could be at play:
-
Ineffective Deprotonation: The phenolic hydroxyl group must be fully deprotonated to form the reactive phenoxide nucleophile.
-
Solution: Ensure your base is of sufficient strength and quantity. While potassium carbonate (K₂CO₃) is a common choice, it is a relatively mild base.[2] For scale-up, stronger and more cost-effective bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) might be necessary, often in conjunction with a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) to facilitate the reaction in a biphasic system. Ensure at least a stoichiometric amount of base is used.[2]
-
-
Reagent and Solvent Quality: Water is the enemy of this reaction. It can quench the phenoxide intermediate and hydrolyze the alkylating agent.
-
Insufficient Temperature: While Sₙ2 reactions can proceed at room temperature, heating is often required to achieve a reasonable rate, especially on a larger scale.[2]
-
Solution: Gradually increase the reaction temperature (e.g., to 60-80 °C) and monitor progress by TLC or HPLC. Be cautious, as excessive heat can promote side reactions.[5]
-
Q2: My TLC/HPLC analysis shows a significant byproduct with a similar polarity to my desired O-alkylated product. What is it, and how can I minimize its formation?
A2: You are likely observing the product of C-alkylation. The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the ortho-position of the aromatic ring.[1][4]
-
Mechanism of Side Reaction: C-alkylation occurs when the electrophilic benzyl chloride reacts with the electron-rich carbon atom ortho to the hydroxyl group. This is more common in less polar solvents.
-
Solution: To strongly favor the desired O-alkylation, use a polar aprotic solvent like DMF or DMSO. These solvents effectively solvate the cation (e.g., K⁺), leaving a "naked," highly reactive phenoxide oxygen anion that preferentially attacks the alkyl halide.[2][4]
Q3: During scale-up, I'm observing a dangerous exotherm upon adding the 2-chlorobenzyl chloride. How can I manage this safely?
A3: Both the initial acid-base reaction and the subsequent Sₙ2 substitution can be exothermic.[2] Uncontrolled exotherms pose a significant safety risk, potentially leading to thermal runaway.
-
Solution: Implement strict engineering controls.
-
Slow, Controlled Addition: Add the 2-chlorobenzyl chloride via a dosing pump over an extended period. This allows the reactor's cooling system to dissipate the generated heat effectively.
-
Adequate Cooling: Ensure your reactor has sufficient cooling capacity. Perform a reaction calorimetry study on a small scale to understand the heat of reaction and design the appropriate cooling protocol.
-
Reverse Addition: Consider adding the base slurry to the solution of the phenol and alkylating agent, as this can sometimes help moderate the initial deprotonation exotherm.
-
| Parameter | Lab Scale (1-10g) | Pilot Scale (1-10kg) | Rationale |
| Base | K₂CO₃, Cs₂CO₃ | NaOH, KOH with PTC | Cost-effectiveness and reactivity for large volumes.[2] |
| Solvent | DMF, Acetone | Toluene, Acetonitrile | Balance of reactivity, boiling point for removal, and EHS considerations. |
| Addition | Manual, dropwise | Dosing pump over 1-2 hours | Crucial for thermal management and safety.[2] |
| Monitoring | TLC | In-situ IR, HPLC | Real-time monitoring for reaction completion and impurity profiling. |
Part 2: Electrophilic Iodination Challenges
Introducing iodine regioselectively onto a multi-substituted aromatic ring is a delicate task. The electronic and steric effects of the existing groups dictate the outcome.
Q1: My iodination step yields a mixture of isomers instead of the desired 3-iodo product. How can I improve regioselectivity?
A1: Regioselectivity is governed by the directing effects of the substituents. The powerful ortho,para-directing and activating effect of the large -O-CH₂-Ar group should dominate, directing the incoming electrophile (I⁺) to the positions ortho and para to it. The desired 3-position is ortho to this group.
-
Competing Directors: The aldehyde (-CHO) is a deactivating, meta-directing group, while the bromo (-Br) is a deactivating, ortho,para-director. However, the activating ether group is the dominant director.
-
Steric Hindrance: The bulky 2-chlorobenzyl group can sterically hinder the approach to the 3-position.
-
Solution:
-
Choice of Iodinating Agent: Milder, less reactive iodinating agents can exhibit higher selectivity. N-Iodosuccinimide (NIS) is often an excellent choice, reacting under neutral or mildly acidic conditions.[6] Using elemental iodine (I₂) requires an oxidizing agent (e.g., HIO₃, H₂O₂) to generate the I⁺ electrophile, and the conditions can sometimes be harsher and less selective.[7][8]
-
Temperature Control: Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate (e.g., 0 °C to room temperature). This will increase selectivity by favoring the kinetically preferred product.
-
Q2: How can I prevent the formation of di-iodinated byproducts?
A2: Di-iodination occurs when the product, which is still an activated ring, undergoes a second iodination.
-
Solution:
-
Strict Stoichiometry: Use a slight deficiency or precisely 1.0 equivalent of the iodinating agent.
-
Slow Addition: Add the iodinating agent slowly to the reaction mixture to maintain a low instantaneous concentration, which disfavors a second reaction.
-
Monitor Closely: Follow the reaction carefully by HPLC. Quench the reaction as soon as the starting material is consumed to prevent over-reaction.
-
| Iodinating Agent | Pros | Cons | Scalability |
| I₂ + Oxidant (e.g., HIO₃) | Inexpensive raw materials.[9] | Can be harsh, lower selectivity, generates waste. | Good, but requires careful process control. |
| N-Iodosuccinimide (NIS) | Mild conditions, high selectivity, easy to handle.[6] | More expensive. | Excellent, a preferred method for complex molecules. |
| Iodine Monochloride (ICl) | Highly reactive. | Can also act as a chlorinating agent, moisture sensitive.[10] | Moderate, requires specialized handling. |
Part 3: Purification and Stability
Q1: Column chromatography is not a viable purification method for my final product at scale. What are some effective crystallization strategies?
A1: Developing a robust crystallization protocol is essential for achieving high purity on a large scale.
-
Solution:
-
Solvent Screening: Perform a systematic screening of single and binary solvent systems. Common choices for compounds of this type include heptane/ethyl acetate, toluene/heptane, or isopropanol/water.
-
Anti-Solvent Crystallization: Dissolve the crude product in a good solvent (e.g., toluene, ethyl acetate) at an elevated temperature, then slowly add a miscible anti-solvent (e.g., heptane, hexane) to induce crystallization. This often yields well-formed, pure crystals.
-
Impurity Seeding: If a specific impurity is difficult to remove, sometimes seeding a supersaturated solution with a crystal of the pure desired compound can promote its selective crystallization.
-
Aqueous Wash: Before crystallization, ensure the crude product is thoroughly washed during work-up to remove inorganic salts and water-soluble impurities. An aqueous basic wash can remove any unreacted phenolic starting material.[2]
-
Frequently Asked Questions (FAQs)
Q: What are the primary safety concerns during the scale-up of this synthesis? A: Key hazards include:
-
Thermal Runaway: The Williamson ether synthesis is exothermic.[2] Proper reactor cooling and controlled reagent addition are critical.
-
Hazardous Reagents: 2-Chlorobenzyl chloride is a lachrymator and irritant.[11] Phosphorus oxychloride (if used for a Vilsmeier-Haack formylation) is highly corrosive and reacts violently with water.[12] Handle all chemicals in well-ventilated areas with appropriate personal protective equipment (PPE).
-
Solvent Hazards: Many solvents used (DMF, Toluene) have specific handling and disposal requirements.
Q: How can I effectively monitor the progress of each reaction step? A: A combination of techniques is recommended:
-
Thin Layer Chromatography (TLC): Excellent for rapid, qualitative assessment of reaction completion at the bench.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative analysis. It allows you to accurately track the disappearance of starting materials and the formation of products and byproducts, which is essential for scale-up process control.
-
Gas Chromatography (GC): Useful if the compounds are volatile and thermally stable.
-
In-situ Infrared (IR) Spectroscopy: Can be used in a reactor to monitor the real-time concentration of key functional groups, providing immediate feedback on reaction kinetics.
Q: My starting material is 5-bromo-3-iodo-2-methoxytoluene. What challenges would I face in converting this to the target aldehyde? A: This route would require two additional steps: demethylation to reveal the phenol and oxidation of the methyl group to an aldehyde.
-
Ether Cleavage (Demethylation): Requires harsh reagents like boron tribromide (BBr₃) or strong acid (HBr), which may not be compatible with other functional groups and are challenging to handle on a large scale.
-
Benzylic Oxidation: Oxidation of the methyl group to an aldehyde can be difficult to perform selectively and often requires multi-step procedures or harsh oxidants (e.g., KMnO₄, CrO₃), which are undesirable for scale-up due to safety and waste concerns. The assumed pathway starting from a pre-functionalized aldehyde is significantly more efficient.
Representative Experimental Protocols
The following protocols are generalized and should be optimized for your specific equipment and scale.
Protocol 1: Williamson Ether Synthesis
-
Setup: Charge a suitably sized reactor with 5-bromo-2-hydroxybenzaldehyde (1.0 eq.) and anhydrous N,N-dimethylformamide (DMF, 5-10 volumes). Begin agitation.
-
Base Addition: Add finely powdered anhydrous potassium carbonate (1.5 eq.).
-
Heating: Heat the slurry to 60-70 °C.
-
Alkylating Agent Addition: Slowly add 2-chlorobenzyl chloride (1.05 eq.) via a dosing pump over 1-2 hours, maintaining the internal temperature below 75 °C.
-
Reaction: Maintain the mixture at 60-70 °C and monitor by HPLC until the starting phenol is <1%. This typically takes 4-8 hours.
-
Work-up: Cool the reaction to room temperature. Pour the mixture into cold water (10-20 volumes) with stirring. The product will precipitate.
-
Isolation: Filter the solid, wash thoroughly with water until the filtrate is neutral, and then wash with a cold non-polar solvent like heptane to remove non-polar impurities. Dry the crude product under vacuum.
Protocol 2: Electrophilic Iodination
-
Setup: Charge a reactor with the crude 5-bromo-2-[(2-chlorobenzyl)oxy]benzaldehyde (1.0 eq.) from the previous step and acetonitrile (5-10 volumes). Cool the solution to 0-5 °C under a nitrogen atmosphere.
-
Reagent Addition: In a separate vessel, prepare a solution or slurry of N-Iodosuccinimide (NIS) (1.0 eq.) in acetonitrile. Add this to the reactor dropwise over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: Stir the reaction at 0-5 °C and monitor by HPLC. The reaction is typically complete within 2-4 hours.
-
Quench: Once the starting material is consumed, quench the reaction by adding a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) to destroy any excess NIS.
-
Work-up: Allow the mixture to warm to room temperature. Add water and a suitable organic solvent (e.g., ethyl acetate). Separate the organic layer, wash with water and then with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude final product, which can then be purified by crystallization.
References
-
Benchchem. (2025). Troubleshooting poor yield in the Vilsmeier-Haack formylation of chromones. 13
-
Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution.
-
Christiansen, J. V., Feldthus, A., & Carlsen, L. (1990). Iodination of phenol. Risø National Laboratory.
-
Benchchem. (n.d.). 3-Bromo-4-iodobenzaldehyde | 873387-82-7.
-
Investigation of The Iodination of Some of The Ortho Substituted Phenols. (n.d.).
-
Wikipedia. (n.d.). Williamson ether synthesis.
-
ResearchGate. (2007). Solvent‐Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols.
-
Chemia. (2022). Iodination of phenols, phenol ethers, anilines, and aniline-related compounds.
-
The Mechanism of the Iodination of Phenols. (n.d.).
-
Chemistry Steps. (2023). Vilsmeier-Haack Reaction.
-
Benchchem. (n.d.). Improving reaction conditions for Williamson ether synthesis.
-
ChemTalk. (2022). Williamson Ether Synthesis.
-
Benchchem. (2025). Addressing challenges in the scale-up synthesis of 4-(Hexyloxy)benzaldehyde.
-
Williamson Ether Synthesis. (n.d.).
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
-
Royal Society of Chemistry. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions.
-
Benchchem. (2025). Technical Support Center: Synthesis of 5-Bromo-2-chlorobenzaldehyde.
-
ACS Publications. (2012). Continuous Flow Production of Thermally Unstable Intermediates in a Microreactor with Inline IR-Analysis: Controlled Vilsmeier–Haack Formylation of Electron-Rich Arenes.
-
Guidechem. (2022). How to Prepare 5-BROMO-2-CHLOROBENZALDEHYDE: A Professional and Interesting Approach.
-
ResearchGate. (n.d.). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline.
-
Chemistry Steps. (2022). Williamson Ether Synthesis.
-
J&K Scientific LLC. (2025). Williamson Ether Synthesis.
-
National Center for Biotechnology Information. (n.d.). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure.
-
Google Patents. (n.d.). US4054555A - Process for the purification of halo-aldehydes.
-
Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers.
-
Benchchem. (2025). A Comparative Guide to the Stability of Benzyl Ethers Under Various Reaction Conditions.
-
Chemneo. (2024). Understanding the Properties and Applications of 2-Chlorobenzyl Chloride for Global Chemical Users.
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]
- 4. jk-sci.com [jk-sci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 3-Bromo-4-iodobenzaldehyde | 873387-82-7 | Benchchem [benchchem.com]
- 7. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]
- 8. Iodination of phenols, phenol ethers, anilines, and aniline-related compounds: Aromatic compound iodination reactions (2): Discussion series on bromination/iodination reactions 16 – Chemia [chemia.manac-inc.co.jp]
- 9. researchgate.net [researchgate.net]
- 10. DSpace [kb.osu.edu]
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- 13. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
alternative solvents for the preparation of 5-Bromo-2-[(2-chlorobenzyl)oxy]-3-iodobenzaldehyde
Welcome to the Process Chemistry Technical Support Center . As a Senior Application Scientist, I have developed this resource specifically for researchers and drug development professionals optimizing the synthesis of 5-Bromo-2-[(2-chlorobenzyl)oxy]-3-iodobenzaldehyde .
This molecule is typically synthesized via a Williamson ether O-alkylation[1]. Traditionally, this SN2 reaction relies heavily on reprotoxic and hazardous polar aprotic solvents like DMF or DMSO[2]. However, the modern push for sustainable drug development requires the adoption of greener, scalable alternatives without sacrificing yield or reaction kinetics[3].
Below, you will find a comprehensive guide detailing the mechanistic causality of solvent selection, quantitative comparisons, troubleshooting FAQs, and self-validating experimental protocols.
Mechanistic Overview & Solvent Rationale
The starting material, 5-bromo-3-iodo-2-hydroxybenzaldehyde , presents a unique stereoelectronic challenge. The hydroxyl group is flanked by an aldehyde and an iodine atom, with a bromine atom para to the hydroxyl. These electron-withdrawing groups significantly lower the pKa of the phenol, making deprotonation facile even with mild bases like K₂CO₃.
However, the steric bulk of the ortho-iodine atom severely impedes the nucleophilic attack of the resulting phenoxide onto 2-chlorobenzyl chloride. To drive this reaction, the solvent must highly solvate the potassium counterion to leave a "naked", highly reactive phenoxide, or it must facilitate efficient phase transfer.
Fig 1: Logical workflow for selecting green alternative solvents in hindered Williamson ether syntheses.
Quantitative Solvent Comparison
When moving away from DMF, it is critical to evaluate the physicochemical properties of alternative solvents to anticipate changes in reaction temperature and workup procedures.
| Solvent | Boiling Point (°C) | Water Miscibility | Peroxide Risk | E-Factor Potential | Suitability for Hindered O-Alkylation |
| DMF (Traditional) | 153 | Miscible | Low | High (Difficult recovery) | Excellent (but highly toxic/reprotoxic) |
| Cyrene™ | 227 | Miscible | None | Low (Bio-based, safe) | High (Direct DMF replacement; requires aqueous precipitation) |
| 2-MeTHF | 80 | 14 g/100mL | Moderate | Low (Bio-based, easy phase sep) | High (Requires Phase Transfer Catalyst for optimal yield) |
| CPME | 106 | 1.1 g/100mL | Very Low | Low (Easy azeotropic drying) | Moderate (Requires higher temperatures to drive SN2) |
Frequently Asked Questions (FAQs)
Q1: Can Cyrene completely replace DMF in base-mediated phenol alkylations for this specific substrate? A1: Yes. Cyrene (Dihydrolevoglucosenone) is a bio-based dipolar aprotic solvent with a Kamlet-Taft polarity profile remarkably similar to DMF, making it excellent for synthesizing sterically hindered ethers[4]. Because it efficiently solvates the K⁺ ion from K₂CO₃, the phenoxide remains highly nucleophilic. However, Cyrene is more viscous than DMF and lacks stability in the presence of strong inorganic bases (like NaOH) over time, so you must strictly use mild bases like K₂CO₃ or Cs₂CO₃.
Q2: I want to use CPME, but my reaction stalls at 50% conversion. Why? A2: Cyclopentyl methyl ether (CPME) is a hydrophobic ether[5]. While excellent for minimizing peroxide formation and allowing clean phase separations, it does not solvate alkali metal cations well. In CPME, the potassium phenoxide exists as a tight ion pair, reducing its nucleophilicity. To overcome the steric hindrance of the ortho-iodine, you must either increase the reaction temperature to reflux (~106 °C) or add a catalytic amount of a crown ether (e.g., 18-crown-6) to sequester the potassium.
Q3: What is the exact role of Phase Transfer Catalysts (PTCs) if I use a biphasic 2-MeTHF/Water system? A3: In a biphasic system, the deprotonation occurs at the aqueous interface, but the electrophile (2-chlorobenzyl chloride) resides in the organic 2-MeTHF layer. A PTC, such as Tetrabutylammonium bromide (TBAB) or a Phosphonium Ionic Liquid[6], acts as a lipophilic shuttle. It forms a lipophilic ion pair with the phenoxide anion, pulling it into the 2-MeTHF layer where it is completely unsolvated by water, drastically accelerating the SN2 attack.
Troubleshooting Guide
Issue: Competing C-Alkylation or Benzyl Alcohol Formation.
-
Cause: If water is present in a homogeneous polar aprotic solvent (like Cyrene) at high temperatures, the hydroxide ion can compete with the hindered phenoxide, hydrolyzing the 2-chlorobenzyl chloride into 2-chlorobenzyl alcohol. Alternatively, tight ion-pairing in non-polar solvents can force the ambident phenoxide to attack via the carbon atom.
-
Solution: Ensure K₂CO₃ is oven-dried. If using CPME, utilize a Dean-Stark trap to azeotropically remove water before adding the electrophile.
Issue: Difficult Phase Separation during Workup (Emulsions).
-
Cause: Traditional use of THF often leads to emulsions due to its high water miscibility.
-
Solution: Switch to 2-MeTHF or CPME. Both have significantly lower water solubility than THF, providing sharp, immediate phase separations. If an emulsion still forms in 2-MeTHF, add brine to the aqueous layer to increase the ionic strength and force phase separation.
Self-Validating Experimental Protocols
A protocol is only as good as its internal checks. The following methodologies are designed as "self-validating systems," meaning they contain observable milestones to confirm causality and reaction health at each step.
Protocol A: Biphasic Synthesis using 2-MeTHF and PTC
This method is ideal for scale-up, as it avoids high-boiling solvents entirely.
Step 1: Phenol Solubilization
-
Action: Dissolve 1.0 eq of 5-bromo-3-iodo-2-hydroxybenzaldehyde in 2-MeTHF (5 volumes).
-
Validation: The solution should be clear and pale yellow. If cloudy, the starting material may contain polymeric impurities; filter before proceeding.
Step 2: Deprotonation & Biphasic Setup
-
Action: Add 1.5 eq of K₂CO₃ dissolved in Water (3 volumes). Add 0.05 eq of TBAB (Tetrabutylammonium bromide).
-
Validation: A distinct biphasic system will form. Upon vigorous stirring, the organic layer will rapidly shift to a deep orange/red hue . This color change is the critical validation that the highly conjugated phenoxide anion has formed and has been successfully shuttled into the organic phase by the PTC.
Step 3: Alkylation
-
Action: Add 1.1 eq of 2-chlorobenzyl chloride. Heat the biphasic mixture to 65 °C with vigorous stirring for 4-6 hours.
-
Validation: Monitor via TLC (Hexanes/EtOAc 4:1). The starting phenol spot will disappear, replaced by a higher-running product spot. The deep red color of the organic phase will gradually lighten to a pale yellow as the phenoxide is consumed.
Step 4: Workup
-
Action: Cool to room temperature and halt stirring.
-
Validation: The layers will separate cleanly within 60 seconds. Drain the aqueous layer. Wash the 2-MeTHF layer once with water, dry over Na₂SO₄, and concentrate to yield the crude solid.
Fig 2: Mechanism of Phase Transfer Catalysis (PTC) in a biphasic 2-MeTHF/Water solvent system.
Protocol B: Homogeneous Alkylation in Cyrene™
Use this method if your facility lacks PTCs or if you require a direct, homogeneous replacement for DMF.
Step 1: Setup
-
Action: Dissolve 1.0 eq of the phenol in Cyrene (5 volumes). Add 1.5 eq of anhydrous K₂CO₃.
-
Validation: The suspension will turn bright orange within 15 minutes at room temperature, confirming deprotonation. Cyrene is slightly more viscous than DMF; ensure overhead stirring is adequate.
Step 2: Reaction
-
Action: Add 1.1 eq of 2-chlorobenzyl chloride. Heat to 80 °C for 3 hours.
-
Validation: The suspension will accumulate a fine white precipitate (KCl). This is a self-validating indicator of successful SN2 displacement.
Step 3: Precipitation Workup
-
Action: Cool to room temperature. Slowly pour the reaction mixture into vigorously stirred ice water (15 volumes).
-
Validation: Because Cyrene is completely water-miscible, it will partition into the aqueous phase. The highly lipophilic product (5-Bromo-2-[(2-chlorobenzyl)oxy]-3-iodobenzaldehyde) will crash out as an off-white solid. Filter the solid and wash with water to remove residual Cyrene.
References
-
The Williamson Ether Synthesis. Master Organic Chemistry. URL:[Link]
-
Cyclopentyl methyl ether. Grokipedia. URL:[Link]
-
Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve? National Institutes of Health (NIH). URL:[Link]
-
A General Method to Access Sterically Hindered and Complex Ethers. ACS Publications. URL:[Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. grokipedia.com [grokipedia.com]
- 6. roco.global [roco.global]
Validation & Comparative
A Comparative Guide to the Spectral Interpretation of 5-Bromo-2-[(2-chlorobenzyl)oxy]-3-iodobenzaldehyde
This guide provides an in-depth analysis of the predicted spectral data for the synthetic intermediate 5-Bromo-2-[(2-chlorobenzyl)oxy]-3-iodobenzaldehyde. In the absence of published experimental spectra for this specific molecule, this document serves as a predictive guide for researchers, establishing a reliable benchmark for structural confirmation. By comparing predicted values with established data for analogous substructures, we will outline the key spectral fingerprints essential for the unambiguous identification and characterization of this complex halogenated aromatic ether.
Core Physicochemical & Structural Data
The target molecule is a heavily substituted benzaldehyde derivative, incorporating multiple halogen atoms and a benzyl ether linkage. These features result in a unique and complex spectral profile that is highly diagnostic for its structure.
| Property | Value |
| Molecular Formula | C₁₄H₉BrClIO₂ |
| Molecular Weight | 451.49 g/mol (for ¹²C, ¹H, ⁷⁹Br, ³⁵Cl, ¹²⁷I, ¹⁶O) |
| CAS Number | Not available |
To facilitate spectral assignment, the following numbering scheme will be used for the atoms in 5-Bromo-2-[(2-chlorobenzyl)oxy]-3-iodobenzaldehyde.
Caption: Numbering scheme for 5-Bromo-2-[(2-chlorobenzyl)oxy]-3-iodobenzaldehyde.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is the cornerstone for determining the precise connectivity of organic molecules. The predicted ¹H and ¹³C NMR spectra for the target compound reveal a set of distinct, non-equivalent signals due to the molecule's lack of symmetry.
2.1. Predicted ¹H NMR Data (500 MHz, CDCl₃)
The proton NMR spectrum is anticipated to show signals across the aromatic, benzylic ether, and aldehyde regions. The electron-withdrawing nature of the halogens and the aldehyde group, combined with the donating effect of the ether oxygen, creates a dispersed set of aromatic signals.[1][2]
| Assigned Proton | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| H-Aldehyde (C7-H ) | 10.2 - 10.4 | Singlet (s) | 1H | Strongly deshielded by the carbonyl group and adjacent aromatic ring.[1] |
| H6 | 8.0 - 8.2 | Doublet (d) | 1H | Ortho to the aldehyde group and meta to the bromine atom, leading to significant deshielding. |
| H4 | 7.8 - 8.0 | Doublet (d) | 1H | Ortho to the bromine and meta to the iodine and aldehyde groups, resulting in a downfield shift. |
| H3' - H6' | 7.2 - 7.6 | Multiplet (m) | 4H | Protons on the 2-chlorobenzyl ring. Their shifts are influenced by the chlorine atom and proximity to the ether linkage.[3] |
| H-Methylene (C8-H₂ ) | 5.2 - 5.4 | Singlet (s) | 2H | Deshielded by both the adjacent ether oxygen and the aromatic ring.[1] |
2.2. Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Due to the complete lack of symmetry, all 14 carbon atoms in the molecule are chemically non-equivalent and are expected to produce 14 distinct signals in the proton-decoupled ¹³C NMR spectrum.[4]
| Assigned Carbon | Predicted δ (ppm) | Rationale |
| C7 (Aldehyde C=O) | 190 - 193 | Characteristic chemical shift for an aromatic aldehyde carbonyl carbon.[5] |
| C2 (C-OAr) | 158 - 162 | Aromatic carbon attached to the ether oxygen, significantly deshielded. |
| C1, C5, C1', C2' | 125 - 140 | Quaternary aromatic carbons (C-CHO, C-Br, C-CH₂, C-Cl). Their exact shifts are influenced by the attached substituents.[6] |
| C4, C6 | 120 - 135 | Protonated carbons on the benzaldehyde ring. |
| C3', C4', C5', C6' | 127 - 132 | Protonated carbons on the 2-chlorobenzyl ring. |
| C3 (C-I) | 95 - 105 | The "heavy atom effect" of iodine causes a significant upfield shift for the directly attached carbon. |
| C8 (Methylene -CH₂-) | 70 - 75 | Typical range for a benzylic ether methylene carbon. |
Infrared (IR) Spectroscopy Analysis
IR spectroscopy is invaluable for identifying key functional groups. The spectrum of 5-Bromo-2-[(2-chlorobenzyl)oxy]-3-iodobenzaldehyde is expected to be dominated by a strong carbonyl stretch, confirming the aldehyde functionality.
| Wavenumber (cm⁻¹) | Intensity | Assignment | Significance |
| ~3080 - 3030 | Medium-Weak | Aromatic C-H Stretch | Confirms the presence of aromatic rings. |
| ~2850 and ~2750 | Weak | Aldehyde C-H Stretch (Fermi Doublet) | A highly diagnostic pair of peaks for the aldehyde C-H bond.[7][8] |
| ~1705 - 1690 | Strong, Sharp | Aldehyde C=O Stretch | The most prominent peak in the spectrum. Its position, slightly lowered from a typical aliphatic aldehyde, is due to conjugation with the aromatic ring.[9][10] |
| ~1600, ~1470 | Medium | Aromatic C=C Ring Stretch | Characteristic vibrations of the benzene rings. |
| ~1250 - 1200 | Strong | Aryl-Alkyl Ether C-O Stretch | Indicates the presence of the Ar-O-CH₂ linkage. |
| < 1100 | Medium-Strong | C-Cl, C-Br, C-I Stretches | Found in the fingerprint region, confirming the presence of carbon-halogen bonds. |
Mass Spectrometry (MS) Analysis
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern, which acts as a molecular fingerprint. The presence of bromine and chlorine results in a highly characteristic isotopic pattern for the molecular ion and its fragments.
4.1. Molecular Ion and Isotopic Profile
The molecule contains one bromine atom (isotopes ⁷⁹Br and ⁸¹Br in a ~1:1 ratio) and one chlorine atom (isotopes ³⁵Cl and ³⁷Cl in a ~3:1 ratio). This will result in a complex isotopic cluster for the molecular ion (M⁺). The expected pattern would be:
-
M⁺: (C₁₄H₉⁷⁹Br³⁵ClIO₂)
-
[M+2]⁺: (Contributions from ⁸¹Br and ³⁷Cl)
-
[M+4]⁺: (Contribution from ⁸¹Br and ³⁷Cl)
-
[M+6]⁺: A very small peak from the combination of the heaviest isotopes.
The relative intensities of this cluster are a definitive signature for a compound containing one Br and one Cl atom.[11]
4.2. Predicted Fragmentation Pathway
Under electron ionization (EI), the molecular ion is expected to undergo fragmentation primarily at the weakest bond, the benzylic ether C-O bond. This alpha-cleavage is a dominant pathway for ethers.[12]
Caption: Predicted major fragmentation pathway for the target molecule.
4.3. Table of Key Fragments
| m/z (most abundant isotopes) | Proposed Structure / Formula | Significance |
| 450, 452, 454 | [C₁₄H₉BrClIO₂]⁺ | Molecular Ion (M⁺) cluster. |
| 125, 127 | [C₇H₆Cl]⁺ | Base Peak. The stable 2-chlorobenzyl cation. The 3:1 isotopic ratio confirms the presence of one chlorine atom.[13] |
| 325, 327 | [C₇H₃BrIO₂]⁺ | Fragment resulting from the loss of the 2-chlorobenzyl radical. The 1:1 isotopic ratio confirms one bromine atom. |
| 297, 299 | [C₆H₃BrIO]⁺ | Result of the loss of carbon monoxide (CO) from the aldehyde group of fragment m/z 325/327. |
| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment from benzyl-containing compounds, though likely less abundant than the m/z 125 peak. |
Standardized Experimental Protocols
To ensure data reproducibility and accuracy, standardized protocols for spectral acquisition are essential.
5.1. General Analytical Workflow
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Unambiguous Structural Confirmation of 5-Bromo-2-[(2-chlorobenzyl)oxy]-3-iodobenzaldehyde by 2D NMR Spectroscopy: A Comparative Guide
In the landscape of pharmaceutical research and complex organic synthesis, the unequivocal structural verification of novel chemical entities is paramount. This guide provides an in-depth, data-supported analysis for confirming the molecular structure of 5-Bromo-2-[(2-chlorobenzyl)oxy]-3-iodobenzaldehyde. We will move beyond simple one-dimensional Nuclear Magnetic Resonance (NMR) and delve into the power of two-dimensional (2D) NMR techniques. This guide is designed for researchers, scientists, and drug development professionals who require a robust and logical framework for structural elucidation. We will explore not just the "how" but, more importantly, the "why" behind the experimental choices, ensuring a self-validating and scientifically rigorous approach.
The Challenge: Differentiating Isomers and Confirming Connectivity
The target molecule, 5-Bromo-2-[(2-chlorobenzyl)oxy]-3-iodobenzaldehyde, presents a significant analytical challenge due to its complex substitution pattern on two aromatic rings. While 1D ¹H and ¹³C NMR provide initial information on the number and types of protons and carbons, they often fall short in definitively establishing the connectivity between different molecular fragments. Key questions that 2D NMR can unambiguously answer include:
-
Which protons are adjacent to each other on the aromatic rings?
-
Which protons are directly attached to which carbon atoms?
-
How are the two aromatic rings connected through the ether linkage?
-
What is the precise substitution pattern on the benzaldehyde ring?
To address these, a suite of 2D NMR experiments, including COSY, HSQC, and HMBC, is essential.[1]
The Strategic Approach: A Multi-faceted 2D NMR Workflow
Our strategy for confirming the structure of 5-Bromo-2-[(2-chlorobenzyl)oxy]-3-iodobenzaldehyde relies on a logical progression of 2D NMR experiments. Each experiment provides a unique piece of the structural puzzle, and together they create a comprehensive and self-validating dataset.
Figure 1: A logical workflow for the structural elucidation of 5-Bromo-2-[(2-chlorobenzyl)oxy]-3-iodobenzaldehyde using a combination of 1D and 2D NMR techniques.
Experimental Protocols: Acquiring High-Quality 2D NMR Data
The following protocols are designed for a standard 500 MHz NMR spectrometer equipped with a broadband probe.
Sample Preparation
-
Dissolve approximately 10-15 mg of 5-Bromo-2-[(2-chlorobenzyl)oxy]-3-iodobenzaldehyde in 0.6 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
NMR Experiments
| Experiment | Key Parameters | Purpose |
| ¹H NMR | Spectral Width: 12 ppm, Number of Scans: 16 | To identify all proton signals and their multiplicities. |
| ¹³C{¹H} NMR | Spectral Width: 220 ppm, Number of Scans: 1024 | To identify all carbon signals. |
| DEPT-135 | Standard parameters | To differentiate between CH/CH₃ (positive) and CH₂ (negative) signals. |
| COSY | Spectral Width (F1 & F2): 12 ppm, Data Points: 2048x256 | To identify proton-proton (¹H-¹H) spin coupling networks.[2] |
| HSQC | Spectral Width (F2): 12 ppm, Spectral Width (F1): 165 ppm | To correlate protons with their directly attached carbons (one-bond ¹H-¹³C correlations).[3] |
| HMBC | Spectral Width (F2): 12 ppm, Spectral Width (F1): 220 ppm, Long-range coupling delay (D6): 60 ms | To identify long-range (2-3 bond) correlations between protons and carbons.[4] |
Data Interpretation and Structural Confirmation: A Step-by-Step Guide
The following sections detail the expected outcomes from each 2D NMR experiment and how they collectively confirm the structure of 5-Bromo-2-[(2-chlorobenzyl)oxy]-3-iodobenzaldehyde.
Predicted Chemical Shifts
Before analyzing the 2D spectra, it is crucial to have an initial hypothesis of the chemical shifts based on the proposed structure.
| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity (¹H) |
| 1-CHO | ~10.2 | ~190 | s |
| 4-H | ~7.9 | ~138 | d |
| 6-H | ~7.6 | ~125 | d |
| 7-CH₂ | ~5.3 | ~75 | s |
| 2'-H | ~7.5 | ~135 | d |
| 3'-H | ~7.3 | ~130 | t |
| 4'-H | ~7.2 | ~130 | t |
| 5'-H | ~7.4 | ~128 | d |
Note: These are approximate values and may vary slightly based on experimental conditions.
COSY (Correlation Spectroscopy): Mapping the Proton Networks
The COSY spectrum reveals which protons are coupled to each other, typically through three bonds (³JHH).[5] For our target molecule, we expect to see two independent spin systems.
Figure 2: Expected COSY correlations for 5-Bromo-2-[(2-chlorobenzyl)oxy]-3-iodobenzaldehyde.
-
Benzaldehyde Ring: We do not expect to see a COSY correlation between H-4 and H-6 as they are separated by four bonds (a meta relationship).
-
Benzyl Ring: A clear correlation pathway will be observed from H-2' to H-3', H-3' to H-4', and H-4' to H-5', confirming their ortho and meta relationships.[6]
-
Isolated Protons: The aldehyde proton (1-CHO) and the methylene protons (7-CH₂) will appear as singlets and will not show any COSY cross-peaks.
HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to Carbons
The HSQC spectrum is a powerful tool for unambiguously assigning the carbon signals of protonated carbons.[7][8] It shows a correlation for every proton and the carbon to which it is directly attached.
| ¹H Signal (ppm) | Correlated ¹³C Signal (ppm) | Assignment |
| ~10.2 | ~190 | C-1, H-1 |
| ~7.9 | ~138 | C-4, H-4 |
| ~7.6 | ~125 | C-6, H-6 |
| ~5.3 | ~75 | C-7, H-7 |
| ~7.5 | ~135 | C-2', H-2' |
| ~7.3 | ~130 | C-3', H-3' |
| ~7.2 | ~130 | C-4', H-4' |
| ~7.4 | ~128 | C-5', H-5' |
This experiment will confirm the assignments of all CH groups in the molecule. The quaternary carbons (those without attached protons) will be absent in the HSQC spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): Assembling the Molecular Skeleton
The HMBC experiment is arguably the most critical for confirming the overall connectivity of the molecule. It reveals correlations between protons and carbons that are two or three bonds away (²JCH and ³JCH).[9][10]
Figure 3: Key expected HMBC correlations for confirming the connectivity of 5-Bromo-2-[(2-chlorobenzyl)oxy]-3-iodobenzaldehyde.
Key Diagnostic HMBC Correlations:
-
Aldehyde to Ring: The aldehyde proton (H-1) will show a correlation to the quaternary carbon C-2 and the protonated carbon C-6, confirming its position on the benzaldehyde ring.
-
Ether Linkage: The most crucial correlations for confirming the overall structure are those across the ether linkage. The methylene protons (H-7) will show a correlation to the quaternary carbon C-2 on the benzaldehyde ring and to the quaternary carbon C-1' on the benzyl ring. Conversely, protons on the benzyl ring, such as H-2', will show a correlation to the methylene carbon C-7. These correlations definitively establish the connection between the two aromatic fragments.
-
Substitution Pattern on Benzaldehyde Ring: The proton H-4 will show correlations to the quaternary carbons C-2 and C-5, and the proton H-6 will also show correlations to C-2 and C-5. This pattern, in conjunction with the lack of a COSY correlation between H-4 and H-6, confirms the 1,2,3,5-tetrasubstituted pattern of the benzaldehyde ring.
Conclusion: A Self-Validating Approach to Structural Elucidation
By systematically acquiring and interpreting a suite of 2D NMR spectra, the structure of 5-Bromo-2-[(2-chlorobenzyl)oxy]-3-iodobenzaldehyde can be confirmed with a high degree of confidence. The COSY experiment establishes the proton-proton connectivity within each aromatic ring. The HSQC experiment unambiguously assigns the protonated carbons. Finally, the HMBC experiment provides the long-range connectivity information that pieces the entire molecular puzzle together, confirming the substitution patterns and the crucial ether linkage. This multi-technique approach provides a self-validating dataset, ensuring the scientific integrity of the structural assignment, a critical step in any research and development pipeline.
References
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JEOL. Structural Analysis of Organic Compound Using 2D - NMR Spectrum. Available from: [Link]
-
Chemistry LibreTexts. 7.6: Interpreting 2-D NMR Spectra. Available from: [Link]
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Elyashberg, M., et al. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Magnetic Resonance in Chemistry, 42(9), 838-849. Available from: [Link]
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PubChem. 5-Bromo-3-chloro-2-iodobenzoic acid. Available from: [Link]
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da Silva, F. C., et al. (2019). A Complete and Unambiguous 1H and 13C NMR Signals Assignment of para-Naphthoquinones, ortho- and para-Furanonaphthoquinones. Journal of the Brazilian Chemical Society, 30(2), 385-394. Available from: [Link]
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Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available from: [Link]
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Kuprov, I., et al. (2020). Quantification of Small Molecule Partitioning in a Biomolecular Condensate with 2D Nuclear Magnetic Resonance Spectroscopy. Chembiochem, 21(21), 3076-3081. Available from: [Link]
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Beilstein Journals. Supporting Information: Synthesis and cytotoxicity studies of novel N-arylbenzo[h]quinazolin-2-amines. Available from: [Link]
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Royal Society of Chemistry. Supporting Information. Available from: [Link]
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YouTube. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules. Available from: [Link]
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Organic Chemistry Data. NMR Spectroscopy :: 8-TECH-9 Two Dimensional NMR. Available from: [Link]
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SciELO. A Complete and Unambiguous 1H and 13C NMR Signals Assignment of para-Naphthoquinones, ortho- and para-Furanonaphthoquinones. Available from: [Link]
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Creative Biostructure. (2025). Understanding 2D NMR Spectra: How to Read and Interpret Them. Available from: [Link]
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MDPI. (2025). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Available from: [Link]
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AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Available from: [Link]
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Doc Brown's Chemistry. (2026). proton 1H NMR spectrum of benzaldehyde C6H5CHO. Available from: [Link]
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ResearchGate. (2021). How does 2D NMR help to elucidate chemical structure?. Available from: [Link]
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Chemistry LibreTexts. 2D NMR Introduction. Available from: [Link]
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Comparative Guide to Synthetic Routes for Poly-Substituted Benzaldehydes
Poly-substituted benzaldehydes are indispensable building blocks in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals. However, installing a formyl group onto a highly decorated aromatic ring presents significant challenges regarding regioselectivity, functional group tolerance, and scalability.
As a Senior Application Scientist, selecting the optimal formylation strategy requires moving beyond empirical trial-and-error. It demands a mechanistic understanding of how substrate electronics and steric environments dictate reaction pathways. This guide objectively compares three field-proven synthetic routes—Vilsmeier-Haack Formylation , Directed Ortho-Metalation (DoM) , and Palladium-Catalyzed Reductive Carbonylation —providing the causality behind experimental choices and self-validating protocols for each.
Decision tree for selecting formylation routes based on substrate electronics.
Vilsmeier-Haack Formylation: Exploiting Intrinsic Electronics
The 1 [1] is the classical approach for formylating electron-rich poly-substituted arenes (e.g., polymethoxybenzenes, phenols, and heterocycles like thiophenes).
Mechanistic Causality: This route relies on Electrophilic Aromatic Substitution (EAS). The interaction between phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) generates a highly electrophilic chloromethyleniminium ion (the Vilsmeier reagent). Because this electrophile is relatively mild, the reaction strictly requires substrates with strong electron-donating groups (EDGs) to lower the activation energy of the Wheland intermediate. Regioselectivity is entirely governed by the synergistic directing effects of the pre-existing substituents. If steric and electronic factors compete, complex mixtures often result.
Self-Validating Experimental Protocol
-
Reagent Generation: Charge a dry flask with anhydrous DMF (3.0 equiv) under N₂. Cool to 0 °C. Add POCl₃ (1.2 equiv) dropwise. Causality & Validation: The reaction is highly exothermic. Maintaining 0 °C prevents the thermal decomposition of the iminium salt. Validation is visual: the solution will transition to a pale yellow, viscous liquid, confirming the formation of the Vilsmeier complex.
-
Substrate Addition: Dissolve the poly-alkoxyarene (1.0 equiv) in a minimal amount of anhydrous DMF or 1,2-dichloroethane and add dropwise.
-
EAS Propagation: Heat the mixture to 60–80 °C for 2–4 hours. Validation: Monitor via TLC. Complete consumption of the starting material indicates successful electrophilic attack.
-
Hydrolytic Quench: Pour the cooled mixture onto crushed ice containing an excess of sodium acetate (NaOAc). Causality: NaOAc serves a dual purpose. It hydrolyzes the intermediate iminium salt to the desired aldehyde while buffering the generated HCl, preventing the acidic cleavage of sensitive poly-alkoxy groups.
Directed Ortho-Metalation (DoM): Overcoming Regiochemical Ambiguity
When intrinsic EAS directing effects lead to poor regiocontrol, 2 [2] offers a powerful, regioselective alternative.
Mechanistic Causality: DoM leverages the Complex-Induced Proximity Effect (CIPE). A Lewis basic Directing Metalation Group (DMG)—such as -OMe, -CONEt₂, or -OMOM—coordinates the lithium cation of an alkyllithium base. This pre-equilibrium complexation localizes the highly basic alkyl anion directly adjacent to the ortho C-H bond. By artificially increasing the effective molarity of the base at this specific site, the transition state energy for deprotonation is drastically lowered, allowing for absolute regiocontrol regardless of the broader electronic environment of the ring. The resulting aryllithium is then intercepted with DMF.
Self-Validating Experimental Protocol
-
Pre-complexation: In a flame-dried flask under Ar, dissolve the arene (1.0 equiv) and TMEDA (1.2 equiv) in anhydrous THF. Cool to -78 °C. Causality: TMEDA is critical; it breaks down the unreactive hexameric aggregates of n-BuLi into highly reactive monomeric/dimeric species, increasing kinetic basicity.
-
Metalation: Add n-BuLi or s-BuLi (1.1 equiv) dropwise. Stir for 1–2 hours at -78 °C (or allow to warm slightly depending on the DMG). Validation: The formation of the aryllithium species is often self-indicating, resulting in a distinct color shift (e.g., deep yellow to red).
-
Electrophilic Quench: Rapidly inject anhydrous DMF (3.0 equiv). Causality: DMF acts as the formyl source. Rapid addition ensures the aryllithium is immediately quenched, preventing side reactions such as dimerization or nucleophilic attack on the THF solvent.
-
Workup: Quench with saturated aqueous NH₄Cl or 1M HCl to liberate the aldehyde from the stable lithium hemiaminal intermediate.
Palladium-Catalyzed Reductive Carbonylation: Late-Stage Precision
For highly deactivated or densely functionalized arenes where C-H activation is impossible, 3 [3] is the premier choice.
Mechanistic Causality: This transition-metal cross-coupling approach completely bypasses C-H activation logic. Regiochemistry is strictly dictated by the pre-installed position of a halide (Br, I) or pseudohalide (OTf). The catalytic cycle involves the oxidative addition of the Ar-X bond to Pd(0), followed by the insertion of carbon monoxide to form an acyl-palladium(II) intermediate. Subsequent hydrogenolysis yields the aldehyde. Modern advancements have replaced toxic, high-pressure syngas with4 [4] or formic acid.
Mechanistic cycle of Pd-catalyzed reductive carbonylation of aryl halides.
Self-Validating Experimental Protocol (Using CO₂ Surrogate)
-
Catalyst Pre-mixing: In a glovebox or under strict Ar flow, combine Pd(PCy₃)₂Cl₂ (5 mol%), di-2-pyridyl ketone ligand (10 mol%), and the poly-substituted aryl iodide (1.0 equiv) in anhydrous DMF.
-
Reagent Addition: Add triethylamine (2.0 equiv) as the base and phenylsilane (1.5 equiv) as the reductant. Causality: Phenylsilane acts as the hydride source, reacting with CO₂ to form a silyl formate intermediate that decomposes to generate CO in situ, avoiding the need for pressurized CO gas.
-
Reaction: Purge the system with CO₂ gas (balloon pressure) and heat to 75 °C for 12 hours. Validation: The reaction mixture will turn black (precipitation of Pd black) as the catalytic cycle terminates and the starting material is consumed (verify via LC-MS).
-
Workup: Dilute with EtOAc and filter through a pad of Celite to remove palladium residues before standard aqueous extraction.
Comparative Quantitative Data
To facilitate rapid decision-making, the operational parameters and performance metrics of the three routes are summarized below:
| Metric | Vilsmeier-Haack | Directed Ortho-Metalation (DoM) | Pd-Catalyzed Carbonylation |
| Typical Yields | 60–90% | 70–95% | 75–98% |
| Substrate Requirement | Highly electron-rich arenes | Arene with a Lewis basic DMG | Aryl halide (I, Br) or triflate |
| Regiocontrol | Poor to Moderate (EAS rules) | Excellent (Strictly ortho to DMG) | Absolute (Dictated by halide) |
| Functional Group Tolerance | Low (Acidic, reactive electrophile) | Moderate (Intolerant of electrophiles/acidic protons) | High (Tolerates esters, ketones, amines) |
| Reaction Temperature | 0 °C to 80 °C | -78 °C to Room Temp | 75 °C to 100 °C |
| Scalability & Safety | High (Readily scaled, exothermic) | Moderate (Requires cryogenic cooling, pyrophorics) | Moderate to High (Depends on CO source) |
References
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Vogt, E.-J., Zapol'skii, V. A., Nutz, E., & Kaufmann, D. E. "Chemistry of Polyhalogenated Nitrobutadienes, Part 11: ipso-Formylation of 2-Chlorothiophenes under Vilsmeier-Haack Conditions." Zeitschrift für Naturforschung B, 2012.1
-
Snieckus, V. "Directed ortho metalation." Wikipedia / Chemical Reviews, 1990. 2
-
Beller, M., et al. "Palladium-catalyzed formylation of aryl bromides: elucidation of the catalytic cycle of an industrially applied coupling reaction." PubMed / NIH, 2008. 3
-
Li, D., Wei, L., Xiong, W., Jiang, H., & Qi, C. "Palladium-Catalyzed Reductive Formylation of Aryl Iodides with CO2 under Mild Conditions." Journal of Organic Chemistry, 2023. 4
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reactivity of 5-Bromo-2-[(2-chlorobenzyl)oxy]-3-iodobenzaldehyde vs. similar intermediates
An in-depth technical analysis for researchers, scientists, and drug development professionals evaluating advanced polyhalogenated intermediates.
Introduction & Structural Rationale
In the design of complex active pharmaceutical ingredients (APIs), the strategic selection of building blocks dictates the efficiency of the entire synthetic route. 5-Bromo-2-[(2-chlorobenzyl)oxy]-3-iodobenzaldehyde is a highly programmable, "Swiss Army knife" scaffold. Derived from the versatile1[1], this specific protected intermediate features three distinct, orthogonally reactive sites:
-
C1-Aldehyde: Primed for reductive amination, Wittig olefination, or condensation.
-
C3-Iodo Group: Highly reactive handle for rapid, low-temperature palladium-catalyzed cross-coupling.
-
C5-Bromo Group: A secondary handle reserved for subsequent high-temperature functionalization[2].
Mechanistic Causality: The 2-Chlorobenzyl Advantage
A common dilemma when utilizing the 2-hydroxy-3-iodo-5-bromo scaffold is the management of the free phenol. Unprotected phenols can coordinate with palladium catalysts or require excess base, which inadvertently accelerates oxidative addition into the C-Br bond, ruining haloselectivity.
While standard benzyl or methyl ethers are common workarounds, the 2-chlorobenzyl ether offers a unique kinetic advantage. The electron-withdrawing ortho-chlorine atom subtly deactivates the benzylic position. This makes it significantly more resistant to premature hydrogenolysis or mild Lewis acids compared to a standard benzyl group, yet it remains cleanly cleavable under targeted, strong Lewis acidic conditions[3].
Comparative Performance Analysis
To objectively evaluate this intermediate, we must compare its reactivity and stability profile against three common structural analogs. The data below summarizes expected performance in a standard sequential cross-coupling workflow.
| Intermediate Analog | C3-I Suzuki Yield (25°C) | C5-Br Suzuki Yield (80°C) | Ether Stability (Pd/C, H₂, 1 atm) | Ideal Deprotection Conditions |
| 2-[(2-Chlorobenzyl)oxy] | >95% (High selectivity) | 88% | Moderate (Resists brief exposure) | BCl₃ or TFA/Thioanisole |
| 2-Hydroxy (Unprotected) | <50% (Phenol interference) | N/A (Oligomerizes) | N/A | N/A |
| 2-Methoxy | >95% | 85% | High (Completely stable) | BBr₃ (Harsh, damages aldehyde) |
| 2-(Benzyloxy) (Standard) | >95% | 86% | Low (Cleaves rapidly) | H₂, Pd/C (Ruins orthogonality) |
Sequential Orthogonal Workflow
The true power of this intermediate lies in its ability to undergo sequential cross-couplings without intermediate protecting group manipulations. The oxidative addition of Pd(0) into the C-I bond (Bond Dissociation Energy ~65 kcal/mol) is kinetically favored at room temperature. The C-Br bond (~81 kcal/mol) remains inert until thermal activation (>80°C) is applied, allowing for 2[2].
Figure 1: Sequential orthogonal cross-coupling workflow exploiting C-I and C-Br bond reactivity.
Self-Validating Experimental Protocols
As a self-validating system, each step in this workflow is designed with built-in analytical checkpoints to ensure reaction fidelity before proceeding to the next stage.
Protocol A: Selective C3-Suzuki-Miyaura Coupling (C-I Activation)
Causality: We strictly maintain the temperature at 25°C and limit the boronic acid to 1.05 equivalents. This prevents the Pd(0) species from overcoming the activation energy barrier required to insert into the C5-Br bond, ensuring absolute regiocontrol.
-
Setup: In a rigorously degassed flask, combine 5-Bromo-2-[(2-chlorobenzyl)oxy]-3-iodobenzaldehyde (1.0 eq), arylboronic acid (1.05 eq), and Na₂CO₃ (2.0 eq) in a Toluene/EtOH/H₂O (2:1:1) mixture.
-
Catalysis: Add Pd(PPh₃)₄ (0.05 eq) and stir at 25°C for 4 hours.
-
Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 4:1). The reaction is complete when the starting material spot (Rf ~0.5) disappears and a new, slightly more polar spot (Rf ~0.4) appears. Crucially, run a GC-MS of the crude aliquot; the presence of the molecular ion minus iodine, but retaining the bromine isotope pattern (1:1 ratio of M / M+2), validates that over-coupling has not occurred.
Protocol B: C5-Sonogashira Coupling (C-Br Activation)
Causality: With the iodine depleted, we elevate the temperature to 80°C and introduce a CuI co-catalyst. This facilitates the transmetalation of the terminal alkyne, driving the previously dormant C-Br coupling.
-
Setup: Dissolve the C3-coupled intermediate (1.0 eq) in anhydrous Et₃N. Add terminal alkyne (1.2 eq).
-
Catalysis: Add Pd(dppf)Cl₂ (0.05 eq) and CuI (0.1 eq). Heat to 80°C for 12 hours under argon.
-
Validation Checkpoint: Spot the reaction on a TLC plate. The disappearance of the brominated intermediate and the appearance of a highly fluorescent spot under 365 nm UV light (due to the extended conjugation provided by the new alkyne system) confirms successful C5 activation.
Protocol C: 2-Chlorobenzyl Cleavage
Causality: Because the 2-chlorobenzyl group resists standard hydrogenation (which would destructively reduce the newly formed alkyne and aldehyde), we utilize Boron trichloride (BCl₃). This strong Lewis acid selectively coordinates to the ether oxygen, triggering a localized 3 without disrupting the carbon framework[3].
-
Setup: Dissolve the fully elaborated intermediate in anhydrous DCM and cool to -78°C.
-
Cleavage: Dropwise add BCl₃ (1.0 M in DCM, 3.0 eq). Stir for 1 hour, then slowly warm to 0°C.
-
Validation Checkpoint: Quench carefully with MeOH. TLC will reveal a highly polar spot (Rf ~0.1). Expose the TLC plate to a 1% FeCl₃ stain; an immediate dark purple/blue color change validates the successful unmasking of the free phenol.
References
-
ACS Publications. "Haloselective Cross-Coupling via Ni/Photoredox Dual Catalysis". Journal of the American Chemical Society. Available at:[Link]
-
ACS Publications. "Michael-Addition-Triggered Release of Substituents from Tertiary Amines". Organic Letters. Available at:[Link]
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comparative analysis of biological activity of 5-Bromo-2-[(2-chlorobenzyl)oxy]-3-iodobenzaldehyde derivatives
A Comparative Analysis of the Biological Activity of Substituted Benzaldehyde Derivatives: A Guide for Researchers
In the landscape of medicinal chemistry, the benzaldehyde scaffold serves as a foundational structure for the development of novel therapeutic agents. Its derivatives, particularly those with halogen and ether linkages, have demonstrated a wide spectrum of biological activities. This guide provides a comparative analysis of the biological activities of various substituted benzaldehyde derivatives, offering insights into their potential as antimicrobial and anticancer agents. While direct experimental data on 5-Bromo-2-[(2-chlorobenzyl)oxy]-3-iodobenzaldehyde is not extensively available in the public domain, this guide will draw upon data from structurally related compounds to infer potential activities and guide future research.
Antimicrobial Activity of Benzaldehyde Derivatives
Substituted benzaldehydes have been widely investigated for their efficacy against a range of microbial pathogens, including bacteria and fungi. The antimicrobial action of these compounds is often attributed to their ability to interfere with microbial cell membranes and vital cellular processes.[1]
Comparative Antimicrobial Potency
The antimicrobial efficacy of benzaldehyde derivatives is significantly influenced by the nature and position of substituents on the aromatic ring. For instance, the presence of hydroxyl groups can enhance antimicrobial activity.[1] A study on benzaldehyde derivatives immobilized onto amine-terminated polyacrylonitrile demonstrated that the activity increased with the number of phenolic hydroxyl groups.[1]
The following table summarizes the minimum inhibitory concentration (MIC) values for various substituted benzaldehyde derivatives against different microbial strains, providing a comparative view of their potency.
| Derivative | Target Organism | MIC (µg/mL) | Reference |
| Benzaldehyde Thiosemicarbazones | Bacillus subtilis | Varies | [2] |
| Benzaldehyde Thiosemicarbazones | Staphylococcus aureus | Varies | [2] |
| Benzaldehyde Thiosemicarbazones | Escherichia coli | Varies | [2] |
| Benzaldehyde Thiosemicarbazones | Pseudomonas aeruginosa | Varies | [2] |
| Benzaldehyde Thiosemicarbazones | Candida albicans | Varies | [2] |
| 2-substituted benzimidazole derivatives | Escherichia coli | Varies | [3] |
| 2-substituted benzimidazole derivatives | Staphylococcus aureus | Varies | [3] |
| 2-substituted benzimidazole derivatives | Candida albicans | Varies | [3] |
| 2-substituted benzimidazole derivatives | Aspergillus niger | Varies | [3] |
| 4-(2-methylquinoxalinyloxy) benzaldehyde | Gram-positive & Gram-negative bacteria | Not specified | [4] |
Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Disc Diffusion Method)
This protocol outlines a standard method for evaluating the antimicrobial activity of benzaldehyde derivatives.[4]
Objective: To determine the susceptibility of various microbial strains to substituted benzaldehyde derivatives.
Materials:
-
Test compounds (benzaldehyde derivatives)
-
Control antibiotic (e.g., ciprofloxacin)
-
Microbial cultures (e.g., Staphylococcus aureus, Escherichia coli)
-
Nutrient agar plates
-
Sterile filter paper discs
-
Dimethyl sulfoxide (DMSO)
-
Incubator
Procedure:
-
Prepare a stock solution of the test compounds in DMSO.
-
Inoculate the surface of the nutrient agar plates with the microbial culture.
-
Impregnate sterile filter paper discs with the test compound solutions and the control antibiotic.
-
Place the discs on the surface of the inoculated agar plates.
-
Incubate the plates at the appropriate temperature for 24-48 hours.
-
Measure the diameter of the zone of inhibition around each disc.
Caption: Workflow for the Agar Disc Diffusion Antimicrobial Assay.
Anticancer Activity of Benzyloxybenzaldehyde Derivatives
Halogenated and benzyloxy-substituted benzaldehyde derivatives have emerged as a promising class of anticancer agents.[5] Their mechanism of action often involves the induction of apoptosis and inhibition of key signaling pathways in cancer cells.
Comparative Cytotoxicity
A study on a series of benzyloxybenzaldehyde derivatives revealed significant activity against the HL-60 cell line.[5] The following compounds exhibited notable potency at concentrations between 1-10 µM:
-
2-(benzyloxy)benzaldehyde
-
2-(benzyloxy)-4-methoxybenzaldehyde
-
2-(benzyloxy)-5-methoxybenzaldehyde
-
2-(benzyloxy)-5-chlorobenzaldehyde
-
2-[(3-methoxybenzyl)oxy]benzaldehyde
-
2-[(2-chlorobenzyl)oxy]benzaldehyde
-
2-[(4-chlorobenzyl)oxy]benzaldehyde
Among these, 2-[(3-methoxybenzyl)oxy]benzaldehyde was identified as the most potent derivative.[5] This suggests that the position and nature of the substituent on the benzyl ring play a crucial role in determining the anticancer activity.
The following table presents the IC50 values for selected benzyloxybenzaldehyde derivatives against various cancer cell lines.
| Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Benzyloxybenzaldehyde derivatives | HL-60 | 1-10 | [5] |
| Benzohydrazide derivative 9a | MCF-7 | 2 | [5] |
| Halogenated benzothiadiazine derivative | Triple negative breast cancer | 2.93 ±0.07 | [6] |
| ABMM-6 | H1299 | 14.0 | [7] |
| ABMM-24 | H1299 | 13.7 | [7] |
| ABMM-32 | H1299 | 13.0 | [7] |
Signaling Pathways Targeted by Benzaldehyde Derivatives
Benzaldehyde has been shown to suppress multiple signaling pathways in cancer cells by regulating 14-3-3ζ-mediated protein-protein interactions.[8] The pathways affected include PI3K/AKT/mTOR, STAT3, NFκB, and ERK, which are all critical for cancer cell growth and survival.[8]
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A Researcher's Guide to Spectroscopic Fingerprinting: Comparative Analysis of 5-Bromo-2-[(2-chlorobenzyl)oxy]-3-iodobenzaldehyde and Its Analogs
Introduction
In the landscape of modern drug discovery and organic synthesis, the unambiguous structural confirmation of novel molecules is paramount. Substituted benzaldehydes are a critical class of intermediates, forming the backbone of numerous pharmaceutical agents and complex organic structures. Their reactivity and biological activity are exquisitely sensitive to the nature and position of substituents on the aromatic ring. Consequently, a deep understanding of their spectroscopic characteristics is not merely academic but a crucial prerequisite for advancing research.
This document is designed for researchers, chemists, and drug development professionals, offering both foundational principles and practical, data-driven insights to guide their own analytical workflows.
Part 1: Foundational Principles & Experimental Workflows
A multi-spectroscopic approach is essential for comprehensive structural elucidation. Each technique provides a unique piece of the structural puzzle.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR spectroscopy probes the magnetic environments of atomic nuclei. ¹H NMR reveals the number of different types of protons, their relative numbers (integration), and their connectivity (spin-spin splitting). ¹³C NMR provides information on the number and electronic environment of carbon atoms. For substituted benzaldehydes, NMR is invaluable for confirming the substitution pattern on the aromatic ring and identifying characteristic functional group signals.[1]
-
Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrational frequencies of chemical bonds. It is an excellent tool for identifying the presence of specific functional groups. For our target molecule, the key vibrations are the carbonyl (C=O) stretch of the aldehyde and the C-O stretch of the ether linkage, as well as stretches associated with the aromatic ring and carbon-halogen bonds.[2][3]
-
Mass Spectrometry (MS): MS measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through fragmentation analysis, offers clues about its structure. The presence of bromine, chlorine, and iodine atoms in our target molecule and its analogs will produce highly characteristic isotopic patterns, which are definitive diagnostic markers.[4][5][6]
General Experimental Workflow
A robust analytical workflow ensures data quality and reproducibility. The following diagram outlines a standard procedure for the spectroscopic characterization of a synthetic compound like 5-Bromo-2-[(2-chlorobenzyl)oxy]-3-iodobenzaldehyde.
Detailed Experimental Protocols
The following are generalized protocols that serve as a validated starting point for analysis.
1. NMR Spectroscopy Protocol
-
Sample Preparation: Accurately weigh 5-10 mg of the benzaldehyde analog.[7]
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Ensure the solvent choice does not have peaks that overlap with key analyte signals.[8]
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm), unless the solvent contains it.[9]
-
Data Acquisition: Record ¹H and ¹³C NMR spectra on a 300 MHz or higher field spectrometer.[10]
-
Typical ¹H NMR parameters: spectral width of 12-15 ppm, sufficient number of scans for a good signal-to-noise ratio.
-
Typical ¹³C NMR parameters: spectral width of 220-250 ppm, with proton decoupling.[10]
-
Data Processing: Process the raw data using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal. Integrate ¹H NMR signals and identify peak multiplicities.
2. GC-MS (Electron Ionization) Protocol
-
Sample Preparation: Prepare a dilute solution of the analyte (approx. 1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.
-
Instrumentation Setup: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
-
GC Method:
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium.
-
Oven Program: Start at a suitable temperature (e.g., 100°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature (e.g., 280°C) and hold.
-
-
MS Method:
-
Data Analysis: Identify the peak corresponding to the analyte in the total ion chromatogram (TIC). Extract the mass spectrum for this peak and analyze the molecular ion and fragmentation pattern.
3. FT-IR (ATR) Protocol
-
Sample Preparation: Place a small amount of the solid, crystalline sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum, typically in the range of 4000–400 cm⁻¹.[8] Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Record a background spectrum of the clean ATR crystal before running the sample.
-
Data Processing: The instrument software will automatically perform a background subtraction. Identify the wavenumbers (cm⁻¹) of key absorption bands.
Part 2: Comparative Spectroscopic Analysis
We will now analyze the expected spectroscopic features of 5-Bromo-2-[(2-chlorobenzyl)oxy]-3-iodobenzaldehyde by comparing it with known analogs.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) |
| Target Molecule | 5-Bromo-2-[(2-chlorobenzyl)oxy]-3-iodobenzaldehyde | C₁₄H₉BrClIO₂ | 479.48 |
| Analog 1: Benzaldehyde[12] | C₇H₆O | 106.12 | |
| Analog 2: 5-Bromo-2-iodobenzaldehyde[13] | C₇H₄BrIO | 310.91 | |
| Analog 3: 4-Chlorobenzaldehyde[12] | C₇H₅ClO | 140.57 | |
| Analog 4: 2-Bromobenzaldehyde[12] | C₇H₅BrO | 185.02 | |
| Analog 5: 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde[11] | C₁₄H₁₀Br₂O₂ | 370.04 |
¹H NMR Spectroscopy
The aldehyde proton is highly deshielded and typically appears as a singlet between δ 9.5 and 10.5 ppm.[9][14] The aromatic protons resonate between δ 7.0 and 8.5 ppm, with their chemical shifts and splitting patterns being highly dependent on the electronic effects (inductive vs. resonance) of the substituents.
| Compound | Aldehyde-H (δ ppm) | Aromatic-H (δ ppm) | Other Protons (δ ppm) |
| Analog 1: Benzaldehyde[9] | ~10.0 (s, 1H) | 7.51-7.87 (m, 5H) | - |
| Analog 3: 4-Chlorobenzaldehyde[12] | ~9.98 (s, 1H) | 7.82 (d, 2H), 7.51 (d, 2H) | - |
| Analog 4: 2-Bromobenzaldehyde[12] | ~10.29 (s, 1H) | 7.32-7.87 (m, 4H) | - |
| Analog 5: 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde | Not available, but expected ~10.3 ppm | Expected 7.0-8.0 ppm | Expected ~5.2 ppm (s, 2H, -OCH₂-) |
| Predicted: Target Molecule | ~10.2-10.4 (s, 1H) | ~7.5-8.2 (2H, ring A), ~7.2-7.5 (4H, ring B) | ~5.2-5.4 (s, 2H, -OCH₂-) |
Analysis and Prediction:
-
Aldehyde Proton: The aldehyde proton of the target molecule is predicted to be in the δ 10.2-10.4 ppm range. The presence of three electron-withdrawing halogens on the same ring will strongly deshield this proton.
-
Benzylic Protons (-OCH₂-): The methylene protons of the benzyl ether group are expected to appear as a sharp singlet around δ 5.2-5.4 ppm. This is a characteristic signal for this functional group.
-
Aromatic Protons (Ring A - Aldehyde Ring): The aldehyde-bearing ring has two remaining protons. Due to the complex substitution, they will likely appear as two distinct doublets in the downfield region (δ 7.5-8.2 ppm). The proton at C6 will be ortho to the bromine and will show a doublet. The proton at C4 will be flanked by bromine and iodine and will also appear as a doublet.
-
Aromatic Protons (Ring B - Chlorobenzyl Ring): The four protons on the 2-chlorobenzyl ring will appear as a complex multiplet in the δ 7.2-7.5 ppm region, typical for a substituted phenyl group.
¹³C NMR Spectroscopy
The carbonyl carbon of an aldehyde is highly deshielded, appearing far downfield between δ 190 and 215 ppm.[15] Aromatic carbons resonate between δ 110 and 170 ppm, with carbons directly attached to electronegative atoms (halogens, oxygen) being more deshielded.
| Compound | Aldehyde C=O (δ ppm) | Aromatic C (δ ppm) | Other Carbons (δ ppm) |
| Analog 1: Benzaldehyde[12] | ~192.4 | 128.9, 129.7, 134.4, 136.3 | - |
| Analog 3: 4-Chlorobenzaldehyde[12] | ~190.8 | 129.3, 130.8, 134.6, 140.8 | - |
| Analog 4: 2-Bromobenzaldehyde[12] | ~191.6 | 126.9, 127.7, 129.6, 133.3, 133.7, 135.1 | - |
| Analog 5: 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde | Not available, but expected ~190 ppm | Not available | Expected ~70 ppm (-OCH₂-) |
| Predicted: Target Molecule | ~190-192 | ~90-160 | ~71-73 (-OCH₂-) |
Analysis and Prediction:
-
Carbonyl Carbon: The aldehyde carbon is predicted to be around δ 190-192 ppm.
-
Benzylic Carbon: The methylene carbon (-OCH₂-) should appear around δ 71-73 ppm.
-
Aromatic Carbons: The 12 aromatic carbons will produce a complex spectrum.
-
C-Br, C-Cl, C-O: Carbons directly attached to these electronegative atoms will be deshielded (shifted downfield).
-
C-I: The carbon attached to iodine (C3) will show a significant upfield shift due to the "heavy atom effect," a key diagnostic feature. It is predicted to be around δ 90-100 ppm.
-
The remaining aromatic carbons will appear in the expected δ 115-140 ppm range.
-
Infrared (IR) Spectroscopy
The most prominent feature in the IR spectrum of an aldehyde is the intense C=O stretching absorption. For aromatic aldehydes, this peak is typically found at a lower frequency than for aliphatic aldehydes due to conjugation.[16][17]
| Compound | C=O Stretch (cm⁻¹) | Aldehyde C-H Stretch (cm⁻¹) | Other Key Bands (cm⁻¹) |
| Analog 1: Benzaldehyde[14] | ~1705 | ~2745, ~2820 | ~3060 (Aromatic C-H), ~1595 (C=C) |
| General Aromatic Aldehyde [16] | 1710-1685 | 2830-2695 | ~1200-1000 (C-O stretch for ether) |
| Predicted: Target Molecule | ~1690-1700 | ~2750, ~2830 | ~1250 (Ar-O-CH₂), ~1050 (C-Br), <700 (C-Cl, C-I) |
Analysis and Prediction:
-
C=O Stretch: Due to conjugation with the aromatic ring, a strong, sharp absorption is predicted in the 1690-1700 cm⁻¹ range.
-
Aldehyde C-H Stretch: Look for two characteristic medium-intensity bands, often called a "Fermi doublet," around 2750 cm⁻¹ and 2830 cm⁻¹. The presence of the peak around 2750 cm⁻¹ is a strong confirmation of the aldehyde group.[16]
-
C-O Ether Stretch: A strong band corresponding to the aryl-alkyl ether C-O stretch should be visible around 1250 cm⁻¹.
-
C-X Stretches: Carbon-halogen stretches appear in the fingerprint region. The C-Br stretch is expected around 1050 cm⁻¹, while C-Cl and C-I stretches will appear at lower wavenumbers (<700 cm⁻¹).[3]
Mass Spectrometry (MS)
Mass spectrometry of halogenated compounds is particularly informative due to the characteristic isotopic patterns of chlorine and bromine.[4]
-
Chlorine: Has two main isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. A fragment containing one chlorine atom will show two peaks (M and M+2) with a 3:1 intensity ratio.
-
Bromine: Has two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[5] A fragment with one bromine atom will show two peaks (M and M+2) of nearly equal height.
-
Iodine: Is monoisotopic (¹²⁷I).[5]
For our target molecule, which contains one Br, one Cl, and one I, the molecular ion region will be complex but predictable. The primary fragmentation is expected to be the cleavage of the benzylic C-O bond, as this forms a stable benzylic carbocation.
Analysis and Prediction:
-
Molecular Ion (M⁺): A complex cluster of peaks will be observed around m/z 478, 480, and 482, reflecting the combined isotopic contributions of Br and Cl.
-
Fragment 1 (m/z 125/127): The most intense peak in the spectrum is likely to be the 2-chlorobenzyl cation. It will appear as a pair of peaks with a characteristic 3:1 intensity ratio, confirming the presence of one chlorine atom in this fragment.
-
Fragment 2 (m/z 353/355): The other major fragment will be the substituted benzaldehyde radical cation. It will show a 1:1 peak ratio for M and M+2, confirming the presence of the bromine atom.
-
Further Fragmentation: Fragment 2 may lose carbon monoxide (CO, 28 Da) to give a fragment at m/z 325/327. Fragment 1 may lose a chlorine radical to give a fragment at m/z 90.
Conclusion
While direct spectroscopic data for 5-Bromo-2-[(2-chlorobenzyl)oxy]-3-iodobenzaldehyde is not published, a rigorous and scientifically sound prediction of its spectral characteristics can be achieved through a comparative analysis of its structural analogs. This guide has outlined the expected ¹H NMR, ¹³C NMR, IR, and MS data, grounding these predictions in the fundamental principles of spectroscopy and established data from similar molecules.
The key predicted identifiers for the target molecule are:
-
¹H NMR: An aldehyde proton singlet above δ 10.2 ppm, a benzylic methylene singlet around δ 5.3 ppm, and distinct aromatic signals for both phenyl rings.
-
¹³C NMR: A carbonyl carbon around δ 191 ppm and a significantly upfield-shifted carbon signal (δ ~90-100 ppm) corresponding to the iodine-bearing carbon.
-
IR: A strong C=O stretch below 1700 cm⁻¹ and a characteristic aldehyde C-H Fermi doublet (~2750, 2830 cm⁻¹).
-
MS: A highly characteristic fragmentation pattern dominated by benzylic C-O bond cleavage, yielding major fragments at m/z 125/127 (3:1 ratio) and m/z 353/355 (1:1 ratio).
This comparative methodology serves as a powerful tool for any researcher working with novel compounds, enabling confident structural elucidation and a deeper understanding of structure-property relationships.
References
-
Santhi, N., & Sivakumar, A. (2013). Synthesis, Complexation, Spectral and Antimicrobial Study of Some Novel 5-Bromo-2-Fluorobenzaldehydeoxime. International Letters of Chemistry, Physics and Astronomy, 3, 46-52. Available at: [Link]
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Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. Available at: [Link]
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Doc Brown's Chemistry. (2026). proton 1H NMR spectrum of benzaldehyde C6H5CHO. Available at: [Link]
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ResearchGate. (2013). Synthesis, Complexation, Spectral and Antimicrobial Study of Some Novel 5-Bromo-2-Fluorobenzaldehydeoxime. Available at: [Link]
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Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Available at: [Link]
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Smith, B. C. (2017). The C=O Bond, Part II: Aldehydes. Spectroscopy Online. Available at: [Link]
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Smith, B. C. (2023). Halogenated Organics and Their Infrared Spectra. Spectroscopy Online. Available at: [Link]
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ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds. Retrieved March 7, 2026, from [Link]
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University of Calgary. (n.d.). IR: aldehydes. Retrieved March 7, 2026, from [Link]
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Bai, G., et al. (2014). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. RSC Advances. Available at: [Link]
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Beilstein Journals. (n.d.). Supporting Information: Rhodium-catalyzed reductive carbonylation of aryl iodides to arylaldehydes with syngas. Retrieved March 7, 2026, from [Link]
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Al-Hamdani, A. A. S., et al. (2020). Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray, Hirshfeld surface and lattice energy analyses. PLoS ONE, 15(4), e0232142. Available at: [Link]
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OpenStax. (2023). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry. Available at: [Link]
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Gkiouvetidis, P., et al. (2025). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Molecules, 30(5), 1145. Available at: [Link]
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Chemistry LibreTexts. (2025). 19.14: Spectroscopy of Aldehydes and Ketones. Available at: [Link]
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Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved March 7, 2026, from [Link]
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ResearchGate. (n.d.). N.m.r. data of substituted benzaldehyde dimethyl acetals. Retrieved March 7, 2026, from [Link]
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van der Pijl, F., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters, 21(11), 4332–4336. Available at: [Link]
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Gauze, G. F., et al. (2006). 1H chemical shifts in NMR. Part 24—proton chemical shifts in some gem‐difunctional compounds: 3‐endo. Journal of Physical Organic Chemistry, 19(6), 376-383. Available at: [Link]
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Advanced Synthetic Strategies for Halogenated Benzaldehydes: A Comparative Literature Review & Protocol Guide
Halogenated benzaldehydes are highly privileged scaffolds in drug discovery and agrochemical development. They serve as critical electrophilic building blocks for cross-coupling, reductive aminations, and heterocycle synthesis. Historically, introducing halogens onto a benzaldehyde core—or vice versa—relied on harsh, unselective conditions (e.g., Reimer-Tiemann reactions or uncontrolled electrophilic aromatic substitutions). Because the aldehyde group is strongly electron-withdrawing and meta-directing, accessing ortho- or para-halogenated derivatives directly has traditionally been a synthetic bottleneck.
As a Senior Application Scientist, I have evaluated the recent paradigm shifts in this space. Modern methodologies have bifurcated into two highly efficient strategies: Late-Stage C–H Halogenation using Transient Directing Groups (TDGs), and Reductive Formylation of pre-existing aryl halides. This guide objectively compares these alternatives, dissects their mechanistic causality, and provides self-validating experimental protocols to integrate these workflows into your laboratory.
Comparative Analysis of Modern Synthetic Pathways
Pathway A: Late-Stage C–H Halogenation via Transient Directing Groups (TDGs)
Direct halogenation of benzaldehyde typically yields meta-substituted products due to the deactivating nature of the carbonyl group. To circumvent this, recent advances employ a Transient Directing Group (TDG) strategy [1]. By introducing a catalytic amount of an amine (e.g., trifluoromethylaniline), the aldehyde is reversibly converted into an imine in situ. The imine nitrogen acts as a Lewis basic tether, coordinating to a Palladium catalyst and directing it explicitly to the ortho-C–H bond via a Concerted Metalation-Deprotonation (CMD) mechanism. Following halogenation by N-halosuccinimides (NCS/NBS), the imine spontaneously hydrolyzes, releasing the ortho-halogenated benzaldehyde and recycling the amine catalyst.
Pathway B: Reductive Formylation of Aryl Halides
When the desired halogenation pattern is too complex for directed C–H activation, the "bottom-up" approach of formylating a polyhalogenated benzene is preferred.
-
Electrochemical Formylation: This protocol utilizes N,N-dimethylformamide (DMF) as both the solvent and the formyl source [2]. Driven by a constant electrical current in an undivided cell, single-electron transfer events generate formyl radicals that couple with the aryl halide.
-
Palladium-Catalyzed CO₂ Reduction: A highly sustainable alternative utilizes CO₂ (1 atm) as the carbonyl source and phenylsilane as a mild hydride donor [3]. This method excels in late-stage formylation of aryl iodides without over-reducing the resulting aldehyde to an alcohol.
Quantitative Performance Comparison
The following table synthesizes the operational parameters, yields, and environmental profiles of these three leading methodologies to assist in route selection.
| Parameter | Pd-Catalyzed TDG Halogenation [1] | Electrochemical DMF Formylation [2] | Pd-Catalyzed CO₂ Formylation [3] |
| Synthetic Strategy | C–H Functionalization | Reductive Coupling | Reductive Carbonylation |
| Reagents / Catalyst | Pd(OAc)₂, Amine (TDG), NBS/NCS | Ni Foam (Cathode), Mg (Anode), DMF | Pd(PCy₃)₂Cl₂, CO₂, Phenylsilane |
| Typical Yield Range | 65% – 91% | 50% – 85% | 70% – 95% |
| Regioselectivity | Strictly ortho to the aldehyde | Dictated by starting halide position | Dictated by starting iodide position |
| Functional Group Tolerance | Moderate (Sensitive to strong nucleophiles) | High (Tolerates -OH, -NH₂, esters) | High (Tolerates ketones, nitriles) |
| Environmental Impact | Moderate (Requires stoichiometric halogen) | Low (Replaces heavy metal oxidants) | Very Low (Utilizes greenhouse gas) |
| Scalability | Good (Standard batch reactors) | Excellent (Flow-cell adaptable) | Moderate (Requires gas-handling) |
Mechanistic Pathway: TDG-Directed Halogenation
To understand the causality of the TDG strategy, we must visualize the catalytic cycle. The reversible condensation of the amine is the thermodynamic engine that drives the regioselectivity of this reaction.
Caption: Catalytic cycle of Pd-catalyzed ortho-halogenation utilizing a Transient Directing Group (TDG).
Validated Experimental Protocols
The following protocols are designed as self-validating systems. In-process controls and the mechanistic reasoning behind critical steps are explicitly detailed to ensure reproducibility.
Protocol A: Pd-Catalyzed Ortho-Bromination of Benzaldehyde (TDG Strategy)
Objective: Selective installation of a bromine atom at the ortho-position of a substituted benzaldehyde.
-
Reaction Assembly: In an oven-dried Schlenk tube, add the benzaldehyde derivative (1.0 equiv), N-bromosuccinimide (NBS, 1.2 equiv), Pd(OAc)₂ (10 mol%), and 2-trifluoromethylaniline (TDG, 20 mol%).
-
Causality: The 2-trifluoromethylaniline acts as the TDG. Its electron-withdrawing CF₃ group ensures the resulting imine is electrophilic enough to undergo rapid hydrolysis post-halogenation, preventing catalyst trapping.
-
-
Solvent Addition: Add hexafluoroisopropanol (HFIP) and acetic acid (AcOH) in a 9:1 ratio to reach a 0.2 M concentration.
-
Causality: HFIP is a strongly hydrogen-bonding, highly polar solvent that stabilizes the polar transition state during C–H activation. AcOH acts as a proton shuttle to facilitate the Concerted Metalation-Deprotonation (CMD) step.
-
-
Heating & Monitoring: Seal the tube and stir at 80 °C for 12–16 hours. Monitor via LC-MS.
-
Self-Validation: The solution will transition from a pale yellow to a deep amber as the active Pd-imine palladacycle forms. Disappearance of the starting mass and appearance of the[M+79] peak confirms conversion.
-
-
Workup & Hydrolysis: Cool to room temperature, dilute with ethyl acetate, and wash vigorously with 1M HCl (3x).
-
Causality: The acidic wash forces the thermodynamic equilibrium of the transient imine entirely back to the aldehyde, ensuring no amine-bound product is lost during purification.
-
-
Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel flash chromatography (Hexanes/EtOAc).
Protocol B: Electrochemical Formylation using DMF
Objective: Conversion of an aryl bromide to a benzaldehyde derivative using DMF as the formyl source [2].
Caption: Experimental workflow for the electrochemical formylation of aryl halides.
-
Cell Preparation: Equip an undivided electrochemical cell with a Nickel foam cathode (1 cm x 1 cm) and a Magnesium rod anode.
-
Causality: The Mg anode is sacrificial. It preferentially oxidizes (Mg → Mg²⁺ + 2e⁻), protecting the newly formed, oxidation-sensitive benzaldehyde from being destroyed at the anode.
-
-
Electrolyte & Substrate Loading: Add the aryl bromide (1.0 equiv) and tetrabutylammonium tetrafluoroborate (TBABF₄, 0.1 M) to the cell. Dissolve in anhydrous DMF (10 mL).
-
Causality: DMF serves a dual purpose: it provides the high dielectric constant necessary for ion mobility (solvent) and acts as the formyl radical precursor upon single-electron reduction at the cathode.
-
-
Electrolysis: Apply a constant current (galvanostatic mode) of 15 mA for 4 F/mol.
-
Self-Validation: Hydrogen gas evolution will be visible at the Ni cathode. The Mg anode will slowly pit and dissolve. A constant current prevents localized thermal spikes that could trigger substrate dimerization (Ullmann-type coupling).
-
-
Quench: Turn off the power supply. Pour the reaction mixture into ice-cold water.
-
Causality: The aqueous quench collapses the hemiaminolate intermediate (formed from the coupling of the aryl radical and DMF) into the final aldehyde, releasing dimethylamine as a byproduct.
-
-
Extraction: Extract with diethyl ether (3x), wash with brine, dry, and concentrate for column chromatography.
References
- Pd‐catalyzed ortho‐halogenation of benzaldehydes with N‐chloro and N‐bromosuccinimide through transient imine directing strategy employing trifluoromethylanilines as transient directing mediators.
- Electrochemical formylation of aryl halides by using DMF as a formyl source. New Journal of Chemistry (RSC Publishing).
- Palladium-Catalyzed Reductive Formylation of Aryl Iodides with CO₂ under Mild Conditions. American Chemical Society (ACS).
Comparative Profiling of Next-Generation KRAS G12C Inhibitors: Divarasib vs. First-Generation Standards
Executive Summary & Mechanistic Rationale
The therapeutic landscape for KRAS G12C-driven malignancies has been fundamentally transformed by the advent of covalent switch-II pocket inhibitors. While first-generation agents like sotorasib and adagrasib successfully validated the druggability of KRAS, clinical responses are often limited by acquired resistance and incomplete target engagement[1].
This technical guide cross-references recent experimental findings to objectively compare the next-generation inhibitor divarasib (GDC-6036) against established alternatives. As application scientists, we must look beyond basic IC50 values and understand the structural causality driving these metrics. KRAS G12C inhibitors function by exploiting the mutant cysteine residue (Cys12), irreversibly trapping the protein in its inactive, GDP-bound state. The experimental superiority of divarasib stems from its structural optimization: the incorporation of an amino group at the isoquinoline-C3 position allows the molecule to form critical hydrogen bonds with Asp69 and Glu63[2]. This drastically enhances the non-covalent binding affinity prior to the covalent Michael addition, resulting in a highly efficient target alkylation rate and rapid kinetics.
Mechanism of KRAS G12C inhibition via covalent binding to the GDP-bound inactive state.
Comparative Efficacy & Pharmacodynamics Data
To objectively benchmark these compounds, we must cross-reference their biochemical and cellular profiles. Divarasib demonstrates a median cellular IC50 of 0.18 to 0.56 nM across multiple KRAS G12C-positive cell lines, making it 5 to 20 times more potent than sotorasib and adagrasib[3][4]. Furthermore, its selectivity window is exceptionally wide, minimizing off-target toxicity.
Table 1: Quantitative Comparison of KRAS G12C Inhibitors
| Compound | Target State | Median Cellular IC50 (nM) | Selectivity (G12C vs. WT) | Clinical ORR (NSCLC) |
| Divarasib (GDC-6036) | Inactive (GDP-bound) | 0.18 – 0.56 | >16,000-fold | 53.4% |
| Sotorasib (AMG510) | Inactive (GDP-bound) | 12.75 | ~300-fold | 37.1% |
| Adagrasib (MRTX849) | Inactive (GDP-bound) | 17.88 | ~300-fold | 42.9% |
Data synthesized from published in vitro characterizations and Phase I/II clinical trial readouts[2][5].
Self-Validating Experimental Protocols
For researchers seeking to replicate these comparative findings or benchmark novel pipeline compounds, assay design is critical. The following protocols are engineered as self-validating systems, ensuring that the data generated is a true reflection of on-target mechanism rather than experimental artifact.
Protocol A: Target Engagement via pERK AlphaLISA
Measuring phosphorylated ERK (pERK) provides a direct downstream readout of KRAS activity. We utilize AlphaLISA over traditional Western Blotting because it offers a broader dynamic range and high-throughput quantification, which is essential for generating precise Hill slopes and IC50 curves.
-
Step 1: Cell Seeding & Starvation. Seed MIA PaCa-2 cells (KRAS G12C homozygous) at 10,000 cells/well in a 96-well plate.
-
Causality Check: You must starve the cells in 0.1% FBS for 16 hours prior to dosing. Removing exogenous growth factors ensures that basal pERK levels are strictly driven by the oncogenic KRAS mutation, eliminating confounding RTK-mediated noise from the serum.
-
-
Step 2: Compound Dosing. Treat the cells with a 10-point, 3-fold serial dilution of divarasib, sotorasib, and adagrasib (top concentration 1 µM) for exactly 2 hours.
-
Step 3: Lysis & Detection. Lyse cells using a supplemented lysis buffer containing both protease and phosphatase inhibitors (crucial to preserve the transient pERK signal). Add AlphaLISA acceptor and donor beads targeting pERK1/2 (Thr202/Tyr204).
-
Step 4: Validation. A successful assay must show a complete signal bottoming out at high concentrations (indicating 100% target engagement). If the baseline does not drop, suspect incomplete lysis or phosphatase degradation.
Protocol B: 3D Spheroid Viability Assay (CellTiter-Glo 3D)
Standard 2D monolayers often overstate compound efficacy. 3D spheroids establish nutrient and oxygen gradients that mimic the hypoxic tumor microenvironment, providing highly translatable IC50 values.
-
Step 1: Spheroid Formation. Seed NCI-H358 cells in ultra-low attachment (ULA) round-bottom plates at 2,000 cells/well. Centrifuge the plates at 200 x g to promote cellular aggregation. Incubate for 72 hours until solid, uniform spheroids form.
-
Step 2: Dosing Regimen. Apply the inhibitors in a 14-day continuous dosing regimen, refreshing the media and drug every 72 hours.
-
Causality Check: Because these are covalent inhibitors targeting the inactive GDP-bound state, they require sustained exposure to capture the dynamic cycling of KRAS between GTP and GDP states. Short-term dosing will yield artificially weak IC50 values.
-
-
Step 3: Viability Readout. Add CellTiter-Glo 3D reagent. The specialized detergent concentration in this reagent is optimized to penetrate dense 3D structures, fully lysing the cells to release ATP, which drives the luminescent reaction proportional to the number of viable cells.
References
- Discovery and Characterization of Divarasib (GDC-6036), a Potent Covalent Inhibitor of KRAS G12C.
- Divarasib in the Evolving Landscape of KRAS G12C Inhibitors for NSCLC. NIH PMC.
- Insights into direct KRAS inhibition strategies for cancer tre
- An updated overview of K-RAS G12C inhibitors in advanced stage non-small cell lung cancer. NIH PMC.
Sources
- 1. Divarasib in the Evolving Landscape of KRAS G12C Inhibitors for NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. An updated overview of K-RAS G12C inhibitors in advanced stage non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
5-Bromo-2-[(2-chlorobenzyl)oxy]-3-iodobenzaldehyde proper disposal procedures
As a Senior Application Scientist, I understand the critical importance of proper chemical handling and disposal, not just for regulatory compliance, but for the safety of our researchers and the integrity of our work. This guide provides a detailed, step-by-step procedure for the safe disposal of 5-Bromo-2-[(2-chlorobenzyl)oxy]-3-iodobenzaldehyde, a complex halogenated aromatic aldehyde. The procedures outlined here are grounded in established safety protocols for handling similar chemical structures and are designed to be both comprehensive and easy to follow for laboratory professionals.
Hazard Profile and Immediate Safety Precautions
Inferred Hazard Profile:
| Hazard Classification | Description | Precautionary Measures |
| Acute Oral Toxicity | Harmful if swallowed.[1] | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[1] |
| Skin Corrosion/Irritation | Causes skin irritation.[1] | Wear protective gloves and clothing.[1] In case of contact, wash skin with plenty of soap and water.[1] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1] | Wear eye and face protection.[1] If in eyes, rinse cautiously with water for several minutes.[1] |
| Respiratory Irritation | May cause respiratory irritation.[1] | Avoid breathing dust. Use only in a well-ventilated area, preferably a fume hood.[1] |
| Environmental Hazards | Halogenated organic compounds are generally treated as hazardous to the environment. | Should not be released into the environment.[1] |
Immediate Actions Before Handling:
-
Consult the SDS for similar compounds: Familiarize yourself with the hazards of compounds like 3-bromobenzaldehyde and 2-chlorobenzaldehyde.[1][2]
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety goggles with side shields.[3]
-
Ventilation: Handle this compound in a certified chemical fume hood to minimize inhalation exposure.[3]
-
Know Emergency Locations: Be aware of the location and proper use of the nearest safety shower, eyewash station, and fire extinguisher.[4]
Step-by-Step Disposal Procedure
The guiding principle for the disposal of 5-Bromo-2-[(2-chlorobenzyl)oxy]-3-iodobenzaldehyde is its classification as a halogenated organic waste .[3] Halogenated and non-halogenated waste streams must be kept separate to ensure proper disposal and to avoid unnecessary increases in disposal costs.[5]
Step 1: Waste Segregation and Collection
-
Identify as Halogenated Waste: Due to the presence of bromine, chlorine, and iodine, this compound must be disposed of in a designated halogenated organic waste container.[3]
-
Use a Designated Container:
-
Select a clearly labeled, leak-proof container made of a compatible material (e.g., high-density polyethylene or glass).
-
The container must be labeled "Halogenated Organic Waste" and should list the full chemical name: "5-Bromo-2-[(2-chlorobenzyl)oxy]-3-iodobenzaldehyde".[3]
-
-
Solid Waste:
-
Collect any solid residue of the compound, contaminated weigh boats, or filter paper directly into the designated solid halogenated waste container.
-
Avoid creating dust during transfer.[1]
-
-
Contaminated Labware:
-
Disposable labware (e.g., pipette tips, gloves) that has come into contact with the compound should be placed in the solid halogenated waste container.
-
Non-disposable glassware should be decontaminated by rinsing with a suitable solvent (e.g., acetone or ethanol) and the rinsate collected as liquid halogenated waste.
-
Step 2: Liquid Waste Management (if applicable)
If the compound is dissolved in a solvent for experimental use, the resulting solution must also be treated as halogenated waste.
-
Collect all rinsates: Any solvent used to rinse glassware or equipment that was in contact with the compound must be collected in a designated liquid halogenated waste container.
-
Do not mix with non-halogenated solvents: Keep this waste stream separate from other organic solvent wastes like methanol or hexane.[5]
Step 3: Container Management and Storage
-
Keep Containers Closed: Waste containers should be securely capped at all times, except when adding waste, to prevent the release of vapors.[3]
-
Do Not Overfill: Fill waste containers to no more than 80-90% of their capacity to allow for expansion and prevent spills.[6]
-
Secondary Containment: Store waste containers in a designated and labeled secondary containment bin to mitigate any potential leaks.[3]
-
Storage Location: Keep the waste accumulation area in a cool, dry, and well-ventilated location, away from incompatible materials.[3]
Step 4: Final Disposal
-
Contact Environmental Health & Safety (EHS): When the waste container is full, or if you have a one-time disposal need, contact your institution's EHS department or a licensed hazardous waste disposal contractor.[3]
-
Provide a Detailed Inventory: Be prepared to provide a complete list of the contents of the waste container.
-
Follow Institutional Protocols: Adhere to all institutional procedures for waste pickup and transfer.
Caption: Workflow for the proper disposal of 5-Bromo-2-[(2-chlorobenzyl)oxy]-3-iodobenzaldehyde.
Emergency Procedures: Spills and Exposure
Small Spill (Contained within a fume hood)
-
Alert others: Inform personnel in the immediate area.
-
Contain the spill: Use a chemical spill kit with an inert absorbent material (e.g., vermiculite or sand) to dike the spill.[7]
-
Clean up:
-
Gently sweep the solid material and absorbent into a designated container. Avoid creating dust.[1]
-
Place all cleanup materials into a bag and then into the solid halogenated waste container.
-
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent, and then with soap and water. Collect all cleaning materials as hazardous waste.[4]
Large Spill (Outside of a fume hood)
-
Evacuate: Immediately evacuate the area.[4]
-
Isolate: Close the doors to the laboratory and prevent entry.
-
Notify: Contact your institution's emergency number and the EHS department. Provide details about the spilled chemical and its location.[4]
-
Do not attempt to clean up a large spill unless you are trained and equipped to do so.
Personnel Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[8]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[8]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8]
Chemical Incompatibilities
To prevent hazardous reactions, do not store or mix halogenated aldehyde waste with the following:
-
Strong Oxidizing Agents: Can lead to vigorous, exothermic reactions.[9]
-
Strong Bases: May cause decomposition or other unwanted reactions.[9]
-
Strong Reducing Agents: [9]
Always consult a chemical incompatibility chart and the relevant SDS before mixing any chemical wastes.[10]
References
Sources
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. fishersci.com [fishersci.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 5. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 6. ethz.ch [ethz.ch]
- 7. Chemical Spills | Emergency Management [emergency.fsu.edu]
- 8. oxfordlabchem.com [oxfordlabchem.com]
- 9. fishersci.com [fishersci.com]
- 10. ehs.princeton.edu [ehs.princeton.edu]
Personal protective equipment for handling 5-Bromo-2-[(2-chlorobenzyl)oxy]-3-iodobenzaldehyde
Comprehensive Safety and Operational Guide for Handling 5-Bromo-2-[(2-chlorobenzyl)oxy]-3-iodobenzaldehyde
For researchers and drug development professionals, handling highly substituted, polyhalogenated aromatic compounds requires moving beyond basic safety compliance into a mechanistic understanding of chemical hazards. 5-Bromo-2-[(2-chlorobenzyl)oxy]-3-iodobenzaldehyde is a complex, sterically hindered, and highly lipophilic intermediate. Because specific toxicological data for this exact proprietary molecule may be limited, operational safety must be extrapolated from the established behaviors of its highly reactive functional groups and structurally related halogenated benzaldehydes[1].
This guide provides the essential logistical, safety, and operational frameworks required to handle this compound with uncompromising scientific integrity.
Mechanistic Hazard Analysis: The "Why" Behind the Danger
To design an effective safety protocol, we must first understand the molecular behavior of the compound. The hazards of 5-Bromo-2-[(2-chlorobenzyl)oxy]-3-iodobenzaldehyde stem from two primary structural features:
-
Electrophilic Carbonyl Reactivity: The benzaldehyde core contains a highly electrophilic carbonyl carbon. This electrophilicity is further amplified by the electron-withdrawing effects of the heavy halogens (bromine, iodine, and chlorine) on the aromatic rings. When exposed to biological tissues, this aldehyde readily undergoes nucleophilic attack by primary amines (
) in proteins and thiols ( ) in enzymes, forming covalent Schiff base or thioacetal adducts. This protein denaturation triggers acute contact dermatitis, severe eye irritation, and respiratory inflammation[1]. -
Extreme Lipophilicity (High
): The addition of four heavy halogen atoms and a bulky benzyloxy group drastically alters the compound's thermodynamic properties, rendering it highly hydrophobic[2]. This extreme lipophilicity allows the crystalline dust to rapidly partition into and penetrate the lipid bilayers of the stratum corneum (skin) and ocular mucosa, bypassing natural aqueous barriers.
Toxicity mechanism of electrophilic, lipophilic halogenated benzaldehydes on cellular targets.
Strategic Personal Protective Equipment (PPE) Matrix
Because this compound is a highly lipophilic powder, standard laboratory PPE is insufficient. Woven fabrics and thin latex will not prevent transdermal exposure to fine, statically charged particulates.
| Protection Category | Recommended Equipment | Material Specification | Scientific Rationale |
| Hand Protection | Double-layered chemical gloves | Inner: Nitrile (≥0.11 mm)Outer: Butyl Rubber | Halogenated organics can permeate standard latex/nitrile over time. Double-gloving prevents transdermal lipid-bilayer penetration. |
| Eye/Face Protection | Safety Goggles & Face Shield | Polycarbonate (EN 166 / ANSI Z87.1) | Standard safety glasses leave gaps. Goggles prevent aerosolized micro-crystals from contacting ocular mucosa[3]. |
| Respiratory | Particulate Respirator | N95, P100, or PAPR | Mitigates inhalation of statically charged dust which causes acute respiratory tract inflammation. |
| Body Protection | Disposable Lab Coat | Tyvek® or non-woven polymer | Woven cotton traps fine powders. Non-woven materials prevent particulate accumulation and subsequent skin transfer. |
Operational Workflow & Handling Protocol
Polyhalogenated powders are notoriously difficult to handle due to their propensity to hold a triboelectric (static) charge, which leads to rapid aerosolization when manipulated. Follow this self-validating protocol to ensure containment.
Phase 1: Environmental Control & Preparation
-
Ventilation Verification: Ensure the chemical fume hood is operational with a minimum face velocity of 100 feet per minute (fpm). Never handle this powder on an open bench.
-
Static Mitigation: Discharge the work surface and the analytical balance using an anti-static ionizer fan.
Phase 2: Weighing & Aliquoting 3. Equipment Selection: Utilize grounded, conductive spatulas (e.g., stainless steel) and anti-static weighing boats. Avoid standard polystyrene weigh boats, which exacerbate static cling and powder dispersion. 4. Transfer Technique: Keep the source container and the receiving vessel as close as possible. Transfer the solid slowly. If the compound is light-sensitive (common for iodinated aromatics), use amber-tinted receiving vials[4].
Phase 3: Solubilization & Containment 5. In-Hood Dissolution: If preparing a stock solution, add the appropriate anhydrous organic solvent (e.g., DMSO, DMF, or Dichloromethane) directly to the receiving vessel inside the fume hood. 6. Sealing: Cap the vial tightly with a PTFE-lined septum before removing it from the hood to prevent the escape of halogenated vapors.
Spill Response and Decontamination Plan
In the event of a powder spill, immediate and calculated action is required to prevent environmental contamination and personnel exposure.
-
Do Not Dry Sweep: Sweeping crystalline halogenated powders will immediately aerosolize the compound, creating a severe inhalation hazard.
-
Wet Containment: Gently cover the spill with absorbent paper towels. Slowly wet the towels with a solvent that effectively dissolves the compound (e.g., isopropanol or ethanol) to trap the dust.
-
Mechanical Removal: Use a HEPA-filtered vacuum only if specifically rated for hazardous chemical particulates. Otherwise, carefully scoop the wet, absorbed mass into a sealable hazardous waste container.
-
Surface Decontamination: Wash the affected area with a strong aqueous detergent solution to hydrolyze and remove any residual lipophilic film, followed by a final water rinse.
Halogenated Waste Disposal Strategy
Because this molecule contains bromine, iodine, and chlorine, it poses a severe environmental hazard if disposed of improperly[1].
-
Strict Segregation: All waste containing this compound—including contaminated gloves, weigh boats, and solvent mixtures—must be strictly segregated into containers labeled "Halogenated Organic Waste."
-
Incineration Requirements: Never mix halogenated waste with non-halogenated waste. Halogenated organics must be processed at specialized commercial incineration facilities operating at extremely high temperatures (typically >1,000°C) to prevent the formation of highly toxic environmental pollutants, such as dioxins and furans.
References
-
Fisher Scientific. "SAFETY DATA SHEET: 3-Iodobenzaldehyde." Fisher Scientific France, 04 Oct. 2023. Available at: [Link]
-
MDPI. "Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes." Molecules, 31 Mar. 2025. Available at: [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
